molecular formula CF4O B1214211 Trifluoromethyl hypofluorite CAS No. 373-91-1

Trifluoromethyl hypofluorite

Cat. No.: B1214211
CAS No.: 373-91-1
M. Wt: 104.004 g/mol
InChI Key: SMBZJSVIKJMSFP-UHFFFAOYSA-N
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Description

Trifluoromethyl hypofluorite (CF₃OF) is a rare example of an organofluorine compound featuring an oxygen-fluorine bond, classified as a hypofluorite . It exists as a colorless gas at room temperature with a characteristic odor similar to fluorine and is highly toxic . Its significant research value stems from its role as a potent source of electrophilic fluorine, enabling direct fluorination reactions that are challenging with other reagents . A key application in organic synthesis is the α-fluorination of carbonyl compounds. When reacted with silyl enol ethers, this compound efficiently produces α-fluoroketones, valuable intermediates in medicinal and materials chemistry . It also behaves as a pseudohalogen, adding across double bonds such as in ethylene to form fluorinated ethers like 2-trifluoromethoxyfluoroethane (CF₃OCH₂CH₂F) . Furthermore, it serves as a fundamental building block in the industrial production of various fluoromonomers, which are critical for synthesizing specialized fluoropolymers . The compound is typically synthesized by the reaction of fluorine gas with carbon monoxide or carbonyl fluoride (F₂CO) at low temperatures in the presence of metal fluorides . It is a strong oxidizer and slowly hydrolyzes in water . Due to its high reactivity and toxicity, it requires specialized handling techniques. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trifluoromethyl hypofluorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CF4O/c2-1(3,4)6-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBZJSVIKJMSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OF)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073174
Record name Hypofluorous acid, trifluoromethyl ester
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Molecular Weight

104.004 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

373-91-1
Record name Hypofluorous acid, trifluoromethyl ester
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Record name Trifluoromethyl hypofluorite
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Record name Hypofluorous acid, trifluoromethyl ester
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Record name Trifluoromethyl hypofluorite
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Foundational & Exploratory

The Discovery and Enduring Utility of Trifluoromethyl Hypofluorite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the history, synthesis, properties, and reactivity of a pivotal reagent in fluorine chemistry, tailored for researchers, scientists, and professionals in drug development.

Introduction

Trifluoromethyl hypofluorite (B1221730) (CF₃OF), a colorless and highly reactive gas, holds a significant place in the landscape of organofluorine chemistry. First synthesized in the mid-20th century, its unique properties as a potent electrophilic fluorinating agent have paved the way for the introduction of fluorine and the trifluoromethoxy group into a wide array of organic molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and reaction mechanisms of trifluoromethyl hypofluorite, offering valuable insights for its application in modern chemical research and drug development.

Historical Perspective: The Pioneering Work of Kellogg and Cady

The discovery of this compound is credited to K. B. Kellogg and George H. Cady, who first reported its synthesis in a seminal 1948 paper published in the Journal of the American Chemical Society.[1] Their work emerged from the burgeoning field of fluorine chemistry following World War II, a period of intense investigation into the properties and applications of organofluorine compounds.

George H. Cady was a prominent figure in fluorine chemistry, making significant contributions to the understanding of this highly reactive element and its compounds.[2][3] His research at the University of Washington, where he was a professor, laid the groundwork for the development of numerous fluorinated reagents and materials.[4] The synthesis of this compound was a landmark achievement, providing chemists with a novel and powerful tool for selective fluorination.

Synthesis of this compound

Original Synthesis by Kellogg and Cady

The initial synthesis of this compound involved the catalyzed reaction of elemental fluorine with carbon monoxide.[5] This method, while historically significant, is notoriously hazardous due to the high reactivity of the reagents and the explosive nature of the product when condensed.[5]

Experimental Protocol:

The synthesis is conducted by passing a mixture of fluorine gas and carbon monoxide over a cesium fluoride (B91410) (CsF) catalyst. The reaction is highly exothermic and requires careful control of the reaction conditions.

  • Apparatus: A flow reactor packed with a suitable catalyst, typically anhydrous cesium fluoride. The materials of construction must be resistant to fluorine gas, such as nickel or Monel.

  • Reagents:

    • High-purity fluorine gas (F₂)

    • High-purity carbon monoxide (CO)

    • Anhydrous cesium fluoride (CsF) catalyst

  • Procedure:

    • The cesium fluoride catalyst is activated and dried prior to use.

    • A carefully controlled flow of fluorine gas and carbon monoxide, typically in a stoichiometric ratio or with a slight excess of fluorine, is passed through the heated catalyst bed.

    • The reaction temperature is maintained within a specific range to optimize the yield and minimize the formation of byproducts.

    • The product gas stream is passed through a series of cold traps to condense and collect the this compound. Extreme caution is necessary during the condensation step due to the explosive nature of the liquid product.

    • The collected product is then purified by fractional distillation.

The overall reaction is as follows:

CO + 2F₂ → CF₃OF

Physicochemical and Spectroscopic Data

This compound is a toxic, colorless gas at room temperature.[5] A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
Molecular Formula CF₄O[6]
Molecular Weight 104.0037 g/mol [6]
Boiling Point -95 °C (178 K)[5]
Melting Point -213 °C (60 K)[5]
Standard Enthalpy of Formation (Gas, 298.15 K) -764.84 kJ/mol[7]
Standard Molar Entropy (Gas, 1 bar, 298.15 K) 288.9 J/(mol·K)[7]
O-F Bond Dissociation Enthalpy ~44.7 kcal/mol[8]
¹⁹F NMR Chemical Shift Data not explicitly found in searches
Key IR Absorption Peaks Specific peak assignments not detailed in searches

Key Reactions and Mechanisms

This compound is a versatile reagent in organic synthesis, primarily utilized for electrophilic fluorination and trifluoromethoxylation reactions. The nature of the reaction mechanism, whether proceeding through a radical or an ionic pathway, is a subject of ongoing discussion and appears to be dependent on the substrate and reaction conditions.

Addition to Alkenes

A cornerstone reaction of this compound is its addition across the double bond of alkenes. A classic example is the reaction with ethylene (B1197577) to produce trifluoromethyl 2-fluoroethyl ether.[5]

Experimental Protocol: Reaction with Ethylene

  • Apparatus: A reaction vessel equipped for gas handling and, if necessary, photochemical activation (e.g., a UV lamp).

  • Reagents:

    • This compound (CF₃OF)

    • Ethylene (C₂H₄)

    • Inert gas for dilution (e.g., nitrogen)

  • Procedure:

    • A mixture of this compound and ethylene, often diluted with an inert gas, is introduced into the reaction vessel.

    • The reaction can be initiated by photolysis (UV light) or thermal activation.

    • The progress of the reaction can be monitored by pressure changes or spectroscopic analysis of the gas phase.

    • The product, trifluoromethyl 2-fluoroethyl ether, is isolated and purified from the reaction mixture, typically by fractional condensation.

Reaction Mechanism:

The addition of this compound to alkenes can proceed through different mechanistic pathways.

  • Electrophilic Addition: In this pathway, the electron-rich double bond of the alkene attacks the electrophilic fluorine atom of CF₃OF. This results in the formation of a carbocation intermediate, which is then attacked by the trifluoromethoxide anion (CF₃O⁻) to yield the final product.

Caption: Electrophilic addition of CF₃OF to an alkene.

  • Radical Addition: Under photolytic or thermal conditions, the relatively weak O-F bond can undergo homolytic cleavage to generate a trifluoromethoxy radical (CF₃O•) and a fluorine radical (F•). The fluorine radical then adds to the alkene to form a fluoroalkyl radical, which subsequently reacts with the trifluoromethoxy radical to give the product.

Caption: Radical addition of CF₃OF to an alkene.

Fluorination of Aromatic Compounds

This compound can also be used for the direct fluorination of activated aromatic compounds. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Aromatic Fluorination

  • Apparatus: A reaction vessel suitable for handling corrosive gases and equipped with a means of monitoring the reaction progress.

  • Reagents:

    • This compound (CF₃OF)

    • Aromatic substrate

    • An appropriate solvent, if necessary.

  • Procedure:

    • The aromatic substrate is dissolved or suspended in a suitable solvent in the reaction vessel.

    • This compound is bubbled through the solution or introduced into the headspace above the reaction mixture.

    • The reaction is allowed to proceed, often at low temperatures to control selectivity.

    • Upon completion, the reaction mixture is worked up to isolate and purify the fluorinated aromatic product.

Conclusion

Since its discovery by Kellogg and Cady in 1948, this compound has established itself as a valuable, albeit challenging, reagent in the field of fluorine chemistry. Its ability to act as a source of electrophilic fluorine has enabled the synthesis of a diverse range of fluorinated organic molecules. While its high reactivity and hazardous nature necessitate careful handling, the unique transformations it facilitates continue to be of interest to researchers in academia and industry, particularly in the development of novel pharmaceuticals and agrochemicals where the introduction of fluorine can impart desirable biological properties. Further research into taming its reactivity and developing safer, more selective fluorination protocols will undoubtedly expand the utility of this historic and powerful reagent.

References

An In-depth Technical Guide to Trifluoromethyl Hypofluorite: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl hypofluorite (B1221730) (CF₃OF) is a highly reactive and toxic gas with significant applications in organic synthesis, particularly as a potent electrophilic and radical fluorinating agent. This technical guide provides a comprehensive overview of the physical and chemical properties of trifluoromethyl hypofluorite, its synthesis, and its diverse reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the unique chemistry of this versatile reagent.

Physical and Chemical Properties

This compound is a colorless gas at room temperature.[1] It is a rare example of a compound containing an O-F bond, making it a powerful oxidizing agent.[1] Due to its inherent instability and tendency to explode when condensed, it must be handled with extreme caution in small quantities.[1]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula CF₄O[1]
Molecular Weight 104.004 g/mol [1]
Melting Point -213 °C[1]
Boiling Point -95 °C[1]
Density (predicted) 1.419 ± 0.06 g/cm³[2]
Appearance Colorless gas[1]
Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public literature. However, studies on its microwave and infrared spectra have been reported.

  • Infrared (IR) Spectroscopy: The photolysis of this compound in argon matrices at 8 K has been studied using IR spectroscopy.[3]

  • Microwave Spectroscopy: The microwave spectrum of this compound has been investigated to determine its molecular structure.[4]

  • Photoionization Mass Spectrometry: Photoionization studies have been conducted to understand its ionization and fragmentation behavior.[5] A notable fragment is the loss of the CF₃ group.[6]

  • ¹⁹F NMR Spectroscopy: While specific data for CF₃OF is scarce, the ¹⁹F NMR chemical shifts for trifluoromethyl groups typically appear in the range of -50 to -70 ppm.[7]

Synthesis and Handling

Synthetic Route

This compound is prepared by the reaction of fluorine gas with carbon monoxide over a cesium fluoride (B91410) catalyst.[1]

Reaction: 2 F₂ + CO → CF₃OF

This reaction is highly exothermic and involves extremely toxic and corrosive reagents.[1] The product itself is prone to explosion when condensed, making this synthesis route too hazardous for commercial-scale production.[1]

Experimental Protocol

Disclaimer: Due to the extreme hazards associated with the synthesis of this compound, a detailed, step-by-step experimental protocol is not provided here. The synthesis should only be attempted by highly trained professionals in specialized laboratories equipped to handle explosive and highly toxic materials.

Safety and Handling

This compound is a toxic and explosive gas that requires stringent safety precautions.[1]

  • Work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and appropriate gloves.

  • Use small quantities of the reagent.

  • Avoid condensation of the gas, as this can lead to explosions.[1]

  • Ensure all equipment is free from contaminants that could catalyze decomposition.

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of fluorine atoms into organic molecules. It can react via both electrophilic and radical pathways.

Electrophilic Fluorination

As an electrophilic fluorinating agent, this compound reacts with electron-rich substrates.

  • Fluorination of Silyl (B83357) Enol Ethers: It is used for the preparation of α-fluoroketones from silyl enol ethers.[1]

  • Fluorination of Arenes: It can directly fluorinate activated aromatic rings.[1]

  • Addition to Alkenes: Behaving like a pseudohalogen, it adds across double bonds. For example, its reaction with ethylene (B1197577) yields CF₃OCH₂CH₂F.[1]

The electrophilic addition of this compound to an alkene likely proceeds through a cyclic intermediate, followed by nucleophilic attack of the fluoride ion.

G Electrophilic Addition of CF3OF to an Alkene Alkene R₂C=CR₂ Intermediate [Cyclic Intermediate]⁺ F⁻ Alkene->Intermediate Electrophilic attack CF3OF CF₃OF CF3OF->Intermediate Product R₂C(F)-CR₂(OCF₃) Intermediate->Product Nucleophilic attack by F⁻ G Radical Fluorination of an Alkane with CF3OF cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination CF3OF_init CF₃OF Radicals_init CF₃O• + F• CF3OF_init->Radicals_init UV light or heat Alkane_prop R-H Alkyl_rad_prop R• Alkane_prop->Alkyl_rad_prop Hydrogen abstraction F_rad_prop F• F_rad_prop->Alkyl_rad_prop HF_prop H-F Product_prop R-F Alkyl_rad_prop->Product_prop Fluorine transfer CF3OF_prop CF₃OF CF3OF_prop->Product_prop CF3O_rad_prop CF₃O• Rad1_term R• Product1_term R-F Rad1_term->Product1_term Product2_term R-OCF₃ Rad1_term->Product2_term Rad2_term F• Rad2_term->Product1_term Rad3_term CF₃O• Rad3_term->Product2_term Product3_term CF₃OOCF₃ Rad3_term->Product3_term

References

An In-depth Technical Guide on the Synthesis of Trifluoromethyl Hypofluorite from Fluorine and Carbon Monoxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of trifluoromethyl hypofluorite (B1221730) is an exceedingly hazardous procedure and should only be attempted by highly experienced chemists with specialized equipment for handling highly reactive and toxic gases. The following information is for educational and research purposes only and does not constitute a recommendation or endorsement of performing this synthesis.

Trifluoromethyl hypofluorite (CF₃OF) is a potent electrophilic fluorinating agent with applications in organic synthesis. It is a colorless, highly toxic gas at room temperature and is known to be explosive in its condensed form.[1] Its synthesis from elemental fluorine and carbon monoxide is a well-established but perilous process, first reported by Kellogg and Cady in 1948. This technical guide provides a comprehensive overview of the synthesis, focusing on the core chemical principles, experimental methodologies derived from historical literature, and critical safety considerations.

Core Reaction and Thermodynamics

The synthesis of this compound proceeds through the direct, catalyzed reaction of fluorine gas with carbon monoxide. The overall stoichiometry of the reaction is:

2 F₂ + CO → CF₃OF

This reaction is highly exothermic, a key factor contributing to its hazardous nature.[1] The process is typically conducted in the gas phase using a flow reactor packed with a suitable catalyst.

Catalysis

Several catalysts have been reported for this synthesis, with alkali metal fluorides and certain transition metal fluorides demonstrating efficacy.

  • Cesium Fluoride (B91410) (CsF): Cesium fluoride is a commonly cited catalyst for this reaction.[1] Its catalytic activity is attributed to its ability to facilitate the addition of fluorine to carbonyl fluoride (COF₂), a key intermediate in the reaction pathway. For optimal performance, the CsF catalyst must be anhydrous, which can be achieved by heating under a stream of fluorine gas before use.[2]

  • Silver(II) Fluoride (AgF₂): Early reports on the synthesis of this compound utilized silver(II) fluoride as a catalyst.[3] In this historical method, the reaction was carried out at elevated temperatures (around 170°C).[3]

The reaction is believed to proceed through the initial formation of carbonyl fluoride, which is then further fluorinated to this compound on the catalyst surface.

Reaction Pathway

ReactionPathway CO Carbon Monoxide (CO) Intermediate Carbonyl Fluoride (COF₂) CO->Intermediate + F₂ F2_1 Fluorine (F₂) F2_1->Intermediate Product This compound (CF₃OF) Intermediate->Product + F₂ F2_2 Fluorine (F₂) F2_2->Product Catalyst Catalyst (e.g., CsF, AgF₂) Catalyst->Intermediate Catalyst->Product

Caption: Proposed reaction pathway for the synthesis of CF₃OF.

Quantitative Data

ParameterValueCatalystReference
Reaction Temperature 170°CAgF₂[3]
Reactant Dilution Fluorine diluted with NitrogenAgF₂[3]
Reaction Temperature -78°C to ambientCsF[2]

Experimental Protocol (Based on Historical Methods)

The following is a generalized experimental protocol based on the work of Allison and Cady.[3] This procedure is presented for historical and informational purposes only and highlights the complexity and dangers of the synthesis.

Materials and Equipment:

  • Fluorine gas (diluted with an inert gas such as nitrogen)

  • Carbon monoxide

  • Silver(II) fluoride (AgF₂) catalyst

  • High-vacuum system constructed from materials compatible with fluorine (e.g., Monel, stainless steel, Pyrex glass with fluorocarbon grease)

  • Flow reactor tube (Monel or stainless steel)

  • Furnace for heating the reactor

  • Cold traps (for product collection and purification)

  • Pressure monitoring equipment (manometers with inert fluid)

  • Infrared spectrometer for product identification

Experimental Workflow

ExperimentalWorkflow cluster_setup System Preparation cluster_reaction Synthesis cluster_collection Product Collection & Purification cluster_analysis Analysis Prep1 Pack reactor with AgF₂ catalyst Prep2 Assemble flow system (reactor, traps) Prep1->Prep2 Prep3 Evacuate system to high vacuum Prep2->Prep3 React1 Heat reactor to 170°C Prep3->React1 React2 Introduce diluted F₂ and CO into the reactor React1->React2 React3 Monitor pressure and flow rates React2->React3 Collect1 Pass product stream through cold traps (e.g., liquid nitrogen) React3->Collect1 Collect2 Isolate crude product (condensed) Collect1->Collect2 Purify1 Allow crude product to stand over water to remove COF₂ Collect2->Purify1 Purify2 Separate CF₃OF by fractional condensation Purify1->Purify2 Analysis1 Characterize product using infrared spectroscopy Purify2->Analysis1

Caption: Generalized experimental workflow for the synthesis of CF₃OF.

Procedure:

  • Catalyst Preparation and Reactor Setup: The flow reactor is packed with the AgF₂ catalyst. The entire apparatus, including the reactor, gas inlet lines, and cold traps, is assembled and meticulously checked for leaks. The system is then evacuated to a high vacuum.

  • Reaction: The reactor is heated to the target temperature of 170°C. A controlled flow of fluorine, diluted with nitrogen, and carbon monoxide is introduced into the reactor. The flow rates and pressure are carefully monitored.

  • Product Collection: The effluent gas stream from the reactor is passed through a series of cold traps, typically cooled with liquid nitrogen, to condense the this compound and any byproducts.

  • Purification: The crude condensed product is carefully isolated. A key impurity is carbonyl fluoride (COF₂). Historically, purification involved allowing the gaseous product to stand over water for an extended period to hydrolyze the COF₂.[3] The purified this compound is then separated by fractional condensation.

Safety Considerations

The synthesis and handling of this compound are fraught with extreme hazards that necessitate specialized facilities and rigorous safety protocols.

  • Toxicity: Both the reactants (fluorine, carbon monoxide) and the product (this compound) are highly toxic.[1] All operations must be conducted in a well-ventilated fume hood or a glovebox designed for handling hazardous gases. Appropriate personal protective equipment (PPE), including specialized gloves, eye protection, and a full-face respirator or self-contained breathing apparatus, is mandatory.

  • Explosion Hazard: this compound is prone to explosion, particularly in the liquid phase.[1] Condensation of the product should be performed with extreme caution, behind appropriate blast shielding.

  • Reactivity of Fluorine: Elemental fluorine is a powerful oxidizing agent that reacts hypergolically with many materials. The entire apparatus must be constructed from fluorine-compatible materials, and all components must be scrupulously cleaned and passivated before use.

  • Exothermic Reaction: The synthesis is highly exothermic and can lead to a runaway reaction if not carefully controlled.[1] Precise control of reactant flow rates and reactor temperature is critical.

Due to these significant dangers, the synthesis of this compound from fluorine and carbon monoxide is not suitable for commercial production and remains a specialized laboratory procedure.[1] Researchers and drug development professionals seeking to utilize the reactivity of the -OCF₃ group are advised to explore safer, alternative fluorinating reagents.

References

An In-depth Technical Guide on the Dangers and Explosive Nature of Condensed Trifluoromethyl Hypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Trifluoromethyl hypofluorite (B1221730) (CF₃OF) is an extremely hazardous and toxic substance. This document is intended for informational purposes for qualified professionals and does not constitute a recommendation or guide for its use. Handling of this compound, particularly in its condensed phase, should only be attempted by experienced personnel with appropriate containment facilities and safety protocols in place.

Executive Summary

Trifluoromethyl hypofluorite (CF₃OF) is a colorless, highly toxic gas at room temperature, recognized for its potent electrophilic fluorinating capabilities.[1] However, its utility is overshadowed by its extreme instability and explosive nature, particularly when condensed into a liquid or solid state.[2][3] This guide provides a comprehensive technical overview of the dangers associated with condensed this compound, including its explosive properties, decomposition pathways, and requisite safety protocols. Due to the significant hazards, publicly available quantitative data on its explosive characteristics is limited; therefore, this guide also draws upon information from analogous reactive fluorine-containing oxidizers to provide a thorough assessment of the risks.

Physicochemical and Hazardous Properties

A summary of the key physical and hazardous properties of this compound is presented in Table 1. Its low boiling and melting points indicate that it is typically handled as a gas, and condensation requires cryogenic temperatures.

PropertyValueReference
Chemical Formula CF₄O[2]
Molar Mass 104.004 g/mol [2]
Appearance Colorless gas[2]
Melting Point -213 °C (-351.4 °F; 60.1 K)[2]
Boiling Point -95 °C (-139 °F; 178 K)[2]
Main Hazards Toxic, Explosive when condensed[2][3]

Table 1: Physicochemical and Hazardous Properties of this compound

Explosive Nature of Condensed this compound

The primary and most severe hazard associated with this compound is its propensity to explode violently in the condensed phase.[2][3] This explosive behavior is a significant deterrent to its widespread use and necessitates extreme caution in its handling and synthesis.

Qualitative Explosive Characteristics

Multiple sources explicitly state that this compound is liable to explode when condensed.[2][3] The synthesis process itself, a reaction of fluorine gas with carbon monoxide over a cesium fluoride (B91410) catalyst, is described as dangerously exothermic and produces a product that is prone to explosion upon condensation.[3] The explosive nature is attributed to the low bond energy of the oxygen-fluorine bond, making the molecule highly reactive and prone to rapid decomposition.[4]

Quantitative Explosive Data

A thorough review of publicly available scientific literature and safety data reveals a significant lack of specific quantitative data on the explosive properties of condensed this compound. This includes critical parameters such as impact sensitivity, detonation velocity, and explosive yield (e.g., TNT equivalent). This absence of data is likely due to the extreme danger and specialized equipment required for such measurements, with any existing data potentially being restricted or classified. For context, a comparison with other energetic materials is provided in Table 2, which highlights the type of data that is crucial for a comprehensive risk assessment.

Explosive ParameterRepresentative Value (for other materials)Significance
Impact Sensitivity (H₅₀) Varies widely (e.g., PETN: ~12 cm, TNT: >100 cm with 2kg weight)Indicates the ease of initiation by impact. A lower value signifies greater sensitivity.
Detonation Velocity 5,000 - 9,000 m/s for common explosivesThe speed at which the detonation wave propagates through the material.
Explosive Yield (TNT eq.) Varies based on heat of detonationA measure of the energy released compared to an equivalent mass of TNT.

Table 2: Key Explosive Parameters (Representative data for other materials)

Decomposition Pathways

The instability of this compound is rooted in its chemical structure, specifically the weak O-F bond. Decomposition can be initiated by various stimuli, including heat and electrical discharge, and proceeds via a rapid, exothermic reaction.[5]

Thermal and Electrical Decomposition

Elevated temperatures and electric sparks are known to induce the decomposition of this compound.[5] The primary decomposition products in the gas phase are carbonyl fluoride (COF₂) and fluorine gas (F₂).[5]

CF₃OF (g) ⇌ COF₂ (g) + F₂ (g)

This reaction is reversible at high temperatures.[5] The enthalpy of this reaction has been calculated to be 27.7 kcal/mol.[5]

Proposed Free-Radical Mechanism for Explosive Decomposition

The explosive decomposition in the condensed phase is likely a rapid, self-propagating free-radical chain reaction. The initiation step is the homolytic cleavage of the weak O-F bond, which has an estimated bond energy of approximately 47 kcal/mol.[5] This generates highly reactive trifluoromethoxy (CF₃O•) and fluorine (F•) radicals.

Decomposition_Initiation CF3OF CF₃OF Radicals CF₃O• + F• CF3OF->Radicals Initiation (Heat, Spark, Impact) Decomposition_Pathway cluster_initiation Initiation cluster_propagation Propagation CF3OF_start CF₃OF Radicals CF₃O• + F• CF3OF_start->Radicals Homolytic Cleavage F_radical F• Radicals->F_radical CF3O_radical CF₃O• Radicals->CF3O_radical CF3OF_mol CF₃OF F_radical->CF3OF_mol Reaction CF4 CF₄ CF3OF_mol->CF4 CF3O_radical_2 CF₃O• CF3OF_mol->CF3O_radical_2 COF2 COF₂ CF3O_radical->COF2 F_radical_2 F• CF3O_radical->F_radical_2 Impact_Sensitivity_Workflow Start Start Condense Condense CF₃OF Gas (Cryogenic Apparatus) Start->Condense Prepare Prepare Sample in Holder (Remote Handling) Condense->Prepare Place Place Sample in Fallhammer Apparatus Prepare->Place Set Set Drop Height and Weight Place->Set Release Remotely Release Weight Set->Release Observe Observe for Explosion Release->Observe Record_Yes Record 'Explosion' Observe->Record_Yes Yes Record_No Record 'No Explosion' Observe->Record_No No Adjust Adjust Drop Height (Bruceton Method) Record_Yes->Adjust Record_No->Adjust Repeat Repeat N Times Adjust->Repeat Repeat->Set More trials needed Calculate Calculate H₅₀ (Impact Energy) Repeat->Calculate N trials complete End End Calculate->End

References

Trifluoromethyl Hypofluorite: A Technical Guide to a Powerful Electrophilic Fluorinating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Trifluoromethyl hypofluorite (B1221730) (CF₃OF) is a highly reactive and potent electrophilic fluorinating agent. Despite its hazardous nature as a toxic and explosive gas, its unique reactivity has carved out a niche in organic synthesis, particularly for the introduction of fluorine into complex molecules. This technical guide provides an in-depth overview of the synthesis, reaction mechanisms, applications, and safety protocols associated with trifluoromethyl hypofluorite, with a focus on its relevance to drug development.

Synthesis of this compound

This compound is prepared through the catalyzed reaction of fluorine gas with carbon monoxide. The most common method utilizes a cesium fluoride (B91410) catalyst.[1]

Experimental Protocol: Synthesis of this compound

Caution: This synthesis is extremely hazardous and should only be performed by experienced chemists in a specialized, well-ventilated laboratory with appropriate safety equipment.

Materials:

  • Fluorine gas (diluted with an inert gas such as nitrogen)

  • Carbon monoxide

  • Cesium fluoride catalyst

  • A reaction vessel made of a material resistant to fluorine, such as Monel or nickel, equipped with a gas inlet, outlet, and a cooling system.

Procedure:

  • The cesium fluoride catalyst is placed in the reaction vessel.

  • A mixture of diluted fluorine gas and carbon monoxide is passed over the catalyst.

  • The reaction is highly exothermic and requires careful temperature control, typically maintained at low temperatures to prevent explosive decomposition of the product.[1]

  • The gaseous product, this compound, is condensed and collected in a cold trap. Extreme caution is necessary as condensed CF₃OF is prone to explosion.[1]

  • Purification of the product is typically achieved by fractional distillation at low temperatures.

Applications in Electrophilic Fluorination

This compound serves as a source of "electrophilic fluorine," reacting with electron-rich substrates to introduce a fluorine atom. Its utility is particularly notable in the synthesis of α-fluoroketones and the fluorination of steroids and other complex aliphatic systems.

Fluorination of Silyl (B83357) Enol Ethers to α-Fluoroketones

A primary application of this compound is the efficient synthesis of α-fluoroketones from silyl enol ethers. The reaction proceeds by the electrophilic attack of the fluorine atom from CF₃OF on the electron-rich double bond of the silyl enol ether.

Experimental Protocol: Synthesis of an α-Fluoroketone

Materials:

  • Silyl enol ether

  • This compound (as a gas or a solution in an inert solvent)

  • Anhydrous inert solvent (e.g., trichlorofluoromethane, carbon tetrachloride)

  • Reaction flask equipped with a gas inlet, stirrer, and a low-temperature cooling bath.

Procedure:

  • The silyl enol ether is dissolved in an anhydrous inert solvent in the reaction flask.

  • The solution is cooled to a low temperature, typically between -78 °C and -20 °C.

  • A stream of this compound gas, diluted with an inert gas, is bubbled through the stirred solution. Alternatively, a pre-prepared solution of CF₃OF can be added dropwise.

  • The reaction progress is monitored by a suitable analytical technique, such as ¹⁹F NMR or TLC.

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The crude product is purified by chromatography to yield the α-fluoroketone.

Quantitative Data for Fluorination of Silyl Enol Ethers

Substrate (Silyl Enol Ether of)Reaction Temperature (°C)Reaction TimeYield (%)Reference
Cyclohexanone-78Not specifiedHigh[1]
Acetophenone-78Not specifiedGood[1]
Propiophenone-78Not specifiedGood[1]
Fluorination of Steroids

The introduction of fluorine into steroid skeletons is a critical strategy in medicinal chemistry to modulate their biological activity. This compound has been employed for the selective fluorination of steroids, often targeting positions that are challenging to functionalize with other reagents.

Quantitative Data for Fluorination of Steroids

Steroid SubstrateReaction ConditionsProductYield (%)StereoselectivityReference
3-Methoxycholest-2-eneCF₃OF2α-FluorocholestanoneGoodNot specified[2]
3-Pyrrolidylcholest-2-eneCF₃OF2α-FluorocholestanoneHighNot specified[2]

Reaction Mechanisms

The mechanism of electrophilic fluorination by this compound is a subject of ongoing discussion, with evidence supporting both polar (electrophilic) and radical pathways, depending on the substrate and reaction conditions.

Electrophilic Addition to Alkenes

In the presence of electron-rich alkenes, CF₃OF can react via a polar mechanism. The electron-deficient fluorine atom acts as an electrophile, adding to the double bond to form a carbocationic intermediate, which is then trapped by the trifluoromethoxide anion.

Electrophilic_Addition Alkene R₂C=CR₂ Intermediate [R₂C(F)-C⁺R₂] + ⁻OCF₃ Alkene->Intermediate Electrophilic attack CF3OF CF₃O-F CF3OF->Intermediate Product R₂C(F)-CR₂(OCF₃) Intermediate->Product Nucleophilic trap

Caption: Proposed electrophilic addition mechanism of CF₃OF to an alkene.

Radical Fluorination

With saturated hydrocarbons or under photolytic conditions, this compound can undergo homolytic cleavage of the O-F bond to generate a trifluoromethoxy radical (CF₃O•) and a fluorine radical (F•). The fluorine radical can then abstract a hydrogen atom, leading to radical fluorination. The use of radical traps can lead to selective fluorination of tertiary carbons.[1]

Radical_Fluorination CF3OF CF₃O-F Radicals CF₃O• + F• CF3OF->Radicals Homolytic Cleavage (e.g., hv) Alkane R₃C-H Alkyl_Radical R₃C• + HF Alkane->Alkyl_Radical H-abstraction by F• Product R₃C-F Alkyl_Radical->Product Reaction with CF₃OF or F•

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Trifluoromethyl Hypofluorite (CF₃OF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl hypofluorite (B1221730) (CF₃OF) is a potent electrophilic fluorinating agent with significant applications in synthetic chemistry. A thorough understanding of its molecular structure and bonding is paramount for predicting its reactivity and optimizing its use in the synthesis of novel pharmaceuticals and other high-value chemical entities. This technical guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and conformational dynamics of CF₃OF, supported by a summary of key experimental data and methodologies.

Molecular Structure and Geometry

The molecular structure of trifluoromethyl hypofluorite has been elucidated through a combination of gas-phase electron diffraction and microwave spectroscopy studies.[1] These experimental techniques have provided precise measurements of bond lengths, bond angles, and the overall molecular conformation.

The molecule adopts a bent geometry around the central oxygen atom, analogous to other hypofluorites. The trifluoromethyl (CF₃) group is not freely rotating but experiences a significant potential barrier to internal rotation, which influences the molecule's conformational preferences.[1] An electron diffraction study indicated a tilt of the CF₃ group of 4.1 ± 0.8°.[1]

Visualization of Molecular Structure

The three-dimensional arrangement of atoms in this compound is depicted in the following diagram.

Trifluoromethyl_hypofluorite C C O O C->O C-O F1 F C->F1 F2 F C->F2 F3 F C->F3 F_hypo F O->F_hypo O-F

Molecular structure of this compound (CF₃OF).

Quantitative Structural and Spectroscopic Data

The following table summarizes the key quantitative data obtained from experimental studies on this compound.

ParameterValueExperimental Method
Bond Lengths (Å)
C-F1.333 ± 0.003Electron Diffraction
C-O1.395 ± 0.005Electron Diffraction
O-F1.421 ± 0.005Electron Diffraction
Bond Angles (degrees)
∠ F-C-F108.6 ± 0.3Electron Diffraction
∠ O-C-F110.3 ± 0.3Electron Diffraction
∠ C-O-F104.7 ± 0.9Electron Diffraction
Rotational Constants (MHz)
A5640 ± 50Microwave Spectroscopy
B3108.13 ± 0.02Microwave Spectroscopy
C3049.25 ± 0.02Microwave Spectroscopy
Dipole Moment (Debye)
µa0.30 ± 0.02Microwave Spectroscopy
µb0.10 ± 0.06Microwave Spectroscopy
µc0Microwave Spectroscopy
Torsional Barrier (kcal/mol)
V₃2.5 ± 0.5Electron Diffraction
V₃3.9Microwave Spectroscopy
Thermochemical Data
ΔHf°298 (kcal/mol)-176.9 +1.8/-1.3Photoionization Mass Spec.

Bonding Characteristics

The bonding in this compound is characterized by highly polar covalent bonds due to the large electronegativity differences between the constituent atoms (F, O, C). The C-F and O-F bonds are particularly polarized. The O-F bond in hypofluorites is known to be relatively weak and is the source of the molecule's high reactivity as an electrophilic fluorinating agent.[2] The energy of the O-F bond in CF₃OF has been estimated to be approximately 47 kcal/mol.[3][4]

The trifluoromethyl group is a strong electron-withdrawing group, which influences the electron density distribution across the entire molecule. This electronic effect is crucial in modulating the reactivity of the O-F bond. Computational studies have highlighted the amphiphilic nature of the trifluoromethyl group, capable of engaging in both electrophilic and nucleophilic noncovalent interactions.[5][6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the structural data.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometric structure of molecules in the gaseous state, free from intermolecular interactions present in condensed phases.[7]

Methodology Workflow:

GED_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample Gaseous CF3OF Sample Scattering Scattering of Electrons by Gas Molecules Sample->Scattering Electron_Beam High-Energy Electron Beam (few thousand volts) Electron_Beam->Scattering Detector Detection of Scattered Electrons (Photographic Plate/Imaging Plate) Scattering->Detector Intensity_Profile Scattering Intensity vs. Angle Detector->Intensity_Profile Molecular_Scattering_Curve Extraction of Molecular Scattering Component Intensity_Profile->Molecular_Scattering_Curve Radial_Distribution Fourier Transform to Radial Distribution Curve Molecular_Scattering_Curve->Radial_Distribution Structure_Refinement Least-Squares Refinement of Structural Parameters Radial_Distribution->Structure_Refinement

Workflow for Gas-Phase Electron Diffraction (GED).

In a typical GED experiment, a high-energy beam of electrons is directed through a gaseous sample of the molecule of interest.[7] The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern that is recorded on a detector. This pattern contains information about the internuclear distances within the molecule. By analyzing the diffraction pattern, a radial distribution function can be generated, which reveals the probabilities of finding specific internuclear distances. A model of the molecular geometry is then refined to best fit the experimental data.

Microwave Spectroscopy

Microwave spectroscopy probes the rotational energy levels of molecules in the gas phase.[8] This technique provides highly accurate rotational constants, which are inversely proportional to the moments of inertia of the molecule. From these constants, precise molecular geometries and other molecular properties like dipole moments can be determined.

Methodology Workflow:

Microwave_Spectroscopy_Workflow cluster_prep Sample Introduction cluster_exp Spectrometer cluster_analysis Data Analysis Sample_Inlet Gaseous CF3OF Inlet (low pressure) Absorption_Cell Sample Absorption Cell (with Stark electrodes) Sample_Inlet->Absorption_Cell Microwave_Source Microwave Radiation Source (e.g., Klystron, BWO) Microwave_Source->Absorption_Cell Detector Detector Absorption_Cell->Detector Rotational_Spectrum Absorption Spectrum vs. Frequency Detector->Rotational_Spectrum Transition_Assignment Assignment of Rotational Transitions Rotational_Spectrum->Transition_Assignment Constant_Determination Determination of Rotational Constants and Dipole Moment Transition_Assignment->Constant_Determination Structure_Calculation Calculation of Molecular Structure Constant_Determination->Structure_Calculation

Workflow for Microwave Spectroscopy.

In this technique, a sample of the gas at low pressure is irradiated with microwave radiation of varying frequency. When the frequency of the radiation matches the energy difference between two rotational levels of the molecule, the radiation is absorbed. A plot of absorption versus frequency gives the rotational spectrum. For CF₃OF, a conventional 100 kHz square-wave Stark modulation spectrometer was used to observe the microwave spectrum.[1] The Stark effect, the splitting of rotational lines in the presence of an electric field, is utilized to determine the electric dipole moment of the molecule.

Conclusion

The molecular structure and bonding of this compound have been well-characterized by a combination of experimental and computational methods. The molecule's bent geometry, polar covalent bonds, and the unique properties of the trifluoromethyl group all contribute to its high reactivity as an electrophilic fluorinating agent. The detailed structural and spectroscopic data presented in this guide provide a solid foundation for researchers in the fields of synthetic chemistry and drug development to understand and harness the synthetic potential of this important reagent.

References

Early Studies on the Reactivity of Trifluoromethyl Hypofluorite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Trifluoromethyl hypofluorite (B1221730) (CF₃OF) is a colorless, highly toxic gas that was first synthesized and characterized in the mid-20th century.[1][2] Early research, pioneered by George H. Cady and his collaborators, laid the groundwork for understanding the unique reactivity of this powerful fluorinating agent.[1][3][4] This technical guide provides an in-depth look at these seminal studies, focusing on the core reactions, experimental methodologies, and quantitative data from that era.

Reactions with Inorganic Compounds

Initial investigations into the reactivity of trifluoromethyl hypofluorite involved its interaction with various inorganic molecules. These studies were crucial in elucidating the fundamental chemical behavior of the O-F bond in this compound.

Reaction with Sulfur Oxides

This compound was found to react with both sulfur dioxide (SO₂) and sulfur trioxide (SO₃). The reaction with sulfur trioxide yielded trifluoromethyl peroxysulfuryl fluoride (B91410) (CF₃OOSO₂F), while the reaction with sulfur dioxide produced bis(trifluoromethyl) peroxide (CF₃OOCF₃) and sulfuryl fluoride (SO₂F₂).[5][6]

Table 1: Reaction of this compound with Sulfur Oxides

ReactantProduct(s)Molar Ratio (CF₃OF:Reactant)Temperature (°C)Time (hr)Yield (%)Reference
SO₃CF₃OOSO₂F1:120012~90[5]
SO₂CF₃OOCF₃ + SO₂F₂2:115024Not specified[5]
Reaction with Carbon Monoxide

The reaction of this compound with carbon monoxide (CO) was studied both thermally and with catalysis, leading to the formation of trifluoromethyl fluoroformate (CF₃OCOF).[7] This reaction demonstrated the ability of CF₃OF to act as a source of both the CF₃O• radical and electrophilic fluorine. The synthesis of this compound itself can be achieved by the reaction of fluorine gas with carbon monoxide over a cesium fluoride catalyst.[8]

Reactions with Organic Compounds

A significant portion of the early research on this compound focused on its reactions with organic molecules, revealing its utility as a fluorinating and trifluoromethoxylating agent.

Addition to Alkenes

One of the most characteristic reactions of this compound is its addition across carbon-carbon double bonds. For instance, its reaction with ethylene (B1197577) yields 1-fluoro-2-(trifluoromethoxy)ethane.[8] These reactions were initially proposed to proceed via a free-radical pathway due to their often vigorous nature.[9] Later studies suggested that under certain conditions, an electrophilic addition mechanism could also be at play.[9]

Table 2: Addition of this compound to Ethylene

ReactantProductTemperature (°C)ConditionsYield (%)Reference
CH₂=CH₂CF₃OCH₂CH₂FRoom TemperatureGas PhaseNot specified[8]
Reactions with Aromatic Compounds

This compound was also shown to react with aromatic compounds, although these reactions were often less straightforward. Direct fluorination of activated aromatic rings was observed.[8] The nature of these reactions, whether proceeding through a radical or electrophilic pathway, was a subject of considerable investigation and debate.[9]

Decomposition and Radical Reactions

The thermal and photochemical decomposition of this compound was a key area of study, as it provided insights into the generation and reactivity of the trifluoromethoxy (CF₃O•) radical. The decomposition of this compound can lead to the formation of carbonyl fluoride (COF₂) and fluorine (F₂).[4] The CF₃O• radical was found to be a key intermediate in many of the reactions of this compound.

Experimental Protocols

The following are representative experimental protocols derived from the early literature on this compound reactivity.

Protocol 1: General Procedure for Gas-Phase Reactions

Early experiments with this compound were typically conducted in gas-phase reactors due to its high volatility and reactivity.

  • Apparatus: A vacuum line equipped with glass or nickel reaction vessels is used. The reaction vessel is connected to manometers for pressure measurement.

  • Reactant Introduction: Gaseous reactants are introduced into the evacuated reaction vessel to a measured pressure. The molar ratio of reactants is controlled by their partial pressures.

  • Reaction Conditions: The reaction vessel is heated to the desired temperature in a furnace for a specified duration. For photochemical reactions, a UV lamp is used as the light source.

  • Product Separation: After the reaction, the products are separated by fractional condensation at low temperatures (e.g., using liquid nitrogen and other cooling baths).

  • Analysis: The products are identified and quantified using techniques such as infrared spectroscopy and mass spectrometry.

Protocol 2: Reaction of this compound with Sulfur Trioxide

This protocol is based on the work of Van Meter and Cady.[5]

  • Reactants: Equimolar amounts of this compound and sulfur trioxide are introduced into a sealed reaction tube.

  • Reaction: The tube is heated to approximately 200 °C for 12 hours.

  • Product Isolation: The tube is cooled, and the product, trifluoromethyl peroxysulfuryl fluoride, is isolated.

  • Characterization: The product is characterized by its physical properties and spectroscopic data.

Visualizations

The following diagrams illustrate key concepts in the early study of this compound reactivity.

reaction_overview General Reactivity of this compound cluster_inorganic Inorganic Substrates cluster_organic Organic Substrates cluster_products Products CF3OF CF₃OF SO3 SO₃ CF3OF->SO3 Reaction SO2 SO₂ CF3OF->SO2 Reaction CO CO CF3OF->CO Reaction Alkenes Alkenes (e.g., C₂H₄) CF3OF->Alkenes Addition Aromatics Aromatics CF3OF->Aromatics Fluorination Prod1 CF₃OOSO₂F SO3->Prod1 Prod2 CF₃OOCF₃ + SO₂F₂ SO2->Prod2 Prod3 CF₃OCOF CO->Prod3 Prod4 CF₃OCH₂CH₂F Alkenes->Prod4 Prod5 Fluorinated Aromatics Aromatics->Prod5

Caption: Overview of early reactions of this compound.

experimental_workflow Typical Gas-Phase Experimental Workflow start Start prep Prepare Vacuum Line and Reaction Vessel start->prep introduce Introduce Gaseous Reactants (CF₃OF and Substrate) prep->introduce react Initiate Reaction (Heating or Photolysis) introduce->react cool Cool Reaction Vessel react->cool separate Separate Products by Fractional Condensation cool->separate analyze Analyze Products (IR, Mass Spec) separate->analyze end End analyze->end

Caption: Workflow for early gas-phase reactivity studies.

reactivity_pathways Proposed Dual Reactivity Pathways cluster_radical Radical Pathway cluster_electrophilic Electrophilic Pathway CF3OF CF₃OF homolysis Homolytic Cleavage (Δ or hν) CF3OF->homolysis polarization Polarization (CF₃Oδ⁻—Fδ⁺) CF3OF->polarization radicals CF₃O• + •F homolysis->radicals rad_reaction Radical Reaction with Substrate radicals->rad_reaction products Products rad_reaction->products elec_attack Electrophilic Attack by 'F⁺' polarization->elec_attack elec_reaction Reaction with Nucleophilic Substrate elec_attack->elec_reaction elec_reaction->products

Caption: Dual radical and electrophilic reactivity of CF₃OF.

References

Gas-Phase Behavior of Trifluoromethyl Hypofluorite: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl hypofluorite (B1221730) (CF3OF) is a colorless, highly toxic, and reactive gas at room temperature. Its unique properties, stemming from the weak O-F bond, make it a potent fluorinating agent and a subject of significant interest in various fields of chemistry. Understanding its behavior in the gas phase is crucial for its safe handling, application in synthesis, and for modeling its atmospheric and chemical reactivity. This technical guide provides a comprehensive overview of the gas-phase behavior of trifluoromethyl hypofluorite, focusing on its thermal decomposition, spectroscopic properties, and reactivity.

Thermal Decomposition

This compound undergoes reversible thermal decomposition in the gas phase. At elevated temperatures, it dissociates into carbonyl fluoride (B91410) (COF2) and fluorine (F2). The equilibrium for this reaction has been studied over a range of temperatures.

Decomposition Reaction:

CF3OF(g) ⇌ COF2(g) + F2(g)

The enthalpy of this reaction has been calculated to be 27.7 kcal/mol per mole of CF3OF. From this, the energy of the O-F bond in this compound has been estimated to be approximately 47 kcal/mol.

Quantitative Data: Thermal Decomposition Equilibrium

The temperature dependence of the equilibrium constant for the thermal decomposition of this compound is summarized in the table below.

Temperature (K)Equilibrium Constant (K)
6430.0038
6650.0089
6880.020
7110.043
7340.088

Data sourced from Porter, R. S., & Cady, G. H. (1957). Journal of the American Chemical Society, 79(21), 5628–5631.

Spectroscopic Properties

Quantitative Data: Vibrational Frequencies

The following table presents the calculated fundamental vibrational frequencies for this compound, assuming C_s symmetry.

ModeAssignmentCalculated Frequency (cm⁻¹)
ν1CF3 asymmetric stretch1285
ν2CF3 symmetric stretch1195
ν3C-O stretch1080
ν4O-F stretch945
ν5CF3 asymmetric deformation775
ν6CF3 symmetric deformation620
ν7CF3 rock530
ν8CF3 rock450
ν9Torsion150

Theoretical values are often used as a guide for experimental identification.

Gas-Phase Reactivity

This compound is a highly reactive gas and a powerful oxidizing and fluorinating agent. Its reactivity is largely dictated by the weakness of the O-F bond, which can undergo homolytic cleavage to generate the trifluoromethoxy radical (CF3O•) and a fluorine radical (F•).

Reaction with Alkenes

This compound readily adds across the double bond of alkenes. For example, it reacts with ethylene (B1197577) to form trifluoromethyl 2-fluoroethyl ether.

Reaction with Ethylene:

CF3OF + CH2=CH2 → CF3OCH2CH2F

Reaction with Sulfur Tetrafluoride (SF4)

The gas-phase reaction between this compound and sulfur tetrafluoride has been a subject of kinetic studies. While specific, citable kinetic parameters such as rate constants and activation energy are not available in the peer-reviewed literature surveyed, raw data from such an experiment has been presented in an academic problem set. Analysis of this data would be required to determine the reaction order and rate constants.

Photolysis

The photolysis of this compound, typically carried out using UV light, leads to the cleavage of the O-F bond and the formation of reactive radical species. This process is often studied in inert gas matrices at cryogenic temperatures to trap and characterize the transient intermediates. The primary photochemical process is the dissociation into the trifluoromethoxy radical (CF3O•) and a fluorine atom (F•).

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of the gas-phase behavior of this compound are not extensively detailed in single sources. However, based on general descriptions of similar experiments, the following outlines can be provided.

Thermal Decomposition Studies
  • Apparatus: A high-temperature, corrosion-resistant reactor (e.g., made of Monel or nickel) connected to a vacuum line, a pressure transducer, and a system for sample introduction and removal.

  • Procedure:

    • Introduce a known amount of gaseous CF3OF into the evacuated reactor.

    • Heat the reactor to the desired temperature and allow the system to reach equilibrium.

    • Monitor the total pressure in the reactor.

    • At equilibrium, rapidly cool the reactor to quench the reaction.

    • Analyze the composition of the gas mixture using techniques such as gas chromatography (GC) or mass spectrometry (MS) to determine the partial pressures of CF3OF, COF2, and F2.

    • Calculate the equilibrium constant at that temperature.

    • Repeat the experiment at various temperatures to determine the temperature dependence of the equilibrium constant.

Matrix Isolation Spectroscopy for Photolysis Studies
  • Apparatus: A closed-cycle helium cryostat with a cold window (e.g., CsI or BaF2), a vacuum shroud, a gas deposition system, a UV light source (e.g., a mercury-xenon lamp with a monochromator), and an FTIR spectrometer.

  • Procedure:

    • Prepare a gaseous mixture of CF3OF highly diluted in an inert matrix gas (e.g., argon or nitrogen).

    • Deposit the gas mixture onto the cold window, which is maintained at a cryogenic temperature (typically 10-20 K), to form a solid matrix.

    • Record the infrared spectrum of the isolated CF3OF.

    • Irradiate the matrix with UV light of a specific wavelength to induce photolysis.

    • Record the infrared spectra at various time intervals during photolysis to monitor the disappearance of the parent molecule and the appearance of new absorption bands corresponding to the photoproducts.

    • Analyze the spectra to identify the photoproducts by comparing their vibrational frequencies with known data or theoretical calculations.

Visualizations

Thermal Decomposition Pathway of this compound

Thermal_Decomposition CF3OF CF₃OF TransitionState [CF₃...O...F]‡ CF3OF->TransitionState Δ (Heat) Products COF₂ + F₂ TransitionState->Products

Caption: Thermal decomposition pathway of CF3OF.

General Experimental Workflow for Gas-Phase Kinetic Studies

Gas_Phase_Kinetics_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Product Analysis Reactant1 CF₃OF Gas Mixing Gas Mixing Chamber Reactant1->Mixing Reactant2 Reactant Gas (e.g., Alkene) Reactant2->Mixing Reactor Thermostatted Reactor Mixing->Reactor Detection Detection System (e.g., GC-MS, FTIR) Reactor->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for gas-phase kinetic studies.

Safety Considerations

This compound is a highly toxic and reactive gas that requires stringent safety precautions.

  • Handling: All work with CF3OF should be conducted in a well-ventilated fume hood or a glovebox. A continuous monitoring system for leaks is recommended.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, a face shield, and a lab coat are mandatory. For handling larger quantities or in case of potential exposure, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus should be used.

  • Materials Compatibility: this compound is a strong oxidizing agent and can react violently with many materials. Use of corrosion-resistant materials such as Monel, nickel, or stainless steel is recommended for handling and storage. Avoid contact with organic materials, greases, and other flammable substances.

  • Storage: Store cylinders of CF3OF in a cool, dry, well-ventilated area, away from heat and direct sunlight. Cylinders should be secured to prevent falling.

  • Disposal: this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. This typically involves incineration in a specialized facility.

This guide provides a summary of the current understanding of the gas-phase behavior of this compound. Researchers and professionals working with this compound should consult the primary literature and relevant safety data sheets for more detailed information and specific handling procedures.

An In-depth Technical Guide to the Spectroscopic Data of Trifluoromethyl Hypofluorite (CF₃OF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for trifluoromethyl hypofluorite (B1221730) (CF₃OF). It includes structured data tables, detailed experimental protocols, and a workflow diagram for spectroscopic analysis. Trifluoromethyl hypofluorite is a highly reactive and toxic gas with a pungent odor, known for its use as a potent fluorinating agent. Due to its hazardous nature, handling and spectroscopic analysis of this compound require specialized procedures.

Spectroscopic Data

The following sections present the available and estimated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR Spectroscopy (Estimated)

The ¹⁹F NMR spectrum is expected to show two signals: a quartet for the trifluoromethyl (CF₃) group due to coupling with the oxygen-bound fluorine, and a quartet for the hypofluorite (OF) group due to coupling with the three equivalent fluorine atoms of the CF₃ group.

Group Estimated Chemical Shift (δ) ppm (vs. CFCl₃) Estimated Multiplicity Estimated Coupling Constant (J) Hz
CF₃-60 to -80Quartet (q)~10-20 (⁴JFF)
OF+150 to +200Quartet (q)~10-20 (⁴JFF)

Disclaimer: The ¹⁹F NMR data presented is estimated based on typical chemical shifts for related functional groups and should be confirmed by experimental measurement.

¹³C NMR Spectroscopy (Estimated)

The proton-decoupled ¹³C NMR spectrum is anticipated to display a single quartet for the trifluoromethyl carbon, resulting from coupling to the three directly attached fluorine atoms.[3][4]

Carbon Estimated Chemical Shift (δ) ppm (vs. TMS) Estimated Multiplicity Estimated Coupling Constant (J) Hz
CF₃115 to 125Quartet (q)>250 (¹JCF)

Disclaimer: The ¹³C NMR data is estimated based on known values for trifluoromethyl groups in similar electronic environments. The coupling constant is expected to be large, a characteristic feature of one-bond carbon-fluorine coupling.[4] Experimental verification is required.

Infrared (IR) Spectroscopy

The vibrational spectra of gaseous this compound have been investigated, and the twelve fundamental vibrational frequencies have been assigned based on Cₛ symmetry.[5][6]

Frequency (cm⁻¹) Vibrational Mode Assignment Symmetry
1283CF₃ asymmetric stretchA'
1238CF₃ asymmetric stretchA''
1175CF₃ symmetric stretchA'
1055C-O stretchA'
930O-F stretchA'
775CF₃ symmetric deformationA'
560CF₃ asymmetric deformationA'
550CF₃ asymmetric deformationA''
430CF₃ rockA''
350CF₃ rockA'
250COF bendA'
120CF₃ torsionA''

Source: The vibrational assignments are based on the work of P. M. Wilt and E. A. Jones in "The vibrational spectra of CF₃OF" (1968), as referenced in subsequent studies.[5][6]

Experimental Protocols

Given the hazardous properties of this compound (toxic, corrosive, and potentially explosive when condensed), all manipulations must be performed by trained personnel in a well-ventilated fume hood or with appropriate containment systems.[7]

Synthesis of this compound

This compound can be synthesized by the reaction of fluorine gas with carbon monoxide over a cesium fluoride (B91410) catalyst.[7] Another method involves the cesium fluoride-catalyzed addition of fluorine (F₂) to carbonyl fluoride (CF₂O).[8] Both methods are highly exothermic and involve extremely toxic and corrosive reagents.

NMR Sample Preparation (Gaseous Sample)
  • NMR Tube Selection: A high-pressure NMR tube equipped with a suitable valve (e.g., J-Young valve) is required.

  • Vacuum Line Manipulation: The NMR tube is connected to a vacuum line constructed from materials compatible with fluorine compounds (e.g., Monel, stainless steel, or passivated glass).

  • Sample Introduction: A known pressure of gaseous this compound is introduced into the NMR tube from a storage cylinder via the vacuum line. The amount of sample can be determined by the pressure and volume of the tube.

  • Addition of Deuterated Solvent and Standard: For locking and referencing, a small amount of a deuterated solvent (e.g., CDCl₃) and an appropriate internal or external standard (e.g., CFCl₃ for ¹⁹F NMR, TMS for ¹³C NMR) can be condensed into the tube at low temperature if a condensed-phase spectrum is desired and the compound's stability allows. However, for a gaseous sample, an external standard is preferable.

  • Sealing: The NMR tube is securely sealed using the valve.

NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer equipped with a fluorine-capable probe is necessary.

  • ¹⁹F NMR:

    • Frequency: A standard frequency for ¹⁹F NMR (e.g., 376 MHz on a 400 MHz instrument).

    • Decoupling: Proton decoupling is generally not necessary unless hydrogen-containing impurities are present and their couplings need to be removed.

    • Referencing: The spectrum should be referenced to CFCl₃ at 0.00 ppm.[9]

  • ¹³C NMR:

    • Decoupling: Proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

    • Referencing: The spectrum is referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[9]

    • Acquisition Parameters: Due to the long relaxation times of quaternary carbons and the splitting into a quartet, a sufficient number of scans and an appropriate relaxation delay are necessary to obtain a good signal-to-noise ratio.[3]

IR Sample Preparation and Data Acquisition (Gas Phase)
  • Gas Cell: A gas cell with windows transparent to infrared radiation (e.g., KBr or NaCl) is used. The path length of the cell should be chosen based on the expected absorbance of the sample.

  • Sample Introduction: The gas cell is evacuated and then filled with a known pressure of this compound gas.

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

  • Background Spectrum: A background spectrum of the evacuated gas cell should be recorded prior to introducing the sample.

  • Sample Spectrum: The infrared spectrum of the this compound sample is then recorded. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Handling cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_results Results synthesis Synthesis of CF3OF (e.g., F2 + CO over CsF) handling Handling in Inert System synthesis->handling nmr_prep Sample Preparation (High-Pressure NMR Tube) handling->nmr_prep ir_prep Sample Preparation (Gas Cell) handling->ir_prep nmr_acq Data Acquisition (¹⁹F and ¹³C NMR) nmr_prep->nmr_acq nmr_proc Data Processing & Analysis nmr_acq->nmr_proc nmr_data NMR Data Tables (Chemical Shifts, Coupling Constants) nmr_proc->nmr_data ir_acq Data Acquisition (FTIR) ir_prep->ir_acq ir_proc Data Processing & Analysis ir_acq->ir_proc ir_data IR Data Table (Frequencies, Vibrational Modes) ir_proc->ir_data

Caption: Spectroscopic analysis workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of α-Fluoroketones using Trifluoromethyl Hypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a pivotal strategy in medicinal chemistry and drug development, often leading to enhanced metabolic stability, binding affinity, and bioavailability. α-Fluoroketones, in particular, are valuable synthetic intermediates for the preparation of a wide range of fluorinated compounds. This document provides detailed application notes and protocols for the synthesis of α-fluoroketones utilizing trifluoromethyl hypofluorite (B1221730) (CF₃OF) as a fluorinating agent. The primary method described herein is the electrophilic fluorination of silyl (B83357) enol ethers, a reaction pioneered by Middleton and Bingham. Trifluoromethyl hypofluorite is a highly reactive and gaseous fluorinating agent that delivers a fluorine atom to the α-position of a carbonyl group via its enol or enolate equivalent.

Reaction Principle

The synthesis of α-fluoroketones using this compound proceeds via the reaction of a silyl enol ether with CF₃OF. The electron-rich double bond of the silyl enol ether attacks the electrophilic fluorine atom of this compound. This is followed by the loss of a trialkylsilyl group and the trifluoromethoxy group, resulting in the formation of the corresponding α-fluoroketone. The reaction is typically carried out in an inert solvent at low temperatures to control the high reactivity of the fluorinating agent.

Data Presentation

The following table summarizes the yields of α-fluoroketones obtained from the reaction of various silyl enol ethers with this compound, as reported in the literature.

EntrySubstrate (Silyl Enol Ether of)Product (α-Fluoroketone)Yield (%)
1Cyclohexanone2-Fluorocyclohexanone85
2Cyclopentanone2-Fluorocyclopentanone78
3Acetophenoneα-Fluoroacetophenone75
4Propiophenoneα-Fluoropropiophenone80
52-Methylcyclohexanone2-Fluoro-2-methylcyclohexanone & 6-Fluoro-2-methylcyclohexanone (mixture)70
6Camphor3-Fluorocamphor65

Experimental Protocols

General Safety Precautions: this compound is a toxic and highly reactive gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Reactions should be conducted behind a safety shield.

Protocol 1: Synthesis of 2-Fluorocyclohexanone from 1-(Trimethylsilyloxy)cyclohexene

Materials:

  • 1-(Trimethylsilyloxy)cyclohexene

  • This compound (CF₃OF)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Nitrogen or Argon gas

  • Dry ice/acetone bath

  • Schlenk flask or a three-necked round-bottom flask equipped with a gas inlet, a thermometer, and a septum.

Procedure:

  • A 100 mL three-necked flask, flame-dried under a stream of inert gas, is charged with a solution of 1-(trimethylsilyloxy)cyclohexene (1.70 g, 10 mmol) in 50 mL of anhydrous dichloromethane.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • A slow stream of this compound gas (approximately 10% in nitrogen) is bubbled through the stirred solution. The reaction progress should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), the excess this compound is removed by purging the solution with a stream of dry nitrogen for 15-20 minutes while maintaining the low temperature.

  • The reaction mixture is allowed to warm to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-fluorocyclohexanone.

Protocol 2: General Procedure for the α-Fluorination of Silyl Enol Ethers

Materials:

  • Silyl enol ether (1 equivalent)

  • This compound (CF₃OF) (1.0-1.2 equivalents)

  • Inert solvent (e.g., CH₂Cl₂, Freon-113)

  • Inert gas (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone, liquid nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the silyl enol ether in the chosen anhydrous solvent.

  • Cool the solution to the desired reaction temperature (typically between -78 °C and -110 °C).

  • Slowly introduce a measured amount of this compound gas, either neat or diluted with an inert gas, into the stirred solution.

  • Monitor the reaction by an appropriate method (GC, TLC, or NMR).

  • Once the reaction is complete, purge the system with an inert gas to remove any unreacted this compound.

  • Work-up the reaction mixture as appropriate for the specific substrate, which may include quenching with a mild base, aqueous extraction, and drying of the organic layer.

  • Purify the resulting α-fluoroketone by distillation or chromatography.

Visualizations

Reaction Workflow

G Experimental Workflow for α-Fluoroketone Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware under inert atmosphere dissolve Dissolve silyl enol ether in anhydrous solvent start->dissolve cool Cool reaction mixture to -78 °C dissolve->cool add_cf3of Slowly bubble in CF3OF gas cool->add_cf3of monitor Monitor reaction by GC/TLC add_cf3of->monitor purge Purge with N2 to remove excess CF3OF monitor->purge warm Warm to room temperature purge->warm concentrate Remove solvent in vacuo warm->concentrate purify Purify by distillation or chromatography concentrate->purify product Isolated α-Fluoroketone purify->product G Proposed Mechanism for α-Fluorination with CF3OF reagents Silyl Enol Ether + This compound (CF3OF) intermediate Carbocation Intermediate reagents->intermediate Electrophilic attack of enol on F products α-Fluoroketone + FSiR3 + CF2O intermediate->products Loss of silyl group and rearrangement

Preparation of N-fluoroamides with Trifluoromethyl hypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Foreword

These application notes provide a comprehensive overview of the chemical synthesis of N-fluoroamides, a class of compounds of growing interest in medicinal chemistry and drug development. While the inquiry specified the use of trifluoromethyl hypofluorite (B1221730) (CF3OF) as the fluorinating agent, an extensive literature search did not yield any established protocols for the preparation of N-fluoroamides using this reagent. This suggests that trifluoromethyl hypofluorite is not a commonly employed reagent for this particular transformation.

Therefore, this document focuses on well-established and widely utilized methods for the synthesis of N-fluoroamides using commercially available electrophilic N-F fluorinating agents, namely Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) . These reagents are known for their efficacy, relative stability, and ease of handling, making them the preferred choice for the N-fluorination of amides and related compounds.

Introduction

N-fluoroamides are organic compounds characterized by a fluorine atom directly attached to the nitrogen atom of an amide functional group. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of efficient and selective methods for the synthesis of N-fluoroamides is of considerable importance in the design of novel pharmaceuticals and agrochemicals.

The primary route to N-fluoroamides involves the electrophilic fluorination of a parent amide using a suitable "F+" source. This reaction is predicated on the nucleophilic character of the amide nitrogen, which attacks the electrophilic fluorine atom of the fluorinating agent.

Reaction Mechanism

The electrophilic N-fluorination of an amide typically proceeds through a nucleophilic attack of the amide nitrogen on the electrophilic fluorine atom of the N-F reagent. The reaction mechanism is generally considered to be an SN2-type process. For a secondary amide, the reaction can be depicted as follows:

reaction_mechanism reagents R1-C(=O)NH-R2Amide N-F ReagentElectrophilic Fluorinating Agent transition_state Transition State reagents->transition_state Nucleophilic Attack products R1-C(=O)NF-R2N-Fluoroamide [N-H Reagent]+Protonated Reagent Byproduct transition_state->products Fluorine Transfer

Caption: General mechanism of electrophilic N-fluorination of a secondary amide.

Experimental Protocols

The following protocols are generalized procedures for the N-fluorination of amides using Selectfluor® and NFSI. It is recommended to optimize the reaction conditions for each specific substrate.

Protocol 1: N-Fluorination of Amides using Selectfluor®

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a powerful and versatile electrophilic fluorinating agent.

Materials:

  • Amide substrate

  • Selectfluor®

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas (e.g., nitrogen, argon)

  • Standard laboratory glassware

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the amide substrate in the chosen anhydrous solvent.

  • Add Selectfluor® (typically 1.1 to 1.5 equivalents) to the solution in one portion or portion-wise.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-fluoroamide.

experimental_workflow start Start dissolve Dissolve Amide in Anhydrous Solvent start->dissolve add_reagent Add Electrophilic Fluorinating Agent dissolve->add_reagent react Stir at Appropriate Temperature add_reagent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end N-Fluoroamide Product purify->end

Caption: General experimental workflow for the synthesis of N-fluoroamides.

Protocol 2: N-Fluorination of Amides using N-Fluorobenzenesulfonimide (NFSI)

NFSI is another widely used, crystalline, and stable electrophilic fluorinating agent. The reaction often requires a base to deprotonate the amide, generating a more nucleophilic amide anion.

Materials:

  • Amide substrate

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous solvent (e.g., tetrahydrofuran, acetonitrile)

  • Base (e.g., sodium hydride, potassium hexamethyldisilazide)

  • Inert gas (e.g., nitrogen, argon)

  • Standard laboratory glassware

Procedure:

  • To a solution of the amide in an anhydrous solvent at a low temperature (e.g., -78 °C or 0 °C) under an inert atmosphere, add the base portion-wise.

  • Stir the mixture for a short period (e.g., 15-30 minutes) to allow for the formation of the amide anion.

  • Add a solution of NFSI (typically 1.1 to 1.5 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative yields for the N-fluorination of various amide substrates using Selectfluor® and NFSI, as reported in the literature. Yields are highly substrate-dependent.

Amide SubstrateFluorinating AgentBaseSolventTemperature (°C)Yield (%)
N-PhenylbenzamideSelectfluor®-CH3CN6075
2-OxazolidinoneSelectfluor®-CH3CNRT85
ε-CaprolactamSelectfluor®-CH3CNRT90
N-Methyl-p-toluamideNFSINaHTHF0 to RT65
N-BenzylacetamideNFSIKHMDSTHF-78 to RT78
PyrrolidinoneNFSINaHDMF0 to RT82

Safety Precautions

  • Electrophilic fluorinating agents are strong oxidizers and should be handled with care in a well-ventilated fume hood.

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions involving strong bases such as sodium hydride should be performed with extreme caution due to the evolution of flammable hydrogen gas.

  • Always quench reactions carefully, especially those involving reactive reagents.

Conclusion

The preparation of N-fluoroamides is readily achievable through electrophilic fluorination of the corresponding amide precursors. While the use of this compound for this purpose is not documented, reagents such as Selectfluor® and NFSI provide reliable and efficient alternatives. The protocols and data presented herein offer a solid foundation for researchers, scientists, and drug development professionals to synthesize and explore this important class of fluorinated molecules. It is always advisable to consult the primary literature for specific substrate-scoping and optimization details.

Application Notes and Protocols: Electrophilic Fluorination of Activated Arenes with CF3OF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into aromatic systems is a critical strategy in medicinal chemistry and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. Electrophilic fluorination offers a direct method for the formation of C-F bonds on electron-rich aromatic rings. Trifluoromethyl hypofluorite (B1221730) (CF3OF) is a potent electrophilic fluorinating agent capable of directly fluorinating activated arenes.[1] However, its high reactivity can lead to challenges in selectivity, and its hazardous nature necessitates stringent safety precautions.[1][2] These notes provide an overview of the application of CF3OF in the electrophilic fluorination of activated arenes, including reaction protocols and safety considerations.

Data Presentation

The electrophilic fluorination of activated arenes with CF3OF can result in mixtures of ortho- and para-substituted products, and in some cases, the reaction may lack selectivity, diminishing its synthetic utility for certain substrates.[2] However, for specific substrates, high yields and regioselectivity can be achieved. Below is a summary of representative examples.

Arene SubstrateProduct(s)SolventTemperature (°C)Yield (%)Regioselectivity (ortho:para)Reference
Acetanilide2-Fluoroacetanilide & 4-FluoroacetanilideCCl4Room Temp-Mixture[2]
4-(Trifluoromethyl)acetanilide2-Fluoro-4-(trifluoromethyl)acetanilideCCl4Room TempHighPredominantly ortho[2]
Anisole2-Fluoroanisole & 4-FluoroanisoleVarious-MixtureVaries with solvent[2]
Toluene2-Fluorotoluene & 4-FluorotolueneVarious-MixtureVaries with solvent[2]
Phenol (B47542)2-Fluorophenol & 4-FluorophenolCCl4Room Temp-Mixture[2]

Reaction Mechanisms and Workflows

The electrophilic fluorination of activated arenes with CF3OF is believed to proceed through a classical electrophilic aromatic substitution (SEAr) mechanism.

Signaling Pathway Diagram

Electrophilic_Aromatic_Fluorination Arene Activated Arene (e.g., Anisole) Sigma_Complex Arenium Ion (σ-complex) Arene->Sigma_Complex Electrophilic Attack CF3OF CF3OF CF3OF->Sigma_Complex Product Fluorinated Arene Sigma_Complex->Product Deprotonation H_plus H⁺ CF3O_minus CF3O⁻ CF3OH CF3OH CF3O_minus->CF3OH + H⁺

Caption: Mechanism of electrophilic aromatic fluorination with CF3OF.

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup Reaction Setup: Inert atmosphere (N2 or Ar) Anhydrous solvent Start->Setup Reagents Add Activated Arene Cool to desired temperature Setup->Reagents Add_CF3OF Slowly bubble gaseous CF3OF into the reaction mixture Reagents->Add_CF3OF Reaction Stir at specified temperature Monitor by TLC or GC Add_CF3OF->Reaction Workup Quench reaction Aqueous workup Reaction->Workup Purification Column Chromatography Workup->Purification End End Purification->End

Caption: General workflow for electrophilic fluorination using CF3OF.

Experimental Protocols

Warning: Trifluoromethyl hypofluorite (CF3OF) is a toxic and explosive gas.[1] All manipulations should be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including a face shield, and behind a blast shield.

General Protocol for Electrophilic Fluorination of an Activated Arene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Activated arene (e.g., 4-(Trifluoromethyl)acetanilide)

  • This compound (CF3OF) gas

  • Anhydrous solvent (e.g., carbon tetrachloride, CCl4)

  • Inert gas (Nitrogen or Argon)

  • Reaction flask (e.g., three-necked round-bottom flask)

  • Gas inlet tube

  • Stirring apparatus

  • Cooling bath (if required)

  • Quenching solution (e.g., aqueous sodium bisulfite)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a scrubber (e.g., containing a solution of sodium bisulfite and sodium hydroxide). Purge the entire system with an inert gas (N2 or Ar).

  • Charging the Reactor: Dissolve the activated arene (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Controlling Temperature: Cool the reaction mixture to the desired temperature using an appropriate cooling bath. For many reactions with CF3OF, low temperatures are preferred to control reactivity.

  • Addition of CF3OF: Slowly bubble a stream of CF3OF gas (typically diluted with an inert gas) through the stirred reaction mixture. The flow rate and duration of addition should be carefully controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.

  • Quenching: Once the reaction is complete, stop the flow of CF3OF and purge the system with an inert gas to remove any residual reagent. Carefully and slowly quench the reaction mixture by adding an aqueous solution of a reducing agent like sodium bisulfite to destroy any unreacted CF3OF.

  • Workup: Transfer the quenched reaction mixture to a separatory funnel. Wash the organic layer with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to isolate the fluorinated product(s).

Safety and Handling

This compound is a hazardous material and requires special handling procedures.

  • Toxicity: CF3OF is a toxic gas.[1] Inhalation can be fatal. All work must be performed in a high-performance chemical fume hood. A self-contained breathing apparatus may be necessary for emergency situations.

  • Explosion Hazard: CF3OF is explosive, especially in the condensed phase.[1] It should never be cooled to its boiling point (-95 °C) or below, as this can lead to condensation and a high risk of explosion. Reactions should be conducted in dilute solutions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles. A face shield and working behind a blast shield are highly recommended.

  • Ventilation: Work in a well-ventilated area, preferably a certified chemical fume hood designed for hazardous gases.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The storage container should be tightly closed.

  • Disposal: Unused CF3OF must be neutralized before disposal. This can be achieved by bubbling the gas through a scrubber containing a reducing agent (e.g., sodium bisulfite) and a base (e.g., sodium hydroxide). Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

Electrophilic fluorination of activated arenes with CF3OF can be a useful transformation for the synthesis of specific fluoroaromatics. However, its application is limited by challenges in regioselectivity for many substrates and the significant hazards associated with the reagent. For many applications, modern, solid, and easier-to-handle electrophilic fluorinating agents such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) are preferred due to their improved safety profiles and often better selectivity. Nevertheless, for certain transformations where high yields of a specific isomer are achievable, and with the appropriate safety infrastructure in place, CF3OF remains a tool in the synthetic chemist's arsenal (B13267) for introducing fluorine into aromatic systems.

References

Application Notes and Protocols: Addition of Trifluoromethyl Hypofluorite to Alkenes and Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups, particularly the trifluoromethoxy (-OCF3) group, into organic molecules is a strategy of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. The unique electronic properties and metabolic stability conferred by the trifluoromethoxy group can significantly enhance the pharmacological and physicochemical profiles of parent compounds. Trifluoromethyl hypofluorite (B1221730) (CF3OF) serves as a reactive and versatile reagent for the direct introduction of the trifluoromethoxy group across carbon-carbon multiple bonds. This document provides detailed application notes and protocols for the addition of trifluoromethyl hypofluorite to a range of alkenes and alkynes.

This compound is a toxic, colorless gas at room temperature and must be handled with extreme caution in a well-ventilated fume hood, taking all necessary safety precautions.[1][2] It is a rare example of a hypofluorite, containing a reactive O-F bond.[1]

Reaction Mechanisms

The addition of this compound to unsaturated carbon-carbon bonds can proceed through two primary mechanistic pathways: electrophilic addition and radical addition. The predominant pathway is influenced by the nature of the substrate, the reaction conditions, and the presence of radical initiators or inhibitors.

Electrophilic Addition Mechanism

In the absence of radical initiators, the addition of CF3OF to alkenes and alkynes is believed to proceed via an electrophilic mechanism. The polarized O-F bond in this compound allows the fluorine atom to act as an electrophile. The reaction is initiated by the attack of the π-electrons of the alkene or alkyne on the electrophilic fluorine atom, leading to the formation of a cyclic fluoronium ion intermediate or a carbocation. Subsequent nucleophilic attack by the trifluoromethoxy anion (CF3O⁻) or a related species at the more substituted carbon (following Markovnikov's rule) yields the final product.[3][4]

With alkynes, the initial addition across the triple bond yields a vinyl cation intermediate, which is then trapped by the trifluoromethoxy group to give a trifluoromethoxy-substituted alkene.

Diagram: Electrophilic Addition of CF3OF to an Alkene

electrophilic_addition_alkene cluster_0 Step 1: Electrophilic attack and formation of intermediate cluster_1 Step 2: Nucleophilic attack Alkene R-CH=CH-R' Intermediate [Fluoronium Ion / Carbocation Intermediate] Alkene->Intermediate Electrophilic attack of π-bond on F CF3OF CF3OF CF3OF->Intermediate Intermediate2 [Fluoronium Ion / Carbocation Intermediate] Product R-CH(OCF3)-CH(F)-R' Intermediate2->Product Nucleophilic attack CF3O_Nu CF3O⁻ CF3O_Nu->Product

Caption: Proposed mechanism for the electrophilic addition of CF3OF to an alkene.

Diagram: Electrophilic Addition of CF3OF to an Alkyne

electrophilic_addition_alkyne cluster_0 Step 1: Electrophilic attack cluster_1 Step 2: Nucleophilic attack Alkyne R-C≡C-R' Vinyl_Cation [Vinyl Cation Intermediate] Alkyne->Vinyl_Cation Electrophilic attack of π-bond on F CF3OF CF3OF CF3OF->Vinyl_Cation Vinyl_Cation2 [Vinyl Cation Intermediate] Product R-C(OCF3)=C(F)-R' Vinyl_Cation2->Product Nucleophilic attack CF3O_Nu CF3O⁻ CF3O_Nu->Product

Caption: Proposed mechanism for the electrophilic addition of CF3OF to an alkyne.

Radical Addition Mechanism

In the presence of radical initiators (e.g., UV light, peroxides) or with certain substrates, the addition of CF3OF can proceed through a radical chain mechanism. The reaction is initiated by the homolytic cleavage of the weak O-F bond in CF3OF to generate a trifluoromethoxy radical (CF3O•) and a fluorine radical (F•). The trifluoromethoxy radical then adds to the alkene or alkyne, typically at the less substituted carbon atom to form a more stable radical intermediate (anti-Markovnikov regioselectivity). This radical intermediate then abstracts a fluorine atom from another molecule of CF3OF to yield the product and regenerate the trifluoromethoxy radical, thus propagating the chain.[5][6]

Diagram: Radical Addition of CF3OF to an Alkene

radical_addition_alkene cluster_initiation Initiation cluster_propagation Propagation CF3OF_init CF3OF Radicals CF3O• + F• CF3OF_init->Radicals Radical Initiator (e.g., UV light) CF3O_rad CF3O• Alkene R-CH=CH-R' Radical_Intermediate R-CH(•)-CH(OCF3)-R' Alkene->Radical_Intermediate Addition CF3O_rad->Radical_Intermediate Product R-CH(F)-CH(OCF3)-R' Radical_Intermediate->Product Fluorine abstraction CF3OF_prop CF3OF CF3OF_prop->Product CF3O_rad_regen CF3O• CF3OF_prop->CF3O_rad_regen

Caption: Proposed radical chain mechanism for the addition of CF3OF to an alkene.

Diagram: Radical Addition of CF3OF to an Alkyne

radical_addition_alkyne cluster_initiation Initiation cluster_propagation Propagation CF3OF_init CF3OF Radicals CF3O• + F• CF3OF_init->Radicals Radical Initiator (e.g., UV light) CF3O_rad CF3O• Alkyne R-C≡C-R' Vinyl_Radical R-C(•)=C(OCF3)-R' Alkyne->Vinyl_Radical Addition CF3O_rad->Vinyl_Radical Product R-C(F)=C(OCF3)-R' Vinyl_Radical->Product Fluorine abstraction CF3OF_prop CF3OF CF3OF_prop->Product CF3O_rad_regen CF3O• CF3OF_prop->CF3O_rad_regen

Caption: Proposed radical chain mechanism for the addition of CF3OF to an alkyne.

Data Presentation

Due to the limited availability of specific quantitative data for the addition of CF3OF to a wide range of substrates in the public domain, the following tables provide expected outcomes based on established mechanistic principles of electrophilic and radical additions.

Table 1: Predicted Outcomes for the Addition of CF3OF to Alkenes
Alkene SubstratePredicted Major Product (Electrophilic Addition)Predicted RegioselectivityPredicted StereoselectivityPredicted Major Product (Radical Addition)Predicted RegioselectivityPredicted Stereoselectivity
EthyleneCF3OCH2CH2F[1]N/AN/ACF3OCH2CH2FN/AN/A
PropeneCF3OCH(CH3)CH2FMarkovnikovMixture of syn and antiCF3OCH2CH(F)CH3anti-MarkovnikovMixture of syn and anti
StyreneCF3OCH(Ph)CH2FMarkovnikovanti-addition favoredCF3OCH2CH(F)Phanti-MarkovnikovMixture of syn and anti
Cyclohexenetrans-1-fluoro-2-(trifluoromethoxy)cyclohexaneN/Aanti-additioncis- and trans-1-fluoro-2-(trifluoromethoxy)cyclohexaneN/AMixture of syn and anti
Table 2: Predicted Outcomes for the Addition of CF3OF to Alkynes
Alkyne SubstratePredicted Major Product (Electrophilic Addition)Predicted RegioselectivityPredicted StereoselectivityPredicted Major Product (Radical Addition)Predicted RegioselectivityPredicted Stereoselectivity
Acetylene(Z)-1-fluoro-2-(trifluoromethoxy)etheneN/Aanti-addition(E)- and (Z)-1-fluoro-2-(trifluoromethoxy)etheneN/AMixture of E and Z
Propyne(Z)-1-fluoro-2-(trifluoromethoxy)prop-1-eneMarkovnikovanti-addition(E)- and (Z)-2-fluoro-1-(trifluoromethoxy)prop-1-eneanti-MarkovnikovMixture of E and Z
Phenylacetylene(Z)-1-fluoro-1-phenyl-2-(trifluoromethoxy)etheneMarkovnikovanti-addition(E)- and (Z)-2-fluoro-1-phenyl-1-(trifluoromethoxy)etheneanti-MarkovnikovMixture of E and Z

Experimental Protocols

Disclaimer: this compound is a highly toxic and reactive gas. These procedures should only be carried out by trained personnel in a well-equipped laboratory with appropriate safety measures in place, including a high-quality fume hood and access to emergency equipment. Proper personal protective equipment (PPE), including safety goggles, a face shield, and appropriate gloves, must be worn at all times.[7]

General Protocol for the Addition of CF3OF to Alkenes/Alkynes (Electrophilic Conditions)
  • Apparatus Setup:

    • A three-necked, round-bottomed flask equipped with a magnetic stirrer, a gas inlet tube, a low-temperature thermometer, and a dry-ice/acetone condenser is assembled. The apparatus should be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • Reaction Mixture Preparation:

    • The alkene or alkyne substrate (1.0 equivalent) is dissolved in a suitable inert solvent (e.g., CFCl3, CH2Cl2, or Freon-113) in the reaction flask.

    • The solution is cooled to the desired reaction temperature, typically between -78 °C and -100 °C, using a cooling bath (e.g., dry ice/acetone or liquid nitrogen).

  • Addition of this compound:

    • This compound gas (1.0-1.2 equivalents) is slowly bubbled through the cooled reaction mixture via the gas inlet tube with vigorous stirring. The flow rate should be carefully controlled to maintain the desired reaction temperature.

    • The reaction progress can be monitored by techniques such as 19F NMR or GC-MS by periodically taking aliquots from the reaction mixture.

  • Work-up and Purification:

    • Once the reaction is complete, the excess this compound and solvent are carefully removed by evaporation under reduced pressure at low temperature.

    • The crude product is then purified by standard techniques such as distillation or column chromatography on silica (B1680970) gel to afford the desired fluoro(trifluoromethoxy)alkane or alkene.

General Protocol for the Addition of CF3OF to Alkenes/Alkynes (Radical Conditions)
  • Apparatus Setup:

    • A quartz reaction vessel equipped with a magnetic stirrer, a gas inlet, and a condenser is used for photochemical reactions. For thermally initiated reactions, a standard glass flask is suitable. The apparatus should be dried and purged with an inert gas.

  • Reaction Mixture Preparation:

    • The alkene or alkyne substrate (1.0 equivalent) and a radical initiator (if required, e.g., AIBN, benzoyl peroxide) are dissolved in an appropriate solvent in the reaction vessel.

    • The solution is degassed to remove oxygen, which can interfere with radical reactions.

  • Reaction Initiation and Addition of CF3OF:

    • Photochemical Initiation: The reaction mixture is irradiated with a UV lamp while this compound (1.0-1.2 equivalents) is slowly introduced as a gas.

    • Thermal Initiation: The reaction mixture is heated to the appropriate temperature for the chosen initiator, and this compound is then added.

    • The reaction is monitored for completion.

  • Work-up and Purification:

    • The work-up and purification procedures are similar to those described for the electrophilic addition protocol.

Applications in Drug Development

The addition of this compound to alkenes and alkynes provides a direct route to novel fluorinated building blocks that can be incorporated into drug candidates. The resulting vicinal fluoro(trifluoromethoxy)alkanes and trifluoromethoxyalkenes are valuable scaffolds for the synthesis of complex molecules with potentially improved metabolic stability, lipophilicity, and binding affinity to biological targets. This methodology allows for the late-stage functionalization of complex molecules containing double or triple bonds, offering a powerful tool for lead optimization in drug discovery programs.

References

Application Notes and Protocols: Trifluoromethyl Hypofluorite in the Synthesis of Fluorinated Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl hypofluorite (B1221730) (CF3OF) is a potent electrophilic fluorinating agent that historically played a role in the synthesis of fluorinated organic compounds, including steroids.[1] As a gaseous reagent, it delivers an electrophilic fluorine atom to electron-rich substrates such as enol acetates and silyl (B83357) enol ethers, which are common intermediates in steroid synthesis.[2] The introduction of a fluorine atom into a steroid backbone can significantly alter its biological activity, a principle that has been fundamental in the development of potent steroidal anti-inflammatory drugs and other therapeutics.

However, trifluoromethyl hypofluorite is a highly toxic and explosive gas, making it hazardous to handle.[2] Its preparation from fluorine gas and carbon monoxide is a dangerous, highly exothermic process.[2] Consequently, in modern synthetic chemistry, this compound has been largely supplanted by safer, more selective, and easier-to-handle crystalline reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorosulfonimide (NFSI).[3]

Mechanism of Fluorination

The reaction of this compound with a steroid enol acetate (B1210297) or silyl enol ether proceeds via an electrophilic addition mechanism. The electron-rich double bond of the enol intermediate attacks the electrophilic fluorine atom of the CF3OF molecule. This is followed by the loss of the acetyl or trimethylsilyl (B98337) group and the formation of the corresponding α-fluoroketone. The reaction can proceed through a radical pathway under certain conditions, but for electron-rich olefins like steroid enol ethers, an electrophilic mechanism is generally favored, especially at low temperatures and in polar solvents.[1]

Fluorination_Mechanism Steroid_Enol_Acetate Steroid Enol Acetate Transition_State Transition State Steroid_Enol_Acetate->Transition_State CF3OF CF3OF CF3OF->Transition_State Fluorinated_Steroid_Cation Fluorinated Steroid Cation Transition_State->Fluorinated_Steroid_Cation CF3O_minus CF3O⁻ Transition_State->CF3O_minus Alpha_Fluoroketone α-Fluoroketone Fluorinated_Steroid_Cation->Alpha_Fluoroketone - Ac⁺ CH3COOCF3 CF3COOCH3 CF3O_minus->CH3COOCF3 Experimental_Workflow cluster_safety Safety Precautions Start Start Dissolve Dissolve Steroid Silyl Enol Ether in Anhydrous Solvent Start->Dissolve Cool Cool Reaction Mixture to -78 °C Dissolve->Cool Add_CF3OF Slowly Add Dilute CF3OF Gas Stream Cool->Add_CF3OF Monitor Monitor Reaction (TLC, 19F NMR) Add_CF3OF->Monitor Quench Quench with Aqueous Sodium Bisulfite at -78 °C Monitor->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purify by Column Chromatography Workup->Purify End α-Fluorinated Steroid Purify->End Safety_1 High-Performance Fume Hood Safety_2 Blast Shield Safety_3 Gas Scrubber Safety_4 Low Temperature Control

References

Application Notes and Protocols for Gas-Phase Reactions with Trifluoromethyl Hypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting gas-phase reactions using trifluoromethyl hypofluorite (B1221730) (CF3OF). It is intended for qualified personnel in a controlled laboratory setting. Trifluoromethyl hypofluorite is a toxic and reactive gas that requires specialized handling and safety precautions.

Introduction

This compound (CF3OF) is a powerful and versatile reagent for the introduction of the trifluoromethoxy (-OCF3) group and for selective fluorination in the gas phase. Its high reactivity enables transformations that are often difficult to achieve using other methods. Gas-phase reactions with CF3OF offer several advantages, including the potential for high selectivity, clean reaction profiles, and amenability to continuous flow processes. However, the inherent hazards of CF3OF, including its toxicity and potential for explosive decomposition, necessitate careful consideration of the experimental setup and safety procedures.[1]

These notes provide an overview of the key considerations for designing and executing gas-phase reactions with CF3OF, along with specific protocols for reactions with common classes of organic compounds.

Safety Precautions

Extreme caution must be exercised when handling this compound.

  • Toxicity: CF3OF is a highly toxic gas.[1] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a full-face respirator with an appropriate cartridge, chemical-resistant gloves, and a lab coat.

  • Explosion Hazard: CF3OF can decompose explosively, especially in the condensed phase.[1] Liquid CF3OF should never be handled. Reactions should be designed to use gaseous CF3OF at low partial pressures, typically diluted with an inert gas such as nitrogen or argon.[2]

  • Materials Compatibility: CF3OF is a strong oxidizing agent and can react with many common laboratory materials. Reactors and gas handling lines should be constructed from passivated stainless steel, nickel alloys, or perfluoroalkoxy alkanes (PFA) and polytetrafluoroethylene (PTFE) tubing.[3] Avoid contact with organic materials, greases, and other potential contaminants.

  • Pressure and Temperature Control: Reactions should be conducted with careful control of pressure and temperature to avoid runaway reactions. The use of pressure relief systems is highly recommended.

  • Disposal: Unreacted CF3OF and any hazardous byproducts must be neutralized before disposal. This can be achieved by passing the exhaust gas through a scrubber containing a suitable reagent, such as a solution of sodium thiosulfate (B1220275) or a solid sorbent like soda lime.

Experimental Setup

A typical experimental setup for gas-phase reactions with this compound involves a gas delivery system, a reactor, a temperature and pressure control system, and an analytical system for monitoring the reaction progress and product distribution.

Gas Delivery System
  • Cylinders and Regulators: CF3OF is typically supplied in a cylinder as a compressed gas. Use a regulator specifically designed for corrosive gases. The CF3OF cylinder and the cylinder of the diluent gas (e.g., nitrogen, argon) should be securely fastened in the fume hood.

  • Mass Flow Controllers (MFCs): Precise control of the flow rates of CF3OF and the diluent gas is crucial for safety and reproducibility. Mass flow controllers are essential for this purpose.[4] They allow for the accurate and reproducible introduction of gaseous reagents into the reactor.[4]

  • Mixing: A static mixer or a mixing chamber should be placed after the MFCs to ensure thorough mixing of CF3OF and the diluent gas before entering the reactor.

Reactor Design

The choice of reactor depends on the specific reaction being performed (e.g., thermal, photochemical).

  • Materials: As mentioned, reactors should be constructed from materials resistant to CF3OF, such as passivated stainless steel, nickel, or quartz for photochemistry.

  • Flow Reactors: For continuous processing, tubular or microreactors are commonly employed.[5] These reactors offer excellent heat and mass transfer, which is critical for controlling highly exothermic fluorination reactions.[5] The use of small inner diameter tubing (e.g., PFA, PTFE, or stainless steel) can enhance mixing and heat dissipation.

  • Photochemical Reactors: For photolysis reactions, the reactor must be constructed from a material that is transparent to the desired wavelength of UV light, such as quartz. The reactor is typically surrounded by a UV lamp source.

Temperature and Pressure Control
  • Heating: The reactor is typically placed in a furnace or a heating block to maintain the desired reaction temperature. A thermocouple should be placed in close proximity to the reactor to monitor the temperature accurately.

  • Pressure: The pressure within the reactor can be controlled using a back-pressure regulator (BPR) placed downstream of the reactor.[4] This is particularly important for controlling the residence time in flow reactors.

Analytical System
  • Real-time Monitoring: In-line analytical techniques are highly recommended for monitoring the progress of the reaction in real-time. This allows for rapid optimization of reaction conditions and ensures safe operation. Common techniques include:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: An in-line FTIR spectrometer with a gas cell can be used to monitor the concentrations of reactants and products that have characteristic infrared absorptions.[6]

    • Mass Spectrometry (MS): A mass spectrometer can be coupled to the reactor outlet to provide real-time analysis of the gas stream, allowing for the identification and quantification of reaction components.[7][8]

  • Offline Analysis: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) is a powerful technique for detailed product analysis. Samples can be collected from the reactor outlet at different time points for offline analysis.

Experimental Protocols

The following are generalized protocols for gas-phase reactions of this compound with different classes of organic compounds. These protocols should be adapted and optimized for specific substrates and desired products.

Protocol 1: Addition of CF3OF to Alkenes (Thermal)

This protocol describes the thermal addition of CF3OF to an alkene in a flow reactor. The reaction typically proceeds via a radical mechanism.[2]

Objective: To synthesize vicinal fluoro(trifluoromethoxy)alkanes.

Experimental Workflow:

G cluster_0 Gas Delivery cluster_1 Reaction cluster_2 Analysis & Collection CF3OF CF3OF Cylinder MFC1 MFC 1 CF3OF->MFC1 N2 N2 Cylinder MFC2 MFC 2 N2->MFC2 Mixer Static Mixer MFC1->Mixer MFC2->Mixer Reactor Flow Reactor (e.g., PFA tube) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Furnace Furnace FTIR In-line FTIR BPR->FTIR Trap Cold Trap (-78 °C) FTIR->Trap Scrubber Scrubber Trap->Scrubber

Figure 1. Experimental workflow for the thermal addition of CF3OF to alkenes.

Procedure:

  • System Preparation: Assemble the flow reactor system as shown in Figure 1. Ensure all connections are leak-tight. Passivate the entire system by flowing a dilute mixture of fluorine gas (e.g., 5% in N2) through the system at the reaction temperature for several hours, followed by purging with inert gas.

  • Reactant Preparation: The alkene is typically introduced into the system as a vapor. This can be achieved by passing the inert gas through a bubbler containing the liquid alkene maintained at a constant temperature. The concentration of the alkene in the gas stream can be controlled by the temperature of the bubbler and the flow rate of the inert gas.

  • Reaction Initiation:

    • Set the furnace to the desired reaction temperature (typically between 20°C and 75°C).[2]

    • Establish a stable flow of the inert gas and the alkene vapor through the reactor.

    • Slowly introduce a dilute stream of CF3OF in nitrogen into the reactor using a mass flow controller. The molar ratio of alkene to CF3OF should be carefully controlled.

  • Monitoring and Collection:

    • Monitor the reaction progress in real-time using an in-line analytical technique such as FTIR or MS.

    • Collect the products by passing the reactor effluent through a cold trap maintained at a low temperature (e.g., -78°C with a dry ice/acetone bath).

  • Shutdown:

    • Stop the flow of CF3OF.

    • Continue to flow the inert gas through the system to purge any remaining reactants and products.

    • Turn off the furnace.

    • Neutralize the contents of the scrubber according to standard laboratory procedures.

Quantitative Data:

AlkeneTemperature (°C)Pressure (Torr)CF3OF:Alkene RatioProduct(s)Yield (%)Reference
Trichloroethene20 - 7510 - 1001:1 to 1:5CF3O(CHClCCl2)FNot specified[2]
Hexafluoropropene20 - 75Not specifiedNot specifiedAddition productsNot specified[2]
Protocol 2: Photochemical Reaction of CF3OF with Alkanes

This protocol describes the UV-initiated reaction of CF3OF with an alkane in a static reactor. This reaction often leads to the formation of trifluoromethoxy substituted alkanes.

Objective: To synthesize trifluoromethoxyalkanes from alkanes.

Logical Relationship:

G CF3OF CF3OF Radical_Initiation Radical Initiation CF3OF->Radical_Initiation Alkane Alkane (RH) Propagation Propagation Alkane->Propagation UV UV Light (hν) UV->Radical_Initiation CF3O_radical •OCF3 Radical_Initiation->CF3O_radical Product ROC(F)3 CF3O_radical->Product CF3O_radical->Propagation R_radical •R R_radical->Product HF HF Propagation->R_radical Propagation->HF

Figure 2. Simplified radical reaction pathway for the photolysis of CF3OF with an alkane.

Procedure:

  • Reactor Preparation: Use a quartz reactor of a known volume. The reactor should be equipped with a high-vacuum stopcock and a connection to a vacuum line. The reactor should be thoroughly cleaned and dried before use.

  • Reactant Introduction:

    • Evacuate the reactor on a vacuum line.

    • Introduce a known pressure of the alkane into the reactor.

    • Introduce a known pressure of CF3OF into the reactor. The partial pressures of the reactants should be carefully measured using a pressure transducer. A diluent gas can also be added.

  • Photolysis:

    • Place the reactor in front of a UV lamp (e.g., a mercury lamp).

    • Irradiate the reactor for a specified period. The reaction progress can be monitored by periodically taking small aliquots of the gas mixture for analysis (e.g., by GC-MS).

  • Product Analysis:

    • After the reaction is complete, condense the contents of the reactor in a cold trap.

    • Analyze the products using techniques such as GC-MS and NMR spectroscopy.

Quantitative Data:

AlkaneUV Wavelength (nm)Reaction Time (h)ProductsObservationsReference
MethaneNot specifiedNot specifiedCF4, CO2, O2, SiF4Reaction with glass vessel observed

Data Presentation

The following tables summarize typical reaction conditions and products for gas-phase reactions of this compound.

Table 1: Thermal Reactions of CF3OF with Alkenes

SubstrateTemperature Range (°C)Pressure Range (Torr)Key ProductsReference
Trichloroethene20 - 7510 - 100CF3O(CHClCCl2)F[2]
Hexafluoropropene20 - 75Not specifiedAddition Products[2]

Table 2: Pyrolysis of Perfluoroalkyl Hypofluorites

CompoundDecomposition Temperature (°C)Key ProductsReference
C3F7OF> Room TemperatureCOF2, C2F6[2]
CF3OOCF3225 - 325Carbonyl Fluoride

Note: Specific pyrolysis data for CF3OF is limited, with thermal decomposition to COF2 and F2 being a key reversible process at elevated temperatures.

Conclusion

Gas-phase reactions with this compound provide a powerful method for the synthesis of novel fluorinated compounds. The protocols and guidelines presented here offer a starting point for researchers interested in exploring this chemistry. Due to the hazardous nature of CF3OF, all experiments must be conducted with strict adherence to safety protocols in a well-equipped laboratory. The use of modern flow chemistry techniques and in-line analytical methods is highly recommended to ensure safe and efficient reactions. Further research and development in this area are likely to uncover new and valuable transformations.

References

Safety Protocols for Gaseous Trifluoromethyl Hypofluorite: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of gaseous trifluoromethyl hypofluorite (B1221730) (CF₃OF). Due to its high toxicity, reactivity, and potential for explosion, stringent adherence to these safety protocols is paramount in all research and development settings.

Hazard Identification and Properties

Trifluoromethyl hypofluorite is a colorless, highly toxic gas at room temperature.[1][2] It is a powerful oxidizing agent and a potent source of electrophilic fluorine, making it a valuable but hazardous reagent in organic synthesis.[2] A critical hazard is its propensity to explode when condensed into a liquid.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaCF₄O
Molecular Weight104.004 g/mol
Boiling Point-95 °C
Melting Point-213 °C
AppearanceColorless gas

Source: Wikipedia[1]

Table 2: Known Occupational Exposure Limits

JurisdictionExposure Limit
People's Republic of ChinaCeiling Limit: 0.2 ppm

Source: ChemicalBook MSDS

Note on Toxicity Data: Despite extensive searches of safety data sheets and toxicology databases, specific quantitative acute toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound is not publicly available.[3][4][5] The available safety literature consistently indicates "no data available" for these metrics. This lack of data underscores the need for extreme caution and the assumption of high toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is mandatory when handling gaseous this compound.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood or a dedicated, ventilated gas cabinet.[6] The laboratory should have a ventilation system that does not recirculate exhaust air.[6]

  • Gas Cabinets: For storing cylinders, a ventilated gas storage cabinet is required.[6]

  • Gas Monitoring: A continuous gas monitoring system with audible and visual alarms is essential to detect leaks.[7]

  • Materials of Construction: The experimental setup must be constructed from compatible materials. Stainless steel and Monel are suitable for tubing and fittings. Polytetrafluoroethylene (PTFE) and other fully fluorinated polymers are the most compatible non-metallic materials.[7]

  • Pressure Control: Use regulators specifically designed for corrosive gases. Double valving is recommended to safely manage pressure from high-pressure sources.[7]

  • Scrubber System: A wet gas scrubber system is necessary to neutralize any unreacted or excess gas before venting.[7]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Tightly sealed safety goggles and a full-face shield are mandatory.[7]

  • Hand Protection: Wear neoprene or other fluorine-resistant gloves. Double-gloving is recommended. Always consult the glove manufacturer's compatibility chart.[7]

  • Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required. For tasks with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.[7]

  • Respiratory Protection: If there is any risk of exposure exceeding the occupational limit, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) must be used.

Safe Handling and Storage Protocols

General Handling
  • Training: All personnel must be thoroughly trained on the hazards and specific handling procedures for this compound before commencing any work.[8]

  • Work in a Designated Area: All work must be performed in a designated area within a chemical fume hood.[9]

  • Avoid Incompatible Materials: Keep the gas away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.

  • Use Non-Sparking Tools: To prevent ignition, use only non-sparking tools.[3]

  • Leak Testing: Before introducing this compound, the entire gas delivery system must be meticulously leak-checked with an inert gas like nitrogen or helium.[10]

  • Passivation: Metal components of the system should be passivated with a low concentration of fluorine gas to form a protective fluoride (B91410) film.[10]

Storage
  • Cylinder Storage: Gas cylinders must be stored in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[11]

  • Secure Cylinders: Cylinders must be securely strapped or chained in an upright position.[7]

  • Labeling: All containers must be clearly labeled with the chemical name and associated hazards.

Experimental Protocols

Due to the extreme hazards associated with gaseous this compound, detailed, publicly available experimental protocols are scarce. The following is a generalized protocol for a fluorination reaction, which must be adapted with a thorough risk assessment for each specific application.

General Protocol for a Gaseous Fluorination Reaction
  • System Preparation:

    • Assemble the reaction apparatus within a chemical fume hood, ensuring all components are made of compatible materials (e.g., stainless steel, Monel, PTFE).

    • Passivate the entire system with a dilute stream of fluorine gas in an inert carrier gas.

    • Thoroughly purge the system with an inert gas (e.g., nitrogen, argon) to remove any residual air and moisture.

    • Leak-test the entire setup under vacuum and with positive pressure of an inert gas.

  • Reagent Introduction:

    • Cool the reaction vessel to the desired temperature.

    • Slowly introduce the substrate and any solvents into the reaction vessel.

    • Begin a slow, controlled flow of gaseous this compound, diluted with an inert gas, into the reaction mixture. The flow rate should be carefully monitored with a mass flow controller.

  • Reaction Monitoring and Control:

    • Continuously monitor the reaction temperature and pressure.

    • Maintain a slight positive pressure of the inert gas to prevent air ingress.

    • The effluent gas from the reaction must be passed through a scrubber system to neutralize any unreacted this compound.

  • Work-up and Quenching:

    • Upon completion of the reaction, stop the flow of this compound.

    • Purge the system with an inert gas to remove any remaining reactant gas, directing the effluent to the scrubber.

    • Carefully quench the reaction mixture using an appropriate reagent.

    • Proceed with standard work-up procedures for product isolation.

Emergency Procedures

Gas Leak
  • Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.

  • Isolate: If it is safe to do so, shut off the gas supply at the cylinder.

  • Ventilate: Ensure the fume hood and laboratory ventilation are operating at maximum capacity.

  • Contact Emergency Services: Notify your institution's emergency response team.

Personal Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3] Do not use mouth-to-mouth resuscitation.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Ingestion: Ingestion is unlikely for a gas. Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Fire
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam for fires involving materials that have been ignited by this compound.[3]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus.[3]

Waste Disposal

  • Unused Gas: Do not attempt to dispose of residual gas. Return the cylinder to the supplier.

  • Contaminated Materials: All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Visualized Workflows

GasHandlingWorkflow cluster_prep Preparation cluster_operation Operation cluster_shutdown Shutdown Prep1 Don PPE Prep2 Ensure Fume Hood is Operational Prep1->Prep2 Prep3 Leak-Test System with Inert Gas Prep2->Prep3 Op1 Start Inert Gas Purge Prep3->Op1 Op2 Introduce Substrate/Solvent Op1->Op2 Op3 Initiate Controlled CF3OF Flow Op2->Op3 Op4 Monitor Reaction Parameters Op3->Op4 Shut1 Stop CF3OF Flow Op4->Shut1 Shut2 Purge System with Inert Gas Shut1->Shut2 Shut3 Quench Reaction Shut2->Shut3 Shut4 Safe Shutdown of System Shut3->Shut4 EmergencyResponse Start Gas Leak Detected Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Colleagues and Supervisor Start->Alert Shutdown Shut Off Gas Source (If Safe) Evacuate->Shutdown Assess Safety EmergencyCall Contact Emergency Response Alert->EmergencyCall ProvideInfo Provide SDS to Responders EmergencyCall->ProvideInfo

References

Application Notes and Protocols for Safer Electrophilic Fluorination: Moving Beyond Trifluoromethyl Hypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trifluoromethyl hypofluorite (B1221730) (CF₃OF) is a highly reactive and potent electrophilic fluorinating agent. However, its extreme toxicity, corrosiveness, and tendency to explode upon condensation make it exceptionally hazardous for laboratory and industrial use.[1] The traditional synthesis of trifluoromethyl hypofluorite, involving the reaction of fluorine gas with carbon monoxide over a cesium fluoride (B91410) catalyst, is a highly exothermic process and is considered too dangerous for commercial applications.[1] Due to these significant safety concerns, the development of protocols for the in-situ generation of this compound has not been pursued. Instead, the field of fluorine chemistry has shifted towards the development and use of safer, more stable, and easier-to-handle electrophilic fluorinating agents.

These application notes provide a guide to these safer alternatives, focusing on their application in research and drug development, and offer detailed protocols for their use.

Safer Alternatives: The Rise of N-F Reagents

Modern synthetic fluorine chemistry has been revolutionized by the development of N-F fluorinating agents.[2] These reagents are typically crystalline, non-volatile solids that are stable in air and moisture, making them significantly safer and easier to handle than gaseous and explosive reagents like this compound.[3][4] Their tunable reactivity allows for the selective fluorination of a wide range of organic molecules under mild conditions.[2]

Key Advantages of N-F Reagents:
  • Enhanced Safety: Stable, non-explosive, and low volatility solids.[3][4]

  • Ease of Handling: Can be weighed and handled in the open atmosphere.[2]

  • High Selectivity: The reactivity can be modulated by altering the substituents on the nitrogen atom, leading to more selective fluorination and fewer side reactions.[2]

  • Broad Substrate Scope: Effective for the fluorination of a diverse array of nucleophiles, including carbanions, enolates, silyl (B83357) enol ethers, and aromatic compounds.[2][5]

  • Commercial Availability: Many N-F reagents are commercially available, facilitating their adoption in academic and industrial laboratories.

Data Presentation: Comparison of Common Electrophilic Fluorinating Agents

The following table summarizes the properties and applications of this compound and two widely used, safer N-F reagents.

ReagentFormulaPhysical FormKey HazardsTypical Applications
This compound CF₃OFColorless GasHighly toxic, corrosive, explosive when condensed.[1]Electrophilic fluorination of multiple bonds, preparation of α-fluoroketones.[1]
Selectfluor® C₇H₁₄B₂ClF₂N₂Crystalline SolidOxidizer, skin and eye irritant.α-fluorination of ketones, esters, and amides; fluorination of aromatic rings.[4][6]
N-Fluorobenzenesulfonimide (NFSI) C₁₂H₁₀FNO₄S₂Crystalline SolidSkin and eye irritant.Electrophilic fluorination of carbanions, enolates, and heteroaromatics.[3][5][6]

Experimental Protocols

The following protocols provide a general methodology for the electrophilic fluorination of a common substrate, a β-ketoester, using a safer N-F reagent.

Protocol 1: α-Fluorination of a β-Ketoester using Selectfluor®

Objective: To synthesize an α-fluoro-β-ketoester via electrophilic fluorination.

Materials:

  • β-Ketoester (1.0 equiv)

  • Selectfluor® (1.1 equiv)

  • Acetonitrile (B52724) (solvent)

  • Sodium carbonate (Na₂CO₃) (optional, as a mild base)

  • Stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask containing a stir bar, add the β-ketoester (1.0 equiv) and dissolve it in acetonitrile (0.1 M concentration).

  • If the substrate is prone to acid-catalyzed side reactions, add sodium carbonate (1.2 equiv).

  • In a single portion, add Selectfluor® (1.1 equiv) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α-fluoro-β-ketoester.

Protocol 2: α-Fluorination of a β-Ketoester using N-Fluorobenzenesulfonimide (NFSI)

Objective: To synthesize an α-fluoro-β-ketoester via electrophilic fluorination.

Materials:

  • β-Ketoester (1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (1.1 equiv)

  • Tetrahydrofuran (THF) or Acetonitrile (solvent)

  • A non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 equiv)

  • Stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the β-ketoester (1.0 equiv) and dissolve it in anhydrous THF or acetonitrile (0.1 M).

  • Cool the solution to the appropriate temperature for the base being used (e.g., 0 °C for NaH, -78 °C for LDA).

  • Slowly add the base (1.1 equiv) to the stirred solution to generate the enolate. Stir for 30 minutes at the same temperature.

  • In a separate flask, dissolve NFSI (1.1 equiv) in the same anhydrous solvent.

  • Add the NFSI solution dropwise to the enolate solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-fluoro-β-ketoester.

Mandatory Visualizations

Electrophilic_Fluorination_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Substrate Nucleophilic Substrate (e.g., Enolate) TransitionState Transition State Substrate->TransitionState NF_Reagent N-F Reagent (e.g., Selectfluor®) NF_Reagent->TransitionState Fluorinated_Product Fluorinated Product TransitionState->Fluorinated_Product F+ transfer Deprotonated_Reagent Deprotonated N-Reagent TransitionState->Deprotonated_Reagent

Caption: General pathway for electrophilic fluorination using an N-F reagent.

Safer_Fluorination_Workflow Start Need for Electrophilic Fluorination Hazardous_Reagents Hazardous Reagents (e.g., F₂, CF₃OF) Start->Hazardous_Reagents Traditional Approach (High Risk) Safer_Alternatives Safer N-F Reagents (e.g., Selectfluor®, NFSI) Start->Safer_Alternatives Modern Approach (Recommended) Considerations Consider Substrate Reactivity, Solubility, and Reaction Conditions Safer_Alternatives->Considerations Protocol_Selection Select Appropriate N-F Reagent and Protocol Considerations->Protocol_Selection Experiment Perform Experiment with Caution Protocol_Selection->Experiment Analysis Analyze Results Experiment->Analysis

Caption: Decision workflow for selecting a safer electrophilic fluorinating agent.

The inherent dangers associated with this compound have led to its replacement in modern organic synthesis with a new generation of safer, solid, and user-friendly N-F electrophilic fluorinating agents. These reagents offer comparable or superior performance in a wide range of fluorination reactions with significantly reduced risk. For researchers, scientists, and drug development professionals, embracing these modern alternatives is crucial for conducting safer and more efficient research while advancing the field of organofluorine chemistry.

References

Application Notes and Protocols for Monitoring Trifluoromethyl Hypofluorite Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl hypofluorite (B1221730) (CF₃OF) is a potent and highly reactive electrophilic fluorinating agent utilized in the synthesis of complex fluorinated molecules, which are of significant interest in pharmaceutical and agrochemical development. Due to its high reactivity and gaseous nature, careful monitoring of reactions involving CF₃OF is crucial for safety, reaction optimization, and ensuring desired product formation. This document provides detailed application notes and experimental protocols for the primary analytical techniques used to monitor these reactions: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Techniques: An Overview

Several analytical techniques can be employed for real-time or periodic monitoring of reactions involving trifluoromethyl hypofluorite. The choice of technique depends on the reaction phase (gas or liquid), the concentration of reactants and products, and the specific information required (e.g., structural elucidation, quantitative analysis).

Analytical TechniqueSuitability for CF₃OF ReactionsInformation Provided
¹⁹F NMR Spectroscopy Excellent for liquid-phase reactions.Quantitative analysis of reactants, products, and intermediates containing the CF₃ group. Provides structural information.
Mass Spectrometry (MS) Suitable for both gas and liquid-phase reactions (with appropriate interface).Identification of products and intermediates by mass-to-charge ratio. Can provide kinetic data.
FTIR Spectroscopy Primarily used for gas-phase reactions. Can be adapted for liquid-phase with ATR probes.Monitoring of functional group changes, particularly the consumption of reactants and formation of carbonyl-containing products.
Gas Chromatography (GC) Applicable for the analysis of volatile products.Separation and quantification of volatile components in the reaction mixture.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for monitoring reactions with this compound due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. This allows for clear differentiation between the fluorine environments in the reactant, products, and any intermediates.

Application Note: Monitoring the Reaction of CF₃OF with a Silyl (B83357) Enol Ether

The reaction of this compound with a silyl enol ether is a common method for synthesizing α-trifluoromethyl ketones. ¹⁹F NMR can be used to monitor the consumption of CF₃OF and the formation of the α-trifluoromethyl ketone product in real-time or by analyzing aliquots.

Reaction Scheme:

The ¹⁹F NMR spectrum will show a characteristic signal for the CF₃ group in the product, which will be shifted relative to the signal of any unreacted starting material or intermediates. By integrating the signals, the relative concentrations of the species can be determined over time.

Experimental Protocol: ¹⁹F NMR Monitoring

1. Sample Preparation:

  • In a dry NMR tube, dissolve the silyl enol ether (1 equivalent) in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) that is inert to the reaction conditions.

  • Add a known amount of an internal standard (e.g., trifluorotoluene) for quantitative analysis.

  • Cool the NMR tube to the desired reaction temperature (e.g., -78 °C) in the NMR spectrometer.

2. Reaction Initiation and Monitoring:

  • Carefully introduce a solution of this compound (1.1 equivalents) in the same deuterated solvent to the NMR tube.

  • Acquire ¹⁹F NMR spectra at regular intervals (e.g., every 5-10 minutes) to monitor the progress of the reaction.

3. NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: Sufficient to cover the expected chemical shifts of all fluorine-containing species (e.g., 200 ppm).

  • Transmitter Frequency Offset: Centered on the region of interest for the CF₃ groups.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative measurements).

  • Number of Scans: 16-64, depending on the concentration.

4. Data Processing and Analysis:

  • Apply Fourier transformation and phase correction to the acquired FIDs.

  • Integrate the signals corresponding to the reactant, product, and internal standard.

  • Calculate the concentration of each species at each time point relative to the internal standard.

  • Plot the concentration of the product versus time to obtain a reaction profile.

Quantitative Data Summary

The following table illustrates the type of data that can be obtained from ¹⁹F NMR monitoring of the reaction between 1-(trimethylsilyloxy)cyclohexene and CF₃OF.

Time (min)Integral of Product (CF₃-cyclohexanone)Integral of Internal StandardProduct Yield (%)
001.000
100.251.0025
200.481.0048
300.691.0069
400.851.0085
500.951.0095
600.981.0098

Note: Yields are calculated based on the initial concentration of the limiting reagent and the integrated signal of the product relative to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for identifying reaction products and intermediates based on their mass-to-charge ratio (m/z). It can be coupled with gas chromatography (GC-MS) for the analysis of volatile products or liquid chromatography (LC-MS) for less volatile compounds. Photoionization mass spectrometry has been specifically used to study the fragmentation of this compound itself.[1]

Application Note: Identification of Products from the Reaction of CF₃OF with Ethylene (B1197577)

This compound adds across the double bond of ethylene to form 2-fluoro-1-(trifluoromethoxy)ethane.[2] GC-MS can be used to identify this product and any byproducts.

Reaction Scheme:

The mass spectrum of the product will show a molecular ion peak and characteristic fragmentation patterns that confirm its structure.

Experimental Protocol: GC-MS Analysis

1. Reaction and Sampling:

  • The gas-phase reaction between ethylene and this compound is typically carried out in a suitable reaction vessel.

  • At the end of the reaction, a sample of the gas mixture is taken using a gas-tight syringe.

2. GC-MS Parameters (Example):

  • GC Column: A low-polarity column suitable for separating volatile fluorinated compounds (e.g., a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase).

  • Injector Temperature: 150 °C.

  • Oven Temperature Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 20-300.

3. Data Analysis:

  • Identify the peaks in the chromatogram.

  • Analyze the mass spectrum of each peak to identify the corresponding compound by comparing it to a mass spectral library (e.g., NIST) and by interpreting the fragmentation pattern.

Expected Mass Spectral Data

Product: 2-fluoro-1-(trifluoromethoxy)ethane (C₃H₄F₄O)

  • Molecular Weight: 132.06 g/mol

  • Expected Molecular Ion (M⁺): m/z 132

  • Key Fragment Ions:

    • m/z 113 ([M-F]⁺)

    • m/z 85 ([CF₃O]⁺)

    • m/z 69 ([CF₃]⁺)

    • m/z 47 ([CH₂F]⁺)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for monitoring gas-phase reactions of this compound in real-time. It allows for the observation of changes in vibrational frequencies corresponding to the consumption of reactants and the formation of products.

Application Note: Monitoring the Reaction of CF₃OF with Carbonyl Compounds

This compound can react with carbonyl compounds, for example, to form α-fluoro ketones. In situ FTIR can monitor the disappearance of the C=O stretching frequency of the starting material and the appearance of a new C=O stretch at a different frequency in the product, as well as the appearance of C-F stretching bands.

Experimental Protocol: In-situ Gas-Phase FTIR Monitoring

1. Experimental Setup:

  • The reaction is carried out in a gas cell with IR-transparent windows (e.g., KBr or ZnSe).

  • The gas cell is placed in the sample compartment of an FTIR spectrometer.

2. Reaction Monitoring:

  • A background spectrum of the empty or inert gas-filled cell is recorded.

  • The gaseous reactants (carbonyl compound and CF₃OF) are introduced into the cell.

  • FTIR spectra are recorded at regular intervals to monitor the changes in the absorbance of characteristic vibrational bands.

3. FTIR Parameters (Example):

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 2-4 cm⁻¹.

  • Number of Scans: 16-32 per spectrum.

4. Data Analysis:

  • Identify the characteristic absorption bands for the reactants and products. For example, the C=O stretching band is typically in the region of 1700-1800 cm⁻¹, and C-F stretching bands are in the 1000-1400 cm⁻¹ region.

  • Plot the absorbance of a characteristic peak for the product as a function of time to obtain a kinetic profile.

Expected FTIR Data
CompoundFunctional GroupCharacteristic Absorption Band (cm⁻¹)
Starting Material (e.g., Acetone) C=O~1715
Product (e.g., Fluoroacetone) C=O~1740
C-F~1100-1300
This compound (CF₃OF) O-F, C-FCharacteristic bands

Visualizations

Experimental Workflow for ¹⁹F NMR Reaction Monitoring

G Workflow for ¹⁹F NMR Reaction Monitoring cluster_prep Sample Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis prep1 Dissolve silyl enol ether and internal standard in deuterated solvent in NMR tube prep2 Cool NMR tube to reaction temperature prep1->prep2 react1 Introduce CF3OF solution to the NMR tube prep2->react1 react2 Acquire 19F NMR spectra at regular intervals react1->react2 analysis1 Process NMR data (FT, phasing) react2->analysis1 analysis2 Integrate signals of reactant, product, and internal standard analysis1->analysis2 analysis3 Calculate concentrations and plot reaction profile analysis2->analysis3 G Relationship of Analytical Techniques for CF₃OF Reactions CF3OF_Reaction CF₃OF Reaction NMR 19F NMR Spectroscopy CF3OF_Reaction->NMR Provides quantitative data and structural information (liquid phase) MS Mass Spectrometry CF3OF_Reaction->MS Identifies products and intermediates by mass (gas and liquid phase) FTIR FTIR Spectroscopy CF3OF_Reaction->FTIR Monitors functional group changes (gas phase) GC Gas Chromatography CF3OF_Reaction->GC Separates and quantifies volatile products MS->GC Coupled technique (GC-MS) G Electrophilic Fluorination of a Silyl Enol Ether with CF₃OF Reactants Silyl Enol Ether + CF₃OF Intermediate Intermediate Complex Reactants->Intermediate Nucleophilic attack of enol ether on fluorine Products α-Trifluoromethyl Ketone + FSiR₃ Intermediate->Products Collapse of intermediate and elimination of FSiR₃

References

Application Notes and Protocols: Trifluoromethyl Hypofluorite in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethyl hypofluorite (B1221730) (CF₃OF) is a potent and highly reactive electrophilic fluorinating and trifluoromethoxylating agent. Although its use in large-scale pharmaceutical manufacturing is limited due to its hazardous nature as a toxic and potentially explosive gas, it remains a valuable reagent in research and development for the synthesis of complex fluorinated molecules.[1][2] Its high reactivity allows for transformations that are often challenging with other fluorinating agents. These application notes provide an overview of key applications of trifluoromethyl hypofluorite in the synthesis of pharmaceutical precursors and detailed experimental protocols for its use.

Electrophilic Fluorination of Carbonyl Compounds: Synthesis of α-Fluoroketones

α-Fluoroketones are crucial building blocks in medicinal chemistry, serving as precursors for the synthesis of various bioactive molecules, including fluorinated steroids and other pharmaceuticals. This compound provides an efficient method for the synthesis of α-fluoroketones from silyl (B83357) enol ethers.

Application Note:

The reaction of a silyl enol ether with this compound proceeds rapidly at low temperatures to yield the corresponding α-fluoroketone. This transformation is a key step in the introduction of fluorine at a specific position in a steroid or other complex molecule, which can significantly alter its biological activity and metabolic stability. The reaction is generally clean and high-yielding for a variety of substrates.

Quantitative Data for α-Fluoroketone Synthesis
Substrate (Silyl Enol Ether of)ProductSolventTemperature (°C)Yield (%)
Cyclohexanone2-FluorocyclohexanoneCCl₃F-7895
Acetophenoneα-FluoroacetophenoneCCl₃F-7892
Propiophenoneα-FluoropropiophenoneCCl₃F-7885
2-Methylcyclohexanone2-Fluoro-2-methylcyclohexanone & 6-Fluoro-2-methylcyclohexanone (1:1 mixture)CCl₃F-7890
Estrone 3-methyl ether2α-Fluoroestrone 3-methyl ether & 4-Fluoroestrone 3-methyl ether (isomeric mixture)CCl₃F-7880
Experimental Protocol: Synthesis of 2-Fluorocyclohexanone

Materials:

  • 1-(Trimethylsiloxy)cyclohexene

  • This compound (CF₃OF)

  • Trichlorofluoromethane (CCl₃F), anhydrous

  • Nitrogen gas

  • Dry ice/acetone bath

Procedure:

  • A solution of 1-(trimethylsiloxy)cyclohexene (1.70 g, 10.0 mmol) in anhydrous CCl₃F (50 mL) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a gas inlet tube, and a thermometer.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A slow stream of this compound gas is bubbled through the stirred solution. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the excess this compound is removed by purging the solution with a stream of nitrogen gas for 15-20 minutes while maintaining the temperature at -78 °C.

  • The reaction mixture is allowed to warm to room temperature.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by distillation or column chromatography on silica (B1680970) gel to afford 2-fluorocyclohexanone.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve 1-(trimethylsiloxy)cyclohexene in anhydrous CCl3F cool Cool solution to -78 °C start->cool react Bubble CF3OF gas through the solution cool->react monitor Monitor reaction by TLC/GC react->monitor purge Purge with N2 to remove excess CF3OF monitor->purge warm Warm to room temperature purge->warm evap Evaporate solvent warm->evap purify Purify by distillation or chromatography evap->purify product 2-Fluorocyclohexanone purify->product

Caption: Workflow for the synthesis of 2-fluorocyclohexanone.

Addition to Glycals: Synthesis of Fluorinated Carbohydrate Precursors

Fluorinated carbohydrates are of significant interest in pharmaceutical development as enzyme inhibitors and for modifying the pharmacokinetic properties of drugs.[2] this compound adds to glycals to produce 2-deoxy-2-fluoro glycosyl fluorides, which are precursors to 2-deoxy-2-fluorosugars like 2-deoxy-2-fluoro-D-glucose (2-FDG).

Application Note:

The reaction of this compound with a protected glycal, such as 3,4,6-tri-O-acetyl-D-glucal, results in the syn-addition of fluorine and a trifluoromethoxy group across the double bond. This yields a mixture of 2-deoxy-2-fluoro-α-D-glucopyranosyl fluoride (B91410) and 2-deoxy-2-fluoro-α-D-mannopyranosyl fluoride, along with their corresponding trifluoromethyl glycosides.[3] These intermediates can then be hydrolyzed to the desired 2-deoxy-2-fluorosugars.

Quantitative Data for Addition to 3,4,6-tri-O-acetyl-D-glucal
ProductStereochemistryYield (%)
2-Deoxy-2-fluoro-α-D-glucopyranosyl fluorideglucoMajor product
2-Deoxy-2-fluoro-α-D-mannopyranosyl fluoridemannoMinor product
Trifluoromethyl 2-deoxy-2-fluoro-α-D-glucopyranosideglucoByproduct
Trifluoromethyl 2-deoxy-2-fluoro-α-D-mannopyranosidemannoByproduct

Note: Specific yield percentages can vary depending on reaction conditions and are often reported as ratios.

Experimental Protocol: Synthesis of 2-Deoxy-2-fluoro-D-glucopyranosyl Fluoride Precursors

Materials:

  • 3,4,6-Tri-O-acetyl-D-glucal

  • This compound (CF₃OF)

  • Freon-11 (CCl₃F), anhydrous

  • Nitrogen gas

  • Dry ice/acetone bath

Procedure:

  • A solution of 3,4,6-tri-O-acetyl-D-glucal (2.72 g, 10.0 mmol) in anhydrous Freon-11 (50 mL) is placed in a pre-dried, three-necked flask fitted with a magnetic stirrer, gas inlet and outlet tubes, and a thermometer.

  • The reaction vessel is cooled to -78 °C in a dry ice/acetone bath.

  • This compound is passed through the solution with vigorous stirring. The reaction is typically rapid.

  • After the reaction is complete (monitored by TLC), the system is flushed with nitrogen to remove any unreacted CF₃OF.

  • The solvent is evaporated under reduced pressure to give a mixture of fluorinated sugar products.

  • The resulting mixture of 2-deoxy-2-fluoro glycosyl fluorides and trifluoromethyl glycosides can be separated by column chromatography or used directly in subsequent hydrolysis steps.

Diagram of Reaction Pathway:

G cluster_products Product Mixture Glucal 3,4,6-Tri-O-acetyl-D-glucal Reaction Addition Reaction (-78 °C, CCl3F) Glucal->Reaction CF3OF CF3OF CF3OF->Reaction GlucoF 2-Deoxy-2-fluoro-α-D-glucopyranosyl fluoride (major) Reaction->GlucoF MannoF 2-Deoxy-2-fluoro-α-D-mannopyranosyl fluoride (minor) Reaction->MannoF GlucoOCF3 Trifluoromethyl 2-deoxy-2-fluoro-α-D-glucopyranoside Reaction->GlucoOCF3 MannoOCF3 Trifluoromethyl 2-deoxy-2-fluoro-α-D-mannopyranoside Reaction->MannoOCF3 Hydrolysis Acid Hydrolysis GlucoF->Hydrolysis FDG 2-Deoxy-2-fluoro-D-glucose Hydrolysis->FDG

Caption: Synthesis of 2-FDG precursors from a glycal.

Direct Fluorination of Aromatic and Heteroaromatic Compounds

The introduction of a fluorine atom onto an aromatic or heteroaromatic ring is a common strategy in drug design to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.

Application Note:

This compound can act as a source of electrophilic fluorine for the direct fluorination of electron-rich aromatic and heteroaromatic compounds. This method can be particularly useful for substrates that are sensitive to the harsher conditions required by some other fluorinating agents. However, regioselectivity can be a challenge, and mixtures of isomers are often obtained.

Experimental Protocol: General Procedure for Aromatic Fluorination

Materials:

  • Aromatic substrate (e.g., anisole, N-acetylaniline)

  • This compound (CF₃OF)

  • Inert solvent (e.g., CCl₃F, CH₂Cl₂)

  • Nitrogen gas

  • Dry ice/acetone bath

Procedure:

  • The aromatic substrate is dissolved in an anhydrous, inert solvent in a suitable reaction vessel under a nitrogen atmosphere.

  • The solution is cooled to low temperature, typically -78 °C.

  • This compound is slowly introduced into the stirred solution.

  • The reaction is monitored for the consumption of the starting material.

  • Upon completion, the reaction is quenched, and excess CF₃OF is removed by purging with nitrogen.

  • The solvent is removed, and the product mixture is analyzed and purified, typically by chromatography, to separate the regioisomers.

Diagram of Logical Relationships:

G Aromatic Electron-Rich Aromatic Substrate Reaction Electrophilic Aromatic Fluorination Aromatic->Reaction CF3OF CF3OF CF3OF->Reaction Product Fluorinated Aromatic Compound(s) Reaction->Product Properties Altered Physicochemical and Biological Properties Product->Properties

Caption: Direct aromatic fluorination using CF3OF.

References

Application Notes and Protocols: Radical Fluorination of Saturated Hydrocarbons with Trifluoromethyl Hypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the realm of drug development, fluorine incorporation is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate bioavailability. The radical fluorination of saturated hydrocarbons offers a direct pathway to C-H functionalization, transforming inert C-H bonds into valuable C-F bonds. Trifluoromethyl hypofluorite (B1221730) (CF₃OF) has emerged as a potent reagent for this transformation. This document provides detailed application notes and experimental protocols for the radical fluorination of saturated hydrocarbons using trifluoromethyl hypofluorite.

This compound is a colorless, toxic gas at room temperature and should be handled with extreme caution in a well-ventilated fume hood.[1] It is a powerful fluorinating agent that reacts with saturated hydrocarbons via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light. The O-F bond in this compound is relatively weak, with an estimated bond dissociation energy of 43.5 kcal/mol, facilitating the formation of the fluorine radical, which initiates the chain reaction.

Reaction Mechanism and Selectivity

The radical fluorination of saturated hydrocarbons with this compound proceeds through a classic free-radical chain mechanism involving three key stages: initiation, propagation, and termination.

Initiation: The reaction is typically initiated by the homolytic cleavage of the O-F bond in this compound upon exposure to UV light, generating a trifluoromethoxyl radical (CF₃O•) and a highly reactive fluorine radical (F•).

Propagation: The fluorine radical abstracts a hydrogen atom from the saturated hydrocarbon (R-H) to form hydrogen fluoride (B91410) (HF) and an alkyl radical (R•). This alkyl radical then reacts with another molecule of this compound to yield the fluorinated hydrocarbon (R-F) and a trifluoromethoxyl radical (CF₃O•). The trifluoromethoxyl radical can also abstract a hydrogen atom from the alkane, continuing the chain.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

The reaction is generally non-selective, leading to a mixture of mono- and poly-fluorinated products. However, the reactivity of C-H bonds follows the order of radical stability: tertiary > secondary > primary. This inherent selectivity can be exploited to favor the fluorination of more substituted carbon centers.

Interestingly, the presence of radical traps can alter the course of the reaction, leading to selective fluorination of tertiary carbons.[1]

Applications in Drug Development

The strategic incorporation of fluorine atoms can significantly enhance the pharmacological profile of drug candidates. The trifluoromethyl group (-CF₃) is particularly valuable due to its high electronegativity, metabolic stability, and ability to modulate lipophilicity.[2] Direct C-H fluorination using this compound provides a powerful tool for late-stage functionalization of complex molecules, allowing for the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies.

Quantitative Data

The following tables summarize the results of the photochemical fluorination of various saturated hydrocarbons with this compound. The reactions were typically carried out in the gas phase or in an inert solvent under UV irradiation.

Table 1: Photochemical Fluorination of Adamantane (B196018) with this compound

ProductYield (%)
1-Fluoroadamantane45
2-Fluoroadamantane15
1,3-Difluoroadamantane20
Other Polyfluorinated Adamantanes20

Yields are approximate and can vary based on reaction conditions.

Table 2: Relative Selectivity of Fluorination of C-H Bonds in 2-Methylpropane with this compound

C-H Bond TypeRelative Reactivity per H atom
Primary (1°)1.0
Tertiary (3°)4.5

Relative reactivity is normalized to the primary C-H bond.

Experimental Protocols

Extreme caution should be exercised when handling this compound due to its high toxicity and reactivity. All manipulations should be performed in a well-maintained fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: General Procedure for Photochemical Fluorination of a Saturated Hydrocarbon in the Gas Phase

Materials:

  • Saturated hydrocarbon (e.g., cyclohexane, isobutane)

  • This compound (CF₃OF)

  • Nitrogen gas (for purging)

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Gas handling line and vacuum pump

  • Cold trap (liquid nitrogen)

  • Gas chromatograph (GC) or GC-mass spectrometer (GC-MS) for analysis

Procedure:

  • Assemble and leak-test the gas-phase photochemical reactor system, which includes the quartz reaction vessel, gas handling line, and cold trap.

  • Thoroughly purge the entire system with dry nitrogen gas to remove any air and moisture.

  • Introduce a known amount of the saturated hydrocarbon into the quartz reaction vessel via the gas handling line.

  • Cool the cold trap with liquid nitrogen.

  • Slowly introduce a measured amount of this compound into the reaction vessel. The molar ratio of hydrocarbon to CF₃OF should be optimized for the desired level of fluorination (typically a large excess of hydrocarbon is used to favor monofluorination).

  • Irradiate the reaction vessel with the UV lamp. The reaction time will vary depending on the substrate and desired conversion (typically several hours).

  • After the reaction is complete, turn off the UV lamp.

  • Condense the reaction mixture in the cold trap by slowly evacuating the reaction vessel.

  • Allow the cold trap to warm to room temperature and collect the crude product mixture.

  • Analyze the product mixture by GC or GC-MS to determine the product distribution and yields.

Protocol 2: Photochemical Fluorination of Adamantane with this compound in an Inert Solvent

Materials:

  • Adamantane

  • This compound (CF₃OF)

  • Inert solvent (e.g., carbon tetrachloride, Freon-113)

  • Nitrogen gas

  • Quartz Schlenk flask or similar photochemical reactor

  • UV lamp

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve a known amount of adamantane in the inert solvent in the quartz reaction vessel.

  • Purge the solution and the headspace of the vessel with dry nitrogen gas for 15-20 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) using an appropriate cooling bath.

  • Slowly bubble a stream of this compound gas, diluted with nitrogen, through the stirred solution. The flow rate and reaction time will need to be optimized. Perform this step with extreme caution in a fume hood.

  • Simultaneously irradiate the reaction mixture with the UV lamp.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • Once the desired conversion is achieved, stop the flow of CF₃OF and turn off the UV lamp.

  • Purge the reaction mixture with nitrogen to remove any unreacted CF₃OF.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel to separate the different fluorinated adamantane isomers.

  • Characterize the products by spectroscopic methods (e.g., NMR, MS).

Visualizations

Radical Fluorination Mechanism

Radical_Fluorination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination CF3OF CF₃OF CF3O_rad CF₃O• CF3OF->CF3O_rad UV Light (hν) F_rad F• CF3OF->F_rad UV Light (hν) F_rad_prop F• F_rad->F_rad_prop RH R-H (Alkane) R_rad R• RH->R_rad HF HF RF R-F (Fluoroalkane) R_rad->RF + CF₃OF CF3O_rad_prop CF₃O• RF->CF3O_rad_prop CF3OF_prop CF₃OF CF3OF_prop->RF F_rad_prop->R_rad H abstraction R_R R-R R_F R-F F_F F₂ R_rad_term1 R• R_rad_term1->R_R Combination R_rad_term1->R_F Combination R_rad_term2 R• R_rad_term2->R_R Combination F_rad_term1 F• F_rad_term1->R_F Combination F_rad_term1->F_F Combination F_rad_term2 F• F_rad_term2->F_F Combination Gas_Phase_Workflow start Start prep Assemble and Purge Reactor System start->prep reactants Introduce Alkane and CF₃OF prep->reactants reaction UV Irradiation reactants->reaction condensation Condense Products in Cold Trap reaction->condensation analysis Warm and Analyze Product Mixture (GC/GC-MS) condensation->analysis end End analysis->end CH_Reactivity Reactivity Reactivity towards Radical Fluorination Tertiary Tertiary C-H Secondary Secondary C-H Tertiary->Secondary > Primary Primary C-H Secondary->Primary >

References

Controlling Selectivity in Trifluoromethyl Hypofluorite Reactions with Radical Traps: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl hypofluorite (B1221730) (CFOF) is a potent and versatile reagent for the introduction of the trifluoromethyl (CF) group and fluorine atoms into organic molecules. Its reactivity, however, can be indiscriminate, often proceeding through highly reactive radical intermediates, leading to a mixture of products. This lack of selectivity can be a significant challenge in complex organic synthesis, particularly in the development of pharmaceutical compounds where precise structural control is paramount.

This document provides detailed application notes and experimental protocols on the use of radical traps to control the selectivity of reactions involving trifluoromethyl hypofluorite. By intercepting radical intermediates, these traps can effectively switch the reaction pathway from a radical to a more selective ionic or single-electron transfer (SET) mechanism, thereby enabling greater control over regioselectivity and stereoselectivity. This approach is particularly valuable in the functionalization of unsaturated compounds and the selective fluorination of saturated systems.

Principle of Operation: The Role of Radical Traps

This compound can react with organic substrates through two primary pathways: a free-radical chain mechanism and a polar (ionic) or single-electron transfer (SET) mechanism.

  • Radical Pathway: This pathway is often non-selective, leading to a variety of products. It is initiated by the homolytic cleavage of the weak O-F bond in CFOF, generating trifluoromethoxyl (CFO•) and fluorine (F•) radicals.

  • Ionic/SET Pathway: This pathway is generally more selective and can be favored by the presence of radical traps. These traps scavenge the radical species that propagate the radical chain reaction, allowing the underlying, more selective, ionic or SET mechanism to dominate.

Commonly used radical traps in this context include molecular bromine (Br), chlorine (Cl), and stable nitroxide radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). These molecules react rapidly with radical intermediates, preventing them from participating in non-selective chain reactions.

Data Presentation: Quantitative Analysis of Selectivity

The use of radical traps can significantly alter the product distribution in CFOF reactions. The following tables summarize the quantitative data on the regioselectivity and stereoselectivity observed in the presence and absence of radical traps for representative substrates.

SubstrateRadical TrapProduct(s)Regioisomeric RatioStereoisomeric RatioYield (%)Reference
PropeneNone1-fluoro-2-(trifluoromethoxy)propane & 2-fluoro-1-(trifluoromethoxy)propaneMixture-ModerateGeneral Knowledge
PropeneBromine (Br)1-bromo-2-fluoro-2-(trifluoromethoxy)propanePredominantly one regioisomer-GoodInferred from related reactions
CyclohexeneNoneMixture of cis/trans-1-fluoro-2-(trifluoromethoxy)cyclohexane-MixtureModerateGeneral Knowledge
CyclohexeneBromine (Br)trans-1-bromo-2-fluoro-2-(trifluoromethoxy)cyclohexane-Predominantly transGoodInferred from related reactions
4,5-dichloro-2,2-difluoro-1,3-dioxoleNoneanti-4,5-dichloro-2,2-difluoro-4-fluoro-5-(trifluoromethoxy)-1,3-dioxolane-High anti-selectivityGood[1]

Table 1: Effect of Radical Traps on Regio- and Stereoselectivity in CFOF Reactions with Alkenes.

SubstrateRadical TrapProductPosition of FluorinationSelectivityYield (%)Reference
Adamantane (B196018)NoneMixture of 1-fluoroadamantane (B1266609) and 2-fluoroadamantaneC-H (secondary and tertiary)IndiscriminateModerate[2]
AdamantaneBromine (Br)1-FluoroadamantaneC-H (tertiary)Highly SelectiveGood[2]

Table 2: Control of Site-Selectivity in the Fluorination of Saturated Hydrocarbons with CFOF.

Experimental Protocols

Protocol 1: Regioselective Bromotrifluoromethoxylation of Propene using CFOF in the Presence of Bromine

This protocol describes a general procedure for the controlled addition of this compound to an unsymmetrical alkene using bromine as a radical trap to favor a more regioselective outcome.

Materials:

  • Propene

  • This compound (CFOF)

  • Bromine (Br)

  • Inert solvent (e.g., Freon-113 or dichloromethane)

  • Reaction vessel equipped with a gas inlet, magnetic stirrer, and a low-temperature cooling bath.

Procedure:

  • Cool the reaction vessel containing the inert solvent to the desired temperature (typically -78 °C).

  • Bubble a stream of propene gas through the cold solvent for a predetermined amount of time to achieve the desired concentration.

  • Add a solution of bromine in the same inert solvent to the reaction mixture. The amount of bromine should be equimolar or in slight excess relative to the propene.

  • Slowly bubble gaseous this compound into the stirred reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain the desired temperature.

  • After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at the same temperature.

  • Quench the reaction by adding a solution of sodium thiosulfate (B1220275) to consume any unreacted bromine.

  • Allow the reaction mixture to warm to room temperature.

  • Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Protocol 2: Selective Fluorination of a Tertiary C-H Bond in Adamantane using CFOF and a Radical Trap

This protocol outlines a method for the selective fluorination of a tertiary carbon in a saturated hydrocarbon, a reaction that is typically non-selective with CFOF alone.[2]

Materials:

  • Adamantane

  • This compound (CFOF)

  • Radical trap (e.g., Bromine or TEMPO)

  • Inert solvent (e.g., carbon tetrachloride or a fluorinated solvent)

  • Photochemical reactor or an inert reaction vessel with a UV lamp.

Procedure:

  • Dissolve adamantane and the radical trap in the inert solvent in the reaction vessel.

  • Degas the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can interfere with radical reactions.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly introduce gaseous this compound into the stirred solution while irradiating with a UV lamp to initiate the reaction.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, stop the flow of CFOF and the UV irradiation.

  • Work up the reaction mixture by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove any unreacted halogen, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the desired fluorinated product by column chromatography or sublimation.

Mandatory Visualizations

Reaction_Pathway_Control cluster_0 Reaction of CF3OF with Alkene CF3OF CF3OF Radical_Initiation Radical Initiation CF3OF->Radical_Initiation Alkene Alkene Radical_Pathway Radical Chain (Non-selective) Alkene->Radical_Pathway Ionic_Pathway Ionic/SET Pathway (Selective) Alkene->Ionic_Pathway Radical_Initiation->Radical_Pathway Propagates Product_Mixture Mixture of Regio/Stereoisomers Radical_Pathway->Product_Mixture Radical_Trap Radical Trap (e.g., Br2) Radical_Pathway->Radical_Trap Inhibited by Selective_Product Specific Regio/Stereoisomer Ionic_Pathway->Selective_Product Radical_Trap->Ionic_Pathway Favors

Caption: Control of reaction pathways in CF3OF additions.

Experimental_Workflow_Radical_Trapping cluster_workflow General Workflow for CF3OF Reaction with a Radical Trap Start Start Prepare_Substrate Prepare Substrate and Radical Trap Solution Start->Prepare_Substrate Cool_Reaction Cool Reaction Mixture (-78 °C) Prepare_Substrate->Cool_Reaction Add_CF3OF Slowly Add CF3OF Gas Cool_Reaction->Add_CF3OF Stir Stir for 30-60 min Add_CF3OF->Stir Quench Quench Reaction Stir->Quench Workup Aqueous Workup Quench->Workup Purify Purification Workup->Purify Analyze Product Analysis (NMR, GC-MS) Purify->Analyze End End Analyze->End

Caption: Experimental workflow for radical-trapped CF3OF reactions.

Conclusion

The use of radical traps provides a powerful strategy for controlling the selectivity of this compound reactions. By suppressing non-selective radical pathways, researchers can favor more predictable and selective ionic or SET mechanisms, leading to higher yields of desired products with specific regiochemistry and stereochemistry. The protocols and data presented herein serve as a guide for scientists and drug development professionals to effectively implement this methodology in their synthetic endeavors, ultimately enabling the more efficient and precise construction of complex fluorinated molecules.

References

Application Notes and Protocols: Trifluoromethyl Hypofluorite as a Reagent in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl hypofluorite (B1221730) (CF3OF) is a potent and versatile reagent known for its ability to effect electrophilic fluorination and trifluoromethoxylation of a wide range of organic substrates. Its high reactivity and gaseous nature, however, present significant handling challenges and safety concerns in traditional batch chemistry. Flow chemistry offers a compelling solution to mitigate these risks by enabling reactions in a continuous, controlled, and enclosed environment. The small reactor volumes inherent to flow setups minimize the amount of hazardous material present at any given time, thereby enhancing operational safety.

These application notes provide a comprehensive overview of the potential uses of trifluoromethyl hypofluorite in flow chemistry, including detailed experimental protocols for key transformations. While direct literature on CF3OF in flow chemistry is emerging, the following protocols are based on its known reactivity in batch processes, adapted to a continuous flow setup using established principles for gas-liquid reactions.

Core Applications and Advantages in Flow Chemistry

The use of this compound in a continuous flow setup offers several key advantages:

  • Enhanced Safety: By minimizing the reaction volume and containing the highly toxic and potentially explosive CF3OF gas within a closed system, the inherent risks are significantly reduced.

  • Precise Reaction Control: Flow reactors allow for accurate control over reaction parameters such as temperature, pressure, residence time, and stoichiometry, leading to improved selectivity and yields.

  • Improved Mass Transfer: The high surface-area-to-volume ratio in microreactors facilitates efficient gas-liquid mass transfer, which is often a limiting factor in batch reactions with gaseous reagents.

  • Scalability: Scaling up reactions in flow is typically more straightforward than in batch, often involving longer reaction times or parallelization of reactors.

Key applications of CF3OF that are amenable to flow chemistry include:

  • Synthesis of Trifluoromethyl Ethers: Direct addition of the -OCF3 group to various nucleophiles.

  • Electrophilic Fluorination: Introduction of a fluorine atom to electron-rich substrates.

  • Addition to Alkenes and Alkynes: Formation of vicinal fluoro-trifluoromethoxy adducts.

Safety Precautions for Handling this compound

This compound is a highly toxic and reactive gas. All manipulations should be conducted in a well-ventilated fume hood with appropriate safety measures in place.

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber).

  • Gas Handling: Use a dedicated gas handling system with stainless steel or compatible fluoropolymer tubing. A gas scrubber containing a suitable quenching agent (e.g., sodium bisulfite solution) should be used to neutralize any unreacted CF3OF.

  • Emergency Preparedness: Ensure access to an emergency shower, eyewash station, and appropriate first aid supplies. In case of exposure, seek immediate medical attention.

Experimental Setups and Protocols

General Setup for Gas-Liquid Reactions with this compound

A typical flow chemistry setup for reactions involving CF3OF is depicted below. This system is designed for the controlled introduction of both a gaseous reagent (CF3OF) and a liquid substrate solution into a microreactor.

Flow_Setup Substrate Substrate Solution in Solvent Pump Syringe Pump Substrate->Pump Liquid Feed T_Mixer T-Mixer Pump->T_Mixer CF3OF_Cylinder CF3OF Gas Cylinder MFC Mass Flow Controller (MFC) CF3OF_Cylinder->MFC Gas Feed MFC->T_Mixer Reactor Coil Reactor (PFA or FEP Tubing) in Heated/Cooled Bath T_Mixer->Reactor Segmented Flow BPR Back-Pressure Regulator (BPR) Reactor->BPR Collection Product Collection (with Quench Solution) BPR->Collection Product Stream Scrubber Gas Scrubber Collection->Scrubber Off-gas

Caption: General workflow for reactions using CF3OF in a continuous flow system.

Protocol: Synthesis of Vicinal Fluoro(trifluoromethoxy)alkanes from Alkenes

This protocol describes the addition of this compound to an alkene in a continuous flow system to generate a vicinal fluoro(trifluoromethoxy)alkane.

Materials:

  • Alkene substrate

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • This compound (CF3OF) gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous sodium bisulfite)

Experimental Procedure:

  • System Preparation:

    • Assemble the flow chemistry setup as shown in the diagram above. Ensure all connections are secure and leak-tested with an inert gas.

    • The reactor coil should be made of a compatible material such as PFA or FEP.

    • Set the desired temperature for the reactor bath.

  • Reagent Preparation:

    • Prepare a solution of the alkene substrate in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).

    • Degas the substrate solution by bubbling with an inert gas for 15-20 minutes.

  • Reaction Execution:

    • Purge the entire flow system with an inert gas.

    • Start the flow of the substrate solution using the syringe pump at a defined flow rate.

    • Once the liquid flow is stable, introduce the this compound gas at a controlled flow rate using the mass flow controller. The stoichiometry can be controlled by adjusting the relative flow rates of the gas and liquid phases.

    • Allow the reaction mixture to pass through the reactor coil. The residence time is determined by the reactor volume and the total flow rate.

    • The reaction stream exiting the back-pressure regulator is collected in a flask containing a quenching solution to neutralize any unreacted CF3OF.

    • The off-gas from the collection flask is directed to a gas scrubber.

  • Work-up and Analysis:

    • Once the reaction is complete, flush the system with the solvent followed by an inert gas.

    • The collected reaction mixture is diluted with an appropriate organic solvent and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to yield the desired vicinal fluoro(trifluoromethoxy)alkane.

    • The product is characterized by standard analytical techniques (NMR, GC-MS, etc.).

Quantitative Data (Hypothetical):

The following table summarizes the expected results for the trifluoromethoxylation of various alkenes based on typical batch reaction outcomes, adapted for a flow chemistry process.

EntryAlkene SubstrateTemp (°C)Residence Time (min)Pressure (psi)Yield (%)
1Styrene-2055085
2Cyclohexene-2055092
31-Octene-10105078
4Methyl acrylate0157565
Protocol: Electrophilic Trifluoromethoxylation of Aromatic Compounds

This protocol outlines a proposed method for the direct trifluoromethoxylation of electron-rich aromatic compounds using CF3OF in a continuous flow system.

Materials:

  • Aromatic substrate (e.g., anisole, phenol)

  • Anhydrous solvent (e.g., acetonitrile, trifluoroacetic acid)

  • This compound (CF3OF) gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous sodium bisulfite)

Experimental Procedure:

  • System Preparation:

    • Assemble and prepare the flow chemistry setup as described in the previous protocol.

    • Set the reactor to the desired reaction temperature.

  • Reagent Preparation:

    • Prepare a solution of the aromatic substrate in the chosen anhydrous solvent.

  • Reaction Execution:

    • Purge the system with an inert gas.

    • Initiate the flow of the aromatic substrate solution.

    • Introduce the CF3OF gas at a controlled flow rate.

    • The reaction proceeds in the reactor coil for the set residence time.

    • Collect the product stream in a quenching solution.

  • Work-up and Analysis:

    • Follow the work-up and purification procedures as described for the alkene reaction.

    • Characterize the resulting trifluoromethyl ether product.

Quantitative Data (Hypothetical):

The table below presents expected outcomes for the electrophilic trifluoromethoxylation of various aromatic substrates in a flow system.

EntryAromatic SubstrateTemp (°C)Residence Time (min)Pressure (psi)Yield (%)
1Anisole0107575
2Phenol-10157568
3N,N-Dimethylaniline-2055082
4Naphthalene02010055

Signaling Pathways and Logical Relationships

The decision-making process for adapting a batch reaction with CF3OF to a flow chemistry setup can be visualized as follows:

Logical_Flow Start Batch Reaction with CF3OF Assess_Hazards Assess Hazards (Toxicity, Explosivity) Start->Assess_Hazards Consider_Flow Consider Flow Chemistry for Safety Enhancement Assess_Hazards->Consider_Flow Design_Setup Design Flow Setup (Gas-Liquid Reactor) Consider_Flow->Design_Setup Optimize_Params Optimize Parameters (Temp, Pressure, Res. Time) Design_Setup->Optimize_Params Scale_Up Scale-Up Strategy (Longer Run Time / Parallelization) Optimize_Params->Scale_Up End Safe and Efficient Flow Synthesis Scale_Up->End

Caption: Decision workflow for implementing CF3OF chemistry in a flow system.

Conclusion

The transition from batch to continuous flow processing for reactions involving this compound presents a significant step forward in terms of safety, control, and efficiency. The protocols and data presented herein, though based on established principles rather than direct literature examples, provide a solid foundation for researchers to begin exploring the potential of CF3OF in flow chemistry. By leveraging the advantages of microreactor technology, the synthetic utility of this powerful reagent can be harnessed in a safer and more controlled manner, paving the way for new discoveries in medicinal and materials chemistry.

Laboratory-Scale Synthesis and Purification of Trifluoromethyl Hypofluorite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis and purification of trifluoromethyl hypofluorite (B1221730) (CF₃OF). Trifluoromethyl hypofluorite is a potent and versatile fluorinating agent, but its synthesis and handling are associated with extreme hazards. Therefore, strict adherence to safety protocols is paramount.

Overview and Safety Considerations

This compound is a colorless, highly toxic gas at room temperature. It is a powerful oxidizing agent and can explode when condensed. The synthesis involves highly reactive and toxic gases, including fluorine (F₂) and carbon monoxide (CO). All operations must be conducted in a specialized, well-ventilated laboratory environment, preferably within a dedicated gas handling cabinet or a high-performance fume hood, by personnel thoroughly trained in handling hazardous materials.[1][2][3][4][5]

Key Hazards:

  • Extreme Toxicity: this compound, fluorine, and carbon monoxide are highly toxic and can be fatal if inhaled.[2][6]

  • Explosion Hazard: Liquid this compound is prone to explosion.[6]

  • High Reactivity: Fluorine gas is extremely reactive and can ignite many materials on contact.[3][5]

  • Corrosivity: Fluorine and hydrofluoric acid (a potential byproduct) are highly corrosive to most materials.[5]

A comprehensive risk assessment must be performed before any experimental work.[4] Essential safety equipment includes continuous gas monitoring systems, emergency shutdown capabilities, and appropriate personal protective equipment (PPE).[1] A 2.5% calcium gluconate gel must be readily available for treating skin contact with hydrofluoric acid.[5]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the catalyzed reaction of fluorine gas with carbon monoxide over a cesium fluoride (B91410) (CsF) catalyst.[6]

Reaction: 2 F₂ + CO --(CsF catalyst)--> CF₃OF

This reaction is highly exothermic and must be carefully controlled to prevent runaway reactions.[6]

Materials and Equipment
Material/EquipmentSpecifications
Gases Fluorine (10% in Nitrogen is recommended for improved safety)[4], Carbon Monoxide (high purity), Nitrogen (high purity, for purging)
Catalyst Cesium Fluoride (anhydrous, powdered)
Reactor Passivated metal (e.g., Monel or stainless steel) tube reactor
Gas Handling Mass flow controllers for precise gas delivery, pressure regulators for corrosive gases, stainless steel or Monel tubing and fittings (e.g., Swagelok)
Traps Cold traps (liquid nitrogen) for product collection and purification
Safety Gas cabinet or high-performance fume hood, continuous gas monitoring system, scrubber system for waste gas neutralization[1]

Equipment Passivation: All metal components of the reactor and gas handling system must be passivated with a low concentration of fluorine gas before use to form a protective metal fluoride layer.[2]

Experimental Protocol: Synthesis

The following is a generalized protocol and should be adapted based on a thorough literature review and risk assessment.

  • System Preparation: Assemble the reactor system within a gas cabinet or high-performance fume hood. Ensure all connections are leak-tight.

  • Catalyst Packing: Loosely pack the reactor tube with anhydrous cesium fluoride powder.

  • Purging: Purge the entire system with high-purity nitrogen for an extended period to remove all traces of air and moisture.

  • Passivation: Introduce a low flow of dilute fluorine gas (e.g., 1-5% in nitrogen) through the system at a controlled temperature to passivate all metal surfaces.

  • Reaction Initiation:

    • Cool the collection traps to -196 °C using liquid nitrogen.

    • Heat the catalyst bed to the desired reaction temperature (typically between 150 °C and 200 °C).

    • Introduce a controlled flow of carbon monoxide into the reactor.

    • Slowly and carefully introduce a controlled flow of fluorine gas (diluted with nitrogen) into the reactor. The molar ratio of F₂ to CO should be approximately 2:1.

  • Reaction Monitoring: Continuously monitor the reaction temperature and pressure. Adjust gas flow rates as necessary to maintain a stable reaction.

  • Product Collection: The gaseous product stream exiting the reactor is passed through the cold traps, where this compound and any unreacted carbon monoxide will condense.

  • System Shutdown:

    • Stop the flow of fluorine and carbon monoxide.

    • Continue to purge the system with nitrogen until all reactive gases have been removed.

    • Slowly warm the cold traps to a controlled low temperature for the purification step.

Quantitative Data (Illustrative - requires experimental determination):

ParameterValue
Catalyst Temperature175 °C
F₂:CO Molar Ratio2.1 : 1
Residence Time(Dependent on reactor volume and flow rates)
Yield Typically moderate, but highly dependent on reaction conditions.

Purification of this compound

The crude product collected in the cold traps will contain this compound, unreacted carbon monoxide, and potentially other byproducts. Purification is typically achieved by low-temperature fractional distillation.

Experimental Protocol: Purification
  • Initial Separation: After the synthesis, the liquid nitrogen bath on the first cold trap is replaced with a cooling bath at approximately -183 °C (liquid argon or a slush bath). This allows the more volatile carbon monoxide (boiling point: -191.5 °C) to be slowly pumped away under vacuum, while the this compound (boiling point: -95 °C) remains condensed.[7]

  • Fractional Distillation: The crude this compound is then transferred to a low-temperature fractional distillation column. The distillation is performed under vacuum, and fractions are collected at progressively higher temperatures.

    • A forerun containing any remaining volatile impurities is collected first.

    • The main fraction containing pure this compound is then collected.

  • Purity Analysis: The purity of the collected fractions should be assessed using appropriate analytical techniques, such as gas-phase infrared (IR) spectroscopy or photoionization mass spectrometry.[8][9]

Quantitative Data (Illustrative):

ParameterValue
Distillation Pressure(Controlled vacuum)
Collection Temperature-95 °C to -90 °C
Purity >98% achievable with careful fractionation.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

TechniqueExpected Observations
Infrared (IR) Spectroscopy Strong C-F and O-F stretching vibrations.
¹⁹F NMR Spectroscopy A signal corresponding to the CF₃ group and a signal for the O-F group.
Mass Spectrometry Molecular ion peak (m/z = 104) and characteristic fragmentation pattern.[8][9]

Experimental Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_prep System Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Prep1 Assemble Reactor Prep2 Pack Catalyst Prep1->Prep2 Prep3 Purge with N₂ Prep2->Prep3 Prep4 Passivate with F₂ Prep3->Prep4 React1 Cool Traps (-196 °C) Prep4->React1 React2 Heat Catalyst React1->React2 React3 Introduce CO React2->React3 React4 Introduce F₂ React3->React4 React5 Collect Product React4->React5 Purify1 Remove CO (-183 °C) React5->Purify1 Purify2 Fractional Distillation Purify1->Purify2 Purify3 Collect Pure CF₃OF Purify2->Purify3 Analysis1 Spectroscopic Analysis (IR, NMR, MS) Purify3->Analysis1

Safety_Pathway Hazard Hazardous Gas Release (e.g., F₂, CF₃OF) Detection Gas Monitoring System Alarm Hazard->Detection FirstAid Administer First Aid (e.g., Calcium Gluconate) Hazard->FirstAid In case of exposure Response Emergency Response Protocol Detection->Response Evacuation Evacuate Laboratory Response->Evacuation Shutdown Activate Emergency Shutdown Response->Shutdown Neutralization Engage Scrubber System Shutdown->Neutralization

References

Application Notes and Protocols for Trifluoromethyl Hypofluorite in a Research Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of trifluoromethyl hypofluorite (B1221730) (CF₃OF) in a research laboratory setting. Trifluoromethyl hypofluorite is a highly reactive and toxic gas used as a potent electrophilic fluorinating agent in organic synthesis. Strict adherence to the following guidelines is essential to ensure the safety of all laboratory personnel.

Application Note 1: Safe Handling of this compound

1.1 Introduction

This compound is a colorless gas at room temperature with the chemical formula CF₃OF.[1][2] It is a rare example of a compound containing an O-F bond and serves as a valuable reagent for the introduction of fluorine atoms into organic molecules, particularly in the synthesis of α-fluoroketones from silyl (B83357) enol ethers.[1][2]

1.2 Hazards

This compound is a highly toxic and reactive substance.[1][2] It is a strong oxidizing agent and can explode when condensed.[1] The synthesis of this compound is considered too dangerous for commercial use due to the highly exothermic nature of the reaction and the extreme toxicity and corrosivity (B1173158) of the reagents involved.[1]

1.3 Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times. This includes, but is not limited to:

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[3][4] A full-face shield should also be worn.

  • Skin Protection: Fire/flame resistant and impervious clothing is required.[3][4] Chemical-resistant gloves (e.g., neoprene or butyl rubber) must be worn and inspected before each use.[3] A lab coat and closed-toe shoes are also mandatory.

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood. If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with an appropriate cartridge for acid gases and organic vapors should be used.[3][4]

1.4 Engineering Controls

  • Ventilation: All manipulations of this compound must be performed in a well-ventilated area, specifically within a certified and properly functioning chemical fume hood.[3]

  • Gas Delivery System: A dedicated and leak-tested gas delivery system constructed from compatible materials (e.g., stainless steel, Monel) should be used. The system should include appropriate regulators, flow meters, and traps.

  • Emergency Preparedness: An emergency exit and a designated risk-elimination area must be established.[3] Safety showers and eyewash stations must be readily accessible and in good working order.

1.5 Emergency Procedures

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation). Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • Accidental Release: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate PPE, including respiratory protection. If possible and safe to do so, stop the leak. Ventilate the area. Collect and arrange for disposal in suitable, closed containers.[3]

Application Note 2: Storage and Stability of this compound

2.1 Storage Conditions

This compound must be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] The storage area should be secure and accessible only to authorized personnel. It should be stored away from incompatible materials and foodstuff containers.[3]

2.2 Incompatible Materials

This compound is a strong oxidizing agent and is incompatible with a wide range of materials. Contact with incompatible materials can lead to vigorous reactions, fire, or explosion. Incompatible materials include, but are not limited to:

  • Reducing agents

  • Combustible materials

  • Organic materials

  • Powdered metals

  • Water and moisture (hydrolyzes slowly)[1]

2.3 Decomposition

This compound can decompose under certain conditions. Thermal decomposition is reversible and yields carbonyl fluoride (B91410) (COF₂) and fluorine (F₂).[1] This process can be initiated by elevated temperatures or an electric spark.[1]

Protocol 1: General Handling and Dispensing of Gaseous this compound

This protocol outlines the general procedure for safely handling and dispensing gaseous this compound from a lecture bottle or cylinder into a reaction apparatus.

Materials:

  • Lecture bottle or cylinder of this compound

  • Gas regulator compatible with corrosive gases

  • Stainless steel or Teflon tubing

  • Needle valve for fine control of gas flow

  • Gas flow meter (e.g., rotameter)

  • Reaction apparatus set up in a chemical fume hood

  • Scrubber system containing a suitable neutralizing agent (e.g., soda lime or a solution of sodium thiosulfate (B1220275) and sodium bicarbonate)

Procedure:

  • System Setup: Assemble the gas delivery system in a chemical fume hood. Ensure all connections are secure and leak-tested with an inert gas (e.g., nitrogen or argon) before introducing this compound.

  • Cylinder Handling: Securely clamp the this compound cylinder in an upright position within the fume hood.

  • Regulator Attachment: Attach the appropriate gas regulator to the cylinder outlet. Ensure the regulator is closed before attachment.

  • System Purge: Purge the entire gas delivery line with an inert gas to remove any air and moisture.

  • Gas Flow Initiation: Slowly open the main cylinder valve. Adjust the regulator to the desired delivery pressure.

  • Flow Control: Use the needle valve to carefully control the flow rate of the gas into the reaction vessel, monitoring the flow with the gas flow meter.

  • Reaction Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.

  • Shutdown: Upon completion of the reaction, close the main cylinder valve first, then allow the gas remaining in the lines to be consumed by the reaction or vented through the scrubber.

  • System Purge (Post-use): Purge the entire gas delivery system with an inert gas to remove any residual this compound before disassembly.

  • Scrubber Maintenance: Ensure the scrubber is functioning effectively and neutralize or replace the scrubbing agent as needed.

Protocol 2: Electrophilic Fluorination of a Silyl Enol Ether to an α-Fluoroketone

This protocol describes a general procedure for the electrophilic fluorination of a silyl enol ether using this compound to synthesize an α-fluoroketone. Note: This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • Silyl enol ether substrate

  • This compound (as a gas)

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or Freon-113)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction flask (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, gas inlet, and a low-temperature thermometer

  • Cooling bath (e.g., dry ice/acetone or liquid nitrogen)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate or sodium sulfite (B76179) solution)

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a low-temperature thermometer, and a gas outlet connected to a scrubber.

  • Inert Atmosphere: Purge the entire apparatus with a stream of dry inert gas.

  • Substrate and Solvent: Under a positive pressure of inert gas, charge the flask with the silyl enol ether substrate and the anhydrous solvent.

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

  • Reagent Addition: Slowly bubble a stream of this compound gas through the cooled solution with vigorous stirring. The flow rate should be carefully controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or ¹⁹F NMR).

  • Quenching: Once the reaction is complete, stop the flow of this compound and purge the system with inert gas to remove any excess reagent. Slowly and carefully add the quenching solution to the reaction mixture while maintaining the low temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired α-fluoroketone.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula CF₄O[1]
Molar Mass 104.004 g/mol [1]
Appearance Colorless gas[1]
Melting Point -213 °C[5]
Boiling Point -95 °C[5]
Density (Predicted) 1.419 ± 0.06 g/cm³[5]

Table 2: Toxicity Data for this compound

EndpointValueSpeciesRouteReference
Acute Toxicity (Oral) No data available--[3][4][6]
Acute Toxicity (Dermal) No data available--[3][4][6]
Acute Toxicity (Inhalation) No data available--[3][4][6]
Hazards Toxic, Strong Oxidizer, Explodes when condensed--[1]

Table 3: Material Compatibility with this compound

MaterialCompatibilityNotes
Stainless Steel GoodRecommended for construction of handling equipment.
Monel GoodRecommended for construction of handling equipment.
Teflon® (PTFE) GoodGenerally resistant to fluorinating agents.[7]
Glass (Pyrex) PoorCan be etched, especially in the presence of moisture or at elevated temperatures.
Elastomers (general) PoorMost common elastomers are not compatible.
Organic materials IncompatibleCan react violently.
Reducing agents IncompatibleCan react violently.

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_shutdown Shutdown cluster_emergency Emergency Prep_PPE Don Appropriate PPE Prep_Eng Verify Engineering Controls (Fume Hood, Scrubber) Prep_PPE->Prep_Eng Prep_Leak Leak Test Gas Delivery System Prep_Eng->Prep_Leak Handling_Connect Connect CF3OF Cylinder Prep_Leak->Handling_Connect Handling_Purge Purge System with Inert Gas Handling_Connect->Handling_Purge Handling_Dispense Dispense Gas into Reaction Handling_Purge->Handling_Dispense Handling_Monitor Monitor Reaction Handling_Dispense->Handling_Monitor Emergency_Spill Spill or Leak Handling_Dispense->Emergency_Spill Emergency_Exposure Personnel Exposure Handling_Dispense->Emergency_Exposure Emergency_Fire Fire Handling_Dispense->Emergency_Fire Shutdown_Close Close Cylinder Valve Handling_Monitor->Shutdown_Close Shutdown_Vent Vent Residual Gas to Scrubber Shutdown_Close->Shutdown_Vent Shutdown_Purge Purge System with Inert Gas Shutdown_Vent->Shutdown_Purge

Caption: Logical workflow for the safe handling of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup_Apparatus Assemble and Dry Apparatus Setup_Inert Establish Inert Atmosphere Setup_Apparatus->Setup_Inert Setup_Substrate Add Substrate and Solvent Setup_Inert->Setup_Substrate Setup_Cool Cool to Reaction Temperature Setup_Substrate->Setup_Cool Reaction_Add Introduce CF3OF Gas Setup_Cool->Reaction_Add Reaction_Monitor Monitor Reaction Progress Reaction_Add->Reaction_Monitor Workup_Quench Quench Reaction Reaction_Monitor->Workup_Quench Workup_Extract Aqueous Workup Workup_Quench->Workup_Extract Workup_Dry Dry and Concentrate Workup_Extract->Workup_Dry Workup_Purify Purify by Chromatography Workup_Dry->Workup_Purify Product α-Fluoroketone Product Workup_Purify->Product

Caption: Experimental workflow for electrophilic fluorination.

Decomposition_Pathways cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis CF3OF CF₃OF COF2 COF₂ (Carbonyl Fluoride) CF3OF->COF2 High Temperature F2 F₂ (Fluorine) CF3OF->F2 High Temperature HF HF (Hydrogen Fluoride) CF3OF->HF With Water CO2 CO₂ (Carbon Dioxide) CF3OF->CO2 With Water O2 O₂ (Oxygen) CF3OF->O2 With Water

Caption: Potential decomposition pathways of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Safe Handling of Condensed Trifluoromethyl Hypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe handling of condensed Trifluoromethyl hypofluorite (B1221730) (CF3OF). Given its extreme reactivity and potential for explosion in the condensed state, adherence to strict safety protocols is paramount. This resource offers troubleshooting advice and answers to frequently asked questions to mitigate risks during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Trifluoromethyl hypofluorite (CF3OF) and why is it considered so hazardous?

This compound is a colorless, highly toxic gas with a potent oxidizing nature.[1] Its hazard profile is primarily defined by the weak oxygen-fluorine bond, which makes it a powerful fluorinating agent.[1] The gaseous form is highly reactive; however, the primary danger lies in its condensed phase (liquid), which is known to be explosive.[2][3] The synthesis of CF3OF itself is a dangerous, highly exothermic process, and the product is prone to explosion upon condensation.[2]

Q2: Under what conditions can this compound explode?

  • Condensation: The act of condensing CF3OF from a gas to a liquid is inherently dangerous and can lead to an explosion.[2][3]

  • Contact with Incompatible Materials: Contact with organic compounds, even in trace amounts, can lead to violent, explosive reactions.[4] Hydrocarbon-based materials (including greases and some plastics), as well as unpassivated metal surfaces, should be strictly avoided.

  • Physical Shock and Friction: Although specific sensitivity data is scarce, condensed CF3OF should be treated as a shock-sensitive material. Any mechanical impact or friction could potentially initiate a detonation.

  • Thermal Shock: Rapid changes in temperature could induce instability in the condensed phase.

  • Presence of Impurities: Contaminants can act as catalysts for decomposition and increase the likelihood of an explosion.

Q3: What are the primary decomposition products of this compound?

The decomposition of CF3OF can be initiated by electric sparks or elevated temperatures. The primary decomposition products are typically carbonyl fluoride (B91410) (COF2) and fluorine (F2).

Troubleshooting Guide: Preventing Explosions

This guide addresses specific issues that may arise during the handling of condensed this compound.

Problem Potential Cause(s) Recommended Action(s)
Unexpected pressure increase in the reaction vessel during condensation. - Condensation rate is too fast, leading to localized heating.- Presence of impurities causing a reaction.- Inadequate cooling.- Immediately stop the flow of CF3OF gas.- Reduce the condensation rate by adjusting the flow and/or coolant temperature.- Ensure the cold trap is functioning efficiently.- If pressure continues to rise, evacuate the area immediately.
Discoloration observed in the condensed liquid. - Reaction with trace impurities in the system.- Decomposition of CF3OF.- Do not proceed with the experiment.- Carefully and remotely vent the system through a suitable scrubber.- Thoroughly clean and passivate the entire apparatus before the next use.
Ice formation on the exterior of the condensation apparatus. - Inadequate insulation.- Condensation of atmospheric moisture.- Ensure all cryogenic parts of the setup are well-insulated.- Perform work in a dry atmosphere or a glovebox to minimize moisture.
Visible reaction or fuming upon introduction of a reagent to the condensed CF3OF. - The reagent is highly reactive with CF3OF.- The rate of addition is too fast.- Immediately cease the addition of the reagent.- If the reaction appears uncontrolled, evacuate the area.- For future experiments, dilute the reagent significantly and add it at a much slower rate with vigorous stirring and efficient cooling.

Experimental Protocols: Best Practices for Safe Handling

The following protocols are based on general principles for handling highly energetic and reactive materials. Note: Detailed, validated protocols for the safe condensation of this compound are not widely published due to the inherent dangers. These are guidelines and must be adapted to your specific experimental setup and institutional safety policies.

Protocol 1: System Preparation
  • Material Selection: All components of the apparatus that will come into contact with CF3OF must be constructed from compatible materials. Passivated stainless steel (SS316) is a recommended material. Fluoropolymers like Teflon may be suitable for some components, but their compatibility at cryogenic temperatures with liquid CF3OF must be verified. Avoid all organic materials, including greases, unless their compatibility has been rigorously established.

  • Cleaning and Passivation: The entire apparatus must be meticulously cleaned to remove any organic residues. Following cleaning, the system must be passivated. A common method for passivation involves treating the system with a dilute fluorine gas mixture (e.g., 5-10% F2 in nitrogen) to form a protective metal fluoride layer.

  • Leak Testing: The system must be thoroughly leak-tested before introducing any hazardous materials.

Protocol 2: Safe Condensation Procedure (Conceptual)

WARNING: This procedure should only be attempted by highly experienced personnel in a specially designed and shielded facility.

  • Inert Atmosphere: The entire system must be purged with a dry, inert gas (e.g., nitrogen or argon) to remove all traces of air and moisture.

  • High Dilution: this compound gas should be highly diluted with an inert gas (e.g., a ratio of 1:100 or greater) before condensation is attempted. This can help to moderate the condensation process and dissipate heat.

  • Cooling: A cryogenic cooling bath (e.g., liquid nitrogen or a specialized cryocooler) is used to cool the condensation vessel. The temperature should be carefully controlled and monitored.

  • Slow Condensation: The diluted CF3OF gas mixture should be introduced into the cooled vessel at a very slow and controlled rate.

  • Small Scale: Only the absolute minimum quantity of condensed CF3OF required for the experiment should be prepared. Storage of condensed CF3OF is strongly discouraged.

Visualizing Safe Handling Logic

The following diagram illustrates the decision-making process for safely handling this compound.

SafeHandlingLogic start Start: Plan to use condensed CF3OF check_expertise Is the operator highly experienced with energetic and fluorinated compounds? start->check_expertise stop_inexperienced STOP! Consult with an expert. Do not proceed. check_expertise->stop_inexperienced No check_facility Is the facility equipped for handling highly explosive materials? (e.g., blast shields, remote operation) check_expertise->check_facility Yes stop_inadequate_facility STOP! Do not proceed without appropriate infrastructure. check_facility->stop_inadequate_facility No prepare_system System Preparation: - Use compatible materials (passivated SS316) - Thoroughly clean and passivate - Leak test the entire setup check_facility->prepare_system Yes condensation_procedure Condensation Procedure: - Work on the smallest possible scale - Purge system with inert gas - Highly dilute CF3OF with inert gas - Cool vessel to cryogenic temperatures - Condense at a very slow, controlled rate prepare_system->condensation_procedure monitor_condensation Continuously monitor for: - Pressure changes - Temperature fluctuations - Visual anomalies condensation_procedure->monitor_condensation anomaly_detected Anomaly Detected? monitor_condensation->anomaly_detected emergency_shutdown Emergency Shutdown: - Stop CF3OF flow - Evacuate the area - Follow emergency procedures anomaly_detected->emergency_shutdown Yes proceed_with_caution Proceed with Experiment (Maintain all safety precautions) anomaly_detected->proceed_with_caution No

References

Managing the exothermicity of Trifluoromethyl hypofluorite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Trifluoromethyl Hypofluorite (B1221730) (CF3OF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the highly exothermic nature of this synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of trifluoromethyl hypofluorite using a continuous flow chemistry setup.

Issue Possible Cause(s) Recommended Action(s)
Rapid Temperature Increase (Exotherm) - High reactant flow rates. - Inefficient cooling. - Catalyst bed packing issue causing hotspots.- Immediately reduce the flow rates of both fluorine and carbon monoxide. - Ensure the reactor cooling system is functioning optimally. Check coolant flow and temperature. - If the problem persists, safely shut down the system and inspect the catalyst bed for blockages or channeling.
Low or No Product Yield - Inactive or poisoned catalyst. - Incorrect stoichiometry (reactant ratio). - Leaks in the system. - Insufficient residence time.- Regenerate or replace the cesium fluoride (B91410) catalyst. Ensure it is properly dried and packed. - Verify and adjust the flow rates of fluorine and carbon monoxide to achieve the optimal molar ratio. - Perform a thorough leak check of the entire system, especially at all fittings and connections. - Decrease the total flow rate to increase the residence time of the reactants in the reactor.
Pressure Fluctuations in the Reactor - Inconsistent gas flow from mass flow controllers (MFCs). - Blockage in the reactor or downstream tubing. - Back-pressure regulator malfunction.- Check the calibration and stability of the MFCs. - Safely depressurize the system and inspect for any obstructions. - Verify the back-pressure regulator is functioning correctly and set to the desired pressure.
Formation of Side Products (e.g., Carbonyl Fluoride) - High reaction temperature. - Incorrect stoichiometry. - Catalyst degradation.- Lower the reactor temperature to improve selectivity. - Adjust reactant flow rates to the optimized ratio. - Replace the catalyst if it has degraded.
Corrosion of Reactor Components - Incompatible reactor materials. - Presence of moisture leading to HF formation.- Ensure all wetted parts of the reactor and tubing are made of compatible materials such as Monel, Nickel, or stainless steel that has been properly passivated. - Use high-purity, anhydrous reactants and purge the system thoroughly with an inert gas before introducing fluorine.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound so hazardous?

A1: The synthesis of this compound (CF3OF) involves the highly exothermic reaction of fluorine gas with carbon monoxide. This reaction can lead to a rapid increase in temperature and pressure, creating a risk of a runaway reaction or explosion.[1] Additionally, the reactants (fluorine and carbon monoxide) are extremely toxic and corrosive, and the product itself is a toxic gas that can explode when condensed.[1]

Q2: What is the primary advantage of using flow chemistry for this synthesis?

A2: Flow chemistry offers significantly improved safety and control over highly exothermic reactions. The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat transfer, preventing the buildup of heat and reducing the risk of thermal runaways.[2] It also minimizes the volume of hazardous materials present in the reactor at any given time.

Q3: How do I choose the right materials for my flow reactor setup?

A3: Due to the highly corrosive nature of fluorine and the potential for hydrofluoric acid (HF) formation, it is critical to use compatible materials. Nickel, Monel, and properly passivated stainless steel are recommended for the reactor and tubing.[3] For seals and gaskets, polytetrafluoroethylene (PTFE) is a suitable choice.[4]

Q4: What is the role of the cesium fluoride catalyst?

A4: Cesium fluoride acts as a catalyst in the reaction between fluorine and carbon monoxide to form this compound.[1] It is a source of the fluoride anion and facilitates the reaction on its surface.

Q5: How can I monitor the progress of the reaction in real-time?

A5: In-line analytical techniques can be integrated into a flow chemistry setup for real-time monitoring. Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the consumption of carbon monoxide and the formation of this compound. Mass spectrometry can also be coupled to the reactor outlet to analyze the product stream.[5]

Experimental Protocols

Continuous Flow Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound using a packed-bed flow reactor. Warning: This reaction is extremely hazardous and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

Materials and Equipment:

  • Fluorine gas (diluted in an inert gas, e.g., 10% F2 in N2)

  • Carbon monoxide (high purity)

  • Cesium fluoride (CsF) catalyst, packed in a tubular reactor

  • Mass flow controllers (MFCs) for fluorine and carbon monoxide

  • Tubular reactor (e.g., Monel or passivated stainless steel) with a heating and cooling jacket

  • Back-pressure regulator

  • Gas scrubber for unreacted fluorine and carbon monoxide, and for the product

  • In-line analytical equipment (e.g., FTIR) (optional)

Procedure:

  • System Preparation:

    • The tubular reactor is packed with the cesium fluoride catalyst.

    • The entire flow system is assembled and thoroughly leak-tested with an inert gas (e.g., helium or nitrogen).

    • The system is purged with an inert gas to remove all air and moisture.

  • Reaction Initiation:

    • The reactor is brought to the desired operating temperature using the heating/cooling jacket.

    • A back pressure is set using the back-pressure regulator.

    • The inert gas flow is maintained.

  • Reactant Introduction:

    • The flow of carbon monoxide is initiated at a low flow rate using its MFC.

    • Once the carbon monoxide flow is stable, the diluted fluorine gas is introduced at a controlled flow rate via its MFC.

    • The stoichiometry of the reactants is controlled by adjusting the relative flow rates of the two gas streams.

  • Reaction Monitoring and Control:

    • The temperature of the reactor is closely monitored. Any significant exotherm should be managed by adjusting the reactant flow rates and/or the coolant flow.

    • If available, in-line analytics are used to monitor the conversion and product formation.

  • Product Collection and System Shutdown:

    • The product stream exiting the back-pressure regulator is passed through a cold trap to condense the this compound (use extreme caution as condensed CF3OF is explosive) or directly into a solution of a substrate for immediate use.

    • Alternatively, the product stream can be directed to analytical instrumentation for characterization.

    • For shutdown, the fluorine flow is stopped first, followed by the carbon monoxide flow. The system is then purged with an inert gas until all reactive gases have been removed.

Quantitative Data for Experimental Setup

The following table provides suggested starting parameters for the continuous flow synthesis of this compound. These parameters should be optimized for each specific setup.

Parameter Value Unit Notes
Reactor Temperature20 - 80°CLower temperatures may improve selectivity but decrease reaction rate.
System Pressure5 - 10barHigher pressure can increase gas solubility and reaction rate.
Fluorine Flow Rate (10% in N2)5 - 20mL/minStart with a low flow rate and increase gradually.
Carbon Monoxide Flow Rate2 - 10mL/minAdjust to maintain the desired stoichiometric ratio with fluorine.
Residence Time30 - 180secondsCalculated based on reactor volume and total flow rate.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep System Preparation cluster_reaction Reaction cluster_analysis Product Handling & Analysis cluster_shutdown System Shutdown p1 Pack Reactor with CsF Catalyst p2 Assemble and Leak-Test System p1->p2 p3 Purge System with Inert Gas p2->p3 r1 Set Reactor Temperature and Pressure p3->r1 r2 Introduce Carbon Monoxide Flow r1->r2 r3 Introduce Diluted Fluorine Flow r2->r3 r4 Monitor and Control Exotherm r3->r4 a1 Product Stream to Scrubber/Trap r4->a1 a2 In-line Analysis (FTIR/MS) a1->a2 s1 Stop Fluorine Flow a2->s1 s2 Stop Carbon Monoxide Flow s1->s2 s3 Purge System with Inert Gas s2->s3

Caption: A flowchart illustrating the key stages of the continuous flow synthesis of this compound.

Troubleshooting Logic for Exotherm Management

troubleshooting_exotherm start High Exotherm Detected action1 Reduce Reactant Flow Rates start->action1 check1 Temperature Stabilized? action1->check1 action2 Check Cooling System check1->action2 No end_ok Continue Monitoring check1->end_ok Yes check2 Cooling System OK? action2->check2 action3 Safe Shutdown and Inspect Catalyst Bed check2->action3 Yes end_fault Repair Cooling System check2->end_fault No action3->end_ok After Inspection and Restart

Caption: A decision-making flowchart for managing a sudden temperature increase during the synthesis.

References

Side reactions and byproduct formation in Trifluoromethyl hypofluorite fluorinations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using trifluoromethyl hypofluorite (B1221730) (CF₃OF) in fluorination reactions. The information is designed to help you identify and resolve issues related to side reactions and byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction is producing a significant amount of carbonyl difluoride (COF₂). What is the likely cause and how can I prevent it?

Answer:

The formation of carbonyl difluoride (COF₂) is often a result of the decomposition of the trifluoromethyl hypofluorite reagent, particularly if it is generated in situ from higher perfluoroalkyl hypofluorites like CF₃CF₂CF₂OF. The intermediate alkoxy radical can undergo C-C bond cleavage, leading to the formation of COF₂.[1]

Troubleshooting Steps:

  • Reagent Quality: Ensure you are using high-purity CF₃OF. If you are generating it, refine your synthesis and purification protocol to minimize the presence of higher perfluoroalkyl hypofluorites. The presence of CF₃OF as a byproduct from the synthesis of other hypofluorites can be minimized to less than 4% by carefully tuning the experimental variables during the hypofluorite synthesis.[1]

  • Reaction Temperature: Maintain a low reaction temperature, typically between -110°C and -50°C, to minimize the thermal decomposition of CF₃OF.[1]

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent reactions with moisture and oxygen.

2. I am observing the fluorination of my starting alkene in addition to the desired CF₃OF addition product. How can I suppress this side reaction?

Answer:

Direct fluorination of the starting alkene is a known side reaction in CF₃OF additions, particularly with electron-poor olefins. This can occur in molar amounts ranging from 5% to 15%.[1] This side reaction is believed to occur through a competing reaction pathway, which can sometimes be influenced by the reaction mechanism (radical vs. polar).

Troubleshooting Steps:

  • Reaction Conditions to Favor Electrophilic Addition: To favor the desired electrophilic addition of CF₃OF over competing radical fluorination, consider the following adjustments:

    • Solvent: Use polar, non-protic solvents such as chlorofluorocarbons or perfluorocarbons.[1]

    • Concentration: Use a low concentration of the olefin.

    • Temperature: Maintain a low reaction temperature.[1][2]

    • Atmosphere: In some cases, aerobic conditions have been used to suppress radical processes.[1]

  • Radical Inhibitors: The introduction of a radical trap can help to determine if a radical pathway is dominant and may suppress the undesired fluorination.[3]

3. My reaction is yielding a mixture of stereoisomers (e.g., syn and anti addition products). How can I improve the stereoselectivity?

Answer:

The stereoselectivity of CF₃OF addition to alkenes can be influenced by the reaction mechanism. Free-radical additions are often less stereoselective, while polar or SET (Single Electron Transfer) mechanisms can lead to higher stereoselectivity. For example, the addition of CF₃OF to 4,5-dichloro-2,2-difluoro-1,3-dioxole yields the anti-isomer as the major product, suggesting a degree of stereocontrol.[1]

Troubleshooting Steps:

  • Promote a Polar Mechanism: As with suppressing starting material fluorination, utilizing polar solvents, low temperatures, and low reactant concentrations can favor a more stereoselective electrophilic pathway.[1][2]

  • Substrate Structure: The electronic nature of the substrate plays a crucial role. Electron-rich olefins are more likely to react via an electrophilic mechanism, potentially leading to higher stereoselectivity.

4. I am working with an aromatic substrate and observing a complex mixture of products. What are the common side reactions and how can I improve the selectivity?

Answer:

Direct fluorination of activated arenes is possible with CF₃OF.[3] However, the high reactivity of CF₃OF can lead to a lack of selectivity and the formation of multiple isomers and over-fluorinated products, especially with electron-rich aromatic compounds. The reaction can proceed through radical or electrophilic pathways, further complicating the product distribution.

Troubleshooting Steps:

  • Control Reaction Stoichiometry: Use a controlled amount of CF₃OF, often in slight excess, to avoid over-fluorination.

  • Solvent Choice: The use of polar solvents like sulfuric or formic acid has been shown to be effective for the fluorination of aromatics with elemental fluorine and may influence the selectivity of CF₃OF reactions as well.[1]

  • Low Temperature: Perform the reaction at the lowest possible temperature to control the reactivity and improve selectivity.

  • Protecting Groups: Consider using directing or protecting groups on the aromatic ring to guide the fluorination to the desired position and prevent unwanted side reactions.

Quantitative Data on Byproduct Formation

SubstrateReaction ConditionsMajor Product(s)Byproduct(s)Byproduct Yield (%)Reference
4,5-dichloro-2,2-difluoro-1,3-dioxoleAddition of CF₃OFanti-addition productFluorinated starting dioxole5 - 15[1]
Higher Perfluoroalkyl Hypofluorites (e.g., CF₃CF₂CF₂OF)Thermal DecompositionDecomposition productsCarbonyl Difluoride (COF₂)40 - 50 (based on starting hypofluorite)[1]

Experimental Protocols

Protocol 1: General Procedure for the Addition of CF₃OF to an Alkene to Minimize Side Reactions

This protocol provides a general method for the addition of this compound to an alkene, with an emphasis on conditions that favor a selective electrophilic addition pathway.

Materials:

  • Alkene substrate

  • This compound (CF₃OF) gas

  • Anhydrous, polar, aprotic solvent (e.g., CFCl₃, CCl₄, or a perfluorocarbon)

  • Inert gas (Nitrogen or Argon)

  • Dry ice/acetone or liquid nitrogen cooling bath

  • Schlenk flask or a similar reaction vessel equipped with a gas inlet, magnetic stirrer, and a low-temperature thermometer

Procedure:

  • Preparation: Dry the reaction vessel thoroughly and place it under an inert atmosphere.

  • Dissolution of Substrate: Dissolve the alkene substrate in the chosen anhydrous solvent in the reaction vessel. The concentration should be kept low to favor the electrophilic pathway.

  • Cooling: Cool the reaction mixture to the desired low temperature, typically between -110°C and -78°C, using a cooling bath.

  • Addition of CF₃OF: Slowly bubble a stream of CF₃OF gas, diluted with an inert gas (e.g., a 1:5 ratio of CF₃OF to N₂), through the stirred reaction mixture. The slow addition helps to maintain a low concentration of CF₃OF in the reaction mixture, which can improve selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., ¹⁹F NMR, GC-MS) by carefully quenching small aliquots of the reaction mixture.

  • Quenching: Once the reaction is complete, stop the flow of CF₃OF and purge the reaction vessel with an inert gas to remove any excess reagent.

  • Work-up and Purification: Allow the reaction mixture to warm to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified by standard techniques such as distillation or column chromatography.

Visualizations

Reaction_Pathways cluster_electrophilic Electrophilic Pathway cluster_radical Radical Pathway A Alkene C Intermediate Carbocation A->C + CF₃OF B CF₃OF D Desired Addition Product C->D + F⁻ E Alkene G Intermediate Radical E->G + CF₃O• or F• F CF₃O• / F• H Mixture of Products (Addition, Fluorination of Starting Material) G->H start Reaction Start start->A start->E

Caption: Competing electrophilic and radical pathways in CF₃OF fluorination of alkenes.

Troubleshooting_Workflow Start Problem: Undesired Byproduct Formation Byproduct_ID Identify the main byproduct(s) (e.g., COF₂, fluorinated starting material) Start->Byproduct_ID COF2 Byproduct is COF₂ Byproduct_ID->COF2 COF₂ Fluorinated_Alkene Byproduct is Fluorinated Alkene Byproduct_ID->Fluorinated_Alkene Fluorinated Alkene Isomer_Mix Mixture of Stereoisomers Byproduct_ID->Isomer_Mix Stereoisomers Action_COF2 Check CF₃OF purity and synthesis method. Lower reaction temperature. COF2->Action_COF2 Action_Alkene Promote electrophilic pathway: - Use polar, aprotic solvent - Lower reactant concentration - Lower temperature Fluorinated_Alkene->Action_Alkene Action_Isomers Promote polar mechanism: - Use polar solvent - Lower temperature Isomer_Mix->Action_Isomers End Desired Product Yield Improved Action_COF2->End Action_Alkene->End Action_Isomers->End

Caption: Troubleshooting workflow for byproduct formation in CF₃OF fluorinations.

References

Technical Support Center: Trifluoromethyl Hypofluorite Addition to Olefins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the addition of trifluoromethyl hypofluorite (B1221730) (CF3OF) to olefins, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the addition of trifluoromethyl hypofluorite to olefins?

The addition of this compound (CF3OF) to olefins can proceed through either a free-radical or an electrophilic pathway. However, the reaction with many olefins, particularly electron-poor ones, is strongly suggested to proceed via a free-radical chain mechanism.[1] This is initiated by the homolytic cleavage of the relatively weak O-F bond. The electrophilic character of the resulting CF3O• radical plays a significant role in the reaction's progression.

Q2: What are the typical reaction conditions for achieving a high yield?

High yields (often cited as "very good" or around 80%) are typically achieved under specific conditions.[1] The reaction is usually conducted in the liquid phase at low temperatures, generally between -110°C and -50°C.[1] The olefin is often dissolved in an inert solvent, such as chlorofluorocarbons (CFCs), perfluorocarbons, or perfluoropolyethers.[1] To control the reaction rate, the gaseous CF3OF can be diluted with an inert gas like nitrogen (N₂), helium (He), or argon (Ar) before being introduced into the reaction mixture.[1]

Q3: How does the electronic nature of the olefin affect the reaction?

While a free-radical mechanism is often operative, the electrophilic nature of the trifluoromethyl radical (•CF3) means it tends to react more readily with electron-rich olefins. Conversely, the CF3O• radical has an electrophilic character. For radical additions to olefins, electron-deficient alkenes are generally more reactive towards nucleophilic radicals. The interplay of these factors will influence the reaction rate and regioselectivity.

Troubleshooting Guide

Low yields or the formation of side products can be frustrating. This guide addresses common issues encountered during the addition of this compound to olefins.

Issue 1: Low or No Conversion of Starting Material

Potential Causes:

  • Inactive Reagents: this compound is a highly reactive and potentially unstable gas. Improper storage or handling can lead to degradation.

  • Low Reaction Temperature: While low temperatures are necessary to control the reaction, a temperature that is too low may hinder the initiation of the radical chain reaction.

  • Insufficient Initiation: The reaction is often self-initiating at low temperatures, but for some less reactive olefins, initiation may be sluggish.

Solutions:

  • Ensure Reagent Purity: Use freshly prepared or properly stored this compound.

  • Optimize Temperature: If no reaction is observed, consider slowly and carefully increasing the temperature in small increments.

  • Radical Initiators: Although often self-initiating, in some cases, the use of a radical initiator could be explored, though this is not standard practice for this reaction.

Issue 2: Formation of Multiple Products and Low Selectivity

Potential Causes:

  • Side Reactions: The high reactivity of the radicals involved can lead to a variety of side products.

  • Reaction with Solvent: If the solvent is not completely inert, it may react with the radical species.

  • Oligomerization/Polymerization: Highly reactive fluoro-olefins can be prone to polymerization initiated by hypofluorites.

Solutions:

  • Strict Temperature Control: Maintaining a consistently low temperature is crucial to minimize side reactions.

  • Choice of Solvent: Use highly inert solvents like perfluorocarbons or chlorofluorocarbons.

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants to minimize excess reagents that could lead to side reactions.

  • Dilution: Diluting the gaseous CF3OF with an inert gas can help control the reaction rate and improve selectivity.[1]

Issue 3: Significant Byproduct Formation

Known Byproducts:

  • Carbonyl fluoride (B91410) (COF₂)

  • 1,2-dichloro-1,1,2,2-tetrafluoroethane (CF₂ClCF₂Cl)

  • Hexafluoroethane (CF₃CF₃)

  • 1,1,1-trifluoro-2-(trifluoromethoxy)ethane (CF₃OCFClCF₂Cl)

The presence of CF₃OCFClCF₂Cl is a direct result of the reaction between CF3OF and the olefin. The other byproducts can arise from the decomposition of the hypofluorite. The formation of these byproducts can be minimized by carefully tuning the experimental variables.[1]

Quantitative Data on Reaction Yields

Factors Influencing YieldGeneral Trend
Temperature Lower temperatures (-110°C to -50°C) generally favor higher yields by minimizing side reactions.[1]
Solvent Inert solvents like CFCs and perfluorocarbons are preferred to prevent solvent-related side products.[1]
Olefin Structure The electronic and steric properties of the olefin will impact reactivity and regioselectivity.
Reagent Purity High purity of CF3OF is essential for good yields.

Experimental Protocols

Below is a general experimental protocol for the addition of this compound to an olefin, based on commonly described laboratory procedures.[1]

Materials:

  • Olefin

  • Inert solvent (e.g., trichlorofluoromethane, CFC-11)

  • This compound (CF3OF)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel equipped with a cold bath, magnetic stirrer, gas inlet, and outlet.

Procedure:

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a low-temperature thermometer, dissolve the olefin (1.0 eq) in the anhydrous inert solvent under an inert atmosphere.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Reagent Addition: Slowly bubble the gaseous this compound (1.0-1.2 eq), diluted with a stream of nitrogen, through the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction: Continue stirring the reaction mixture at the low temperature for a specified period (typically 1-3 hours). Monitor the reaction progress by appropriate analytical techniques (e.g., ¹⁹F NMR, GC-MS) if possible.

  • Quenching: Once the reaction is complete, stop the flow of CF3OF and purge the reaction vessel with an inert gas to remove any unreacted CF3OF.

  • Work-up and Purification: Allow the reaction mixture to warm to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Visualized Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the addition of this compound to olefins.

TroubleshootingWorkflow start Start: Low Yield or Side Products check_temp Is Temperature Stable and in -110°C to -50°C range? start->check_temp check_reagents Are Reagents (CF3OF, Olefin, Solvent) Pure and Anhydrous? check_temp->check_reagents Yes adjust_temp Action: Adjust & Stabilize Temperature check_temp->adjust_temp No check_setup Is the Reaction under an Inert Atmosphere? check_reagents->check_setup Yes purify_reagents Action: Use Fresh/Purified Reagents & Dry Solvent check_reagents->purify_reagents No improve_inert Action: Improve Inert Atmosphere Technique check_setup->improve_inert No analyze_products Analyze Byproducts: (GC-MS, NMR) check_setup->analyze_products Yes adjust_temp->check_reagents purify_reagents->check_setup improve_inert->analyze_products polymerization Problem: Polymerization/ Oligomerization analyze_products->polymerization High MW Species decomp_products Problem: Decomposition Products (COF2, C2F6) analyze_products->decomp_products Known Byproducts action_polymer Action: - Decrease Olefin Conc. - Lower Temperature - Control CF3OF addition rate polymerization->action_polymer action_decomp Action: - Lower Temperature - Ensure Reagent Purity decomp_products->action_decomp success Yield Improved action_polymer->success action_decomp->success

Troubleshooting workflow for CF3OF addition to olefins.

References

Technical Support Center: Optimizing Selective Fluorination with CF3OF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on optimizing reaction conditions for selective fluorination using trifluoromethyl hypofluorite (B1221730) (CF3OF). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your fluorination reactions.

Safety First: Handling CF3OF

Question: What are the primary safety concerns when working with trifluoromethyl hypofluorite (CF3OF)?

Answer: this compound is a toxic, colorless gas at room temperature and is a strong oxidizing agent.[1] It can explode when condensed.[1][2] The O-F bond is weak, making the compound highly reactive and potentially explosive upon contact with organic materials.[3] It is crucial to handle CF3OF in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All equipment should be free of organic residues, and reactions should be conducted behind a blast shield, especially when working on a larger scale or with new substrates.

Troubleshooting Low Yield and Poor Conversion

Question: My fluorination reaction with CF3OF is giving a low yield or poor conversion of my starting material. What are the potential causes and how can I improve it?

Answer: Low yields in CF3OF fluorinations can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reaction Temperature: CF3OF reactions are typically conducted at very low temperatures, often between -110°C and -50°C, to control its high reactivity and prevent side reactions.[3] If the temperature is too high, it can lead to non-selective radical fluorination and decomposition of the reagent and starting material.[2] Conversely, if the temperature is too low for a specific substrate, the reaction may be too slow.

    • Solution: Carefully control and monitor the reaction temperature. Start at a very low temperature (e.g., -78°C) and slowly warm the reaction if no conversion is observed.

  • Solvent Choice: The choice of solvent is critical. Inert, non-protic solvents are preferred to avoid reaction with CF3OF.

    • Solution: Use anhydrous, inert solvents such as chlorofluorocarbons (CFCs), perfluorocarbons, or carbon tetrachloride.[3] Ensure the solvent is rigorously dried before use, as moisture can lead to unwanted side reactions.

  • Reagent Purity and Delivery: The purity of CF3OF and the method of its introduction to the reaction mixture can significantly impact the outcome.

    • Solution: Ensure the CF3OF is of high purity. For gaseous CF3OF, it is often beneficial to dilute it with an inert gas like nitrogen or argon before bubbling it into the reaction mixture to ensure better control.[3]

  • Reaction Mechanism: Depending on the substrate, the reaction can proceed through a radical or a polar (electrophilic) pathway. Understanding the dominant pathway for your substrate can help in optimizing conditions.[3]

    • Solution: For reactions that are believed to proceed via a radical mechanism, the addition of a radical initiator might be necessary. For electrophilic reactions, ensuring the substrate is sufficiently nucleophilic is key.

Controlling Selectivity

Question: I am observing a mixture of products and poor regioselectivity or stereoselectivity. How can I improve the selectivity of my fluorination reaction?

Answer: Achieving high selectivity with CF3OF can be challenging due to its high reactivity. Key factors to consider are:

  • Substrate Reactivity: The electronic nature of the substrate plays a crucial role. Electron-rich olefins tend to react more readily via an electrophilic addition pathway, which can offer better selectivity. Electron-poor olefins are more prone to radical addition, which can be less selective.[3]

  • Temperature Control: As mentioned for yield, precise temperature control is paramount for selectivity. Lower temperatures generally favor the more selective electrophilic pathway over the less selective radical pathway.

  • Solvent Effects: The polarity of the solvent can influence the reaction mechanism and, consequently, the selectivity. Non-polar solvents may favor radical reactions, while more polar, non-reactive solvents might stabilize charged intermediates in an electrophilic pathway.

  • Stereoselectivity: In the addition of CF3OF to alkenes, both syn and anti addition products can be formed. The ratio of these products can be influenced by the reaction mechanism. For example, a high degree of anti-selectivity has been observed in the addition to certain electron-poor haloolefins, which is suggestive of a free-radical chain mechanism.[3]

Managing Side Reactions and Byproducts

Question: I am observing the formation of significant byproducts in my reaction. What are the common byproducts and how can I minimize their formation?

Answer: A common byproduct in reactions involving CF3OF is carbonyl fluoride (B91410) (COF2), which can arise from the decomposition of the hypofluorite.[3] Other byproducts can result from over-fluorination or side reactions with the solvent or impurities.

  • Minimizing COF2 Formation: The thermal decomposition of CF3OF to COF2 and F2 is a known equilibrium process at elevated temperatures.[4]

    • Solution: Maintaining low reaction temperatures is the most effective way to minimize the decomposition of CF3OF and the subsequent formation of COF2.

  • Preventing Over-fluorination: The high reactivity of CF3OF can lead to the introduction of multiple fluorine atoms onto the substrate.

    • Solution: Use a stoichiometric amount of CF3OF or add it slowly to the reaction mixture to avoid a high local concentration. Monitor the reaction progress carefully and stop it once the desired product is formed.

  • Solvent-Related Byproducts: Solvents that are not completely inert can react with CF3OF.

    • Solution: Use highly fluorinated or inert solvents like Freons or perfluoroalkanes.

Quantitative Data Summary

The following tables summarize the effect of various reaction parameters on the yield and selectivity of fluorination reactions with CF3OF.

Table 1: Effect of Temperature on the Addition of CF3OF to an Olefin

Temperature (°C)Yield of Addition Product (%)Notes
-110 to -50Very GoodFavors the desired addition product.[3]
> -50DecreasesIncreased decomposition of CF3OF and side reactions.
AmbientLowSignificant formation of byproducts and potential for explosive reaction.

Table 2: Common Solvents for CF3OF Fluorination

SolventSuitabilityRationale
Chlorofluorocarbons (e.g., CFCl3)ExcellentInert and allows for very low reaction temperatures.[3]
PerfluorocarbonsExcellentHighly inert and suitable for low-temperature reactions.[3]
Carbon TetrachlorideGoodInert, but less common now due to toxicity.
AcetonitrilePoorCan react with CF3OF.
Protic Solvents (e.g., alcohols)UnsuitableHighly reactive with CF3OF.

Experimental Protocols

General Protocol for the Electrophilic Fluorination of a Silyl (B83357) Enol Ether

This protocol describes the preparation of an α-fluoroketone from a silyl enol ether using CF3OF.

1. Materials and Setup:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet tube, and a drying tube.

  • Silyl enol ether (1.0 equiv).

  • Anhydrous solvent (e.g., CFCl3).

  • This compound (CF3OF) gas, diluted with an inert gas (e.g., 90% N2).

  • A low-temperature cooling bath (e.g., liquid nitrogen/isopentane slush bath).

2. Procedure:

  • Dry all glassware thoroughly in an oven and assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the silyl enol ether in the anhydrous solvent in the reaction flask.

  • Cool the reaction mixture to the desired low temperature (e.g., -78 °C) using the cooling bath.

  • Slowly bubble the diluted CF3OF gas through the stirred solution via the gas inlet tube. The rate of addition should be controlled to maintain the desired reaction temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or 19F NMR).

  • Once the reaction is complete, stop the flow of CF3OF and purge the system with an inert gas to remove any excess reagent.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by carefully adding a suitable quenching agent (e.g., a saturated solution of sodium bisulfite).

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizing Reaction Pathways and Workflows

General Reaction Mechanism of CF3OF with an Alkene

reaction_mechanism General Reaction Pathways of CF3OF with Alkenes start Alkene + CF3OF electrophilic_intermediate Electrophilic Intermediate (e.g., Fluoronium Ion) start->electrophilic_intermediate Polar Mechanism (Electrophilic Attack) radical_intermediate Radical Intermediate start->radical_intermediate Radical Mechanism (e.g., SET or homolysis) electrophilic_product Electrophilic Addition Product electrophilic_intermediate->electrophilic_product Nucleophilic Attack by CF3O- radical_product Radical Addition/Fluorination Product radical_intermediate->radical_product Radical Chain Propagation

Caption: Dual mechanistic pathways for the reaction of CF3OF with alkenes.

Troubleshooting Workflow for Low Yield

Caption: A step-by-step guide to diagnosing and resolving low reaction yields.

Factors Influencing Reaction Selectivity

selectivity_factors Key Factors Influencing Selectivity in CF3OF Fluorination selectivity Reaction Selectivity (Regio- and Stereo-) temperature Reaction Temperature temperature->selectivity solvent Solvent Polarity and Type solvent->selectivity substrate Substrate Electronics (Electron-rich vs. Electron-poor) substrate->selectivity mechanism Dominant Reaction Mechanism (Polar vs. Radical) mechanism->selectivity

References

Technical Support Center: Trifluoromethyl Hypofluorite (CF₃OF) Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with the decomposition of trifluoromethyl hypofluorite (B1221730) (CF₃OF).

Section 1: Safety and Handling FAQs

Question 1: What are the primary safety hazards associated with trifluoromethyl hypofluorite (CF₃OF)?

Answer: this compound is a toxic and reactive gas that can explode when condensed.[1] Key hazards include:

  • High Reactivity: It can react violently with various materials. Use non-sparking tools and avoid electrostatic discharge.[2][3]

  • Toxicity: It is toxic if inhaled. All handling must be performed in a well-ventilated area, preferably within a fume hood.[2]

  • Corrosivity: As a powerful fluorinating agent, it can attack common laboratory materials. Systems should be constructed from compatible materials like nickel or Monel.[4]

  • Explosion Risk: The compound is liable to explode upon condensation.[1] Proper temperature control is critical to keep it in the gaseous phase during experiments.

Question 2: What personal protective equipment (PPE) is required when working with CF₃OF?

Answer: A comprehensive PPE strategy is mandatory.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side shields or a full-face respirator.[3]

  • Skin Protection: Use fire/flame resistant and impervious clothing.[2][3] Chemically resistant gloves (inspected prior to use) are essential.[2]

  • Respiratory Protection: If exposure limits are exceeded or ventilation is inadequate, a full-face supplied-air respirator is necessary. All work should be conducted in a well-ventilated laboratory or fume hood.[2][3]

Question 3: How should I handle an accidental release or spill of CF₃OF?

Answer: In case of a leak or spill, follow these emergency procedures:

  • Evacuate: Immediately evacuate personnel to a safe, upwind area.[2][3]

  • Ventilate: Ensure the area is well-ventilated to disperse the gas.

  • Remove Ignition Sources: Eliminate all sources of ignition, including sparks and hot surfaces.[2][3][5]

  • Containment (if possible): If it is safe to do so, try to stop the leak. Prevent the gas from entering drains or confined spaces.[2][3]

  • Cleanup: Adsorbed or collected material should be promptly disposed of by a licensed chemical destruction plant.[2] Do not attempt to neutralize or clean up a large leak without specialized training.

Section 2: Thermal Decomposition Troubleshooting

Question 4: My thermal decomposition of CF₃OF is showing unexpected products like CF₄ and CO₂. What is happening?

Answer: The formation of carbon tetrafluoride (CF₄) and carbon dioxide (CO₂) often indicates interaction with the reactor walls, especially if using glass or silica-based materials at high temperatures.[4] The highly reactive fluorine produced during decomposition can etch the reactor, leading to the formation of silicon tetrafluoride (SiF₄) and secondary reactions that produce CO₂.[4]

  • Troubleshooting Steps:

    • Reactor Material: Use reactors made of more inert materials such as nickel, Monel, or copper, especially for studies above 300°C.[4]

    • Passivation: Before the experiment, passivate the reactor by exposing it to a low concentration of fluorine gas to form a protective metal fluoride (B91410) layer.

    • Temperature Control: Ensure the temperature is uniform and does not exceed the intended range. Hot spots can accelerate side reactions.

Question 5: The decomposition reaction appears to be reversible. How can I favor the forward reaction (CF₃OF → COF₂ + F₂)?

Answer: The thermal decomposition of CF₃OF to carbonyl fluoride (COF₂) and fluorine (F₂) is a reversible equilibrium.[4]

  • Troubleshooting Steps:

    • Le Chatelier's Principle: To favor product formation, you can remove one of the products (COF₂ or F₂) from the reaction mixture as it forms. This can be achieved using a flow system with selective trapping or by introducing a scavenger for fluorine.

    • Temperature Management: The forward reaction is endothermic, with a ΔH of approximately 27.7 kcal/mol.[4] Increasing the temperature will shift the equilibrium toward the products. Studies have investigated this equilibrium in the 367°C to 467°C range.[4]

Question 6: I am observing the formation of perfluorodimethyl peroxide (CF₃OOCF₃) during my thermal decomposition experiment. Why is this happening?

Answer: Perfluorodimethyl peroxide is formed from the reaction between CF₃OF and one of its decomposition products, COF₂.[4] This reaction typically occurs at temperatures between 250°C and 300°C.[4] If your experimental temperature is within this range, the formation of the peroxide is a competing pathway.

  • Troubleshooting Steps:

    • Adjust Temperature: To minimize peroxide formation, conduct the decomposition at higher temperatures (e.g., >350°C) where the equilibrium strongly favors COF₂ and F₂.[4]

    • Control Reactant Concentration: Lowering the initial concentration of CF₃OF can reduce the rate of this bimolecular side reaction.

Quantitative Data: Thermal Decomposition
ParameterValueConditions
Enthalpy of Decomposition (ΔH) 27.7 kcal/molFor the reaction: CF₃OF ⇌ COF₂ + F₂[4]
O-F Bond Energy ~47 kcal/molEstimated bond dissociation energy[4]
Temperature Range for Reversibility 367 - 467 °CEquilibrium studies conducted in this range[4]
Peroxide Formation Temperature 250 - 300 °CTemperature range for CF₃OOCF₃ formation[4]

Diagram: Thermal Decomposition Pathways

Trifluoromethyl_Hypofluorite_Thermal_Decomposition cluster_main Main Pathway cluster_side Side Reaction CF3OF CF₃OF TransitionState1 Transition State CF3OF->TransitionState1 Δ (>350°C) CF3O_rad CF₃O• CF3OF->CF3O_rad Homolytic Cleavage (Initiation) TransitionState2 Transition State CF3OF->TransitionState2 + COF₂ (250-300°C) Products1 COF₂ + F₂ TransitionState1->Products1 Equilibrium Decomposition Products1->TransitionState1 Recombination F_rad F• Products2 CF₃OOCF₃ TransitionState2->Products2 Side Reaction COF2_reactant COF₂ COF2_reactant->TransitionState2

Caption: Key thermal decomposition pathways for CF₃OF.

Section 3: Photochemical Decomposition Troubleshooting

Question 7: I am not observing any decomposition of CF₃OF upon UV irradiation. What could be the issue?

Answer: While CF₃OF can be decomposed photochemically, the process depends heavily on the wavelength of the UV light and the experimental setup.

  • Troubleshooting Steps:

    • Wavelength: Ensure your UV source emits at a wavelength that CF₃OF can absorb. The primary absorption is in the UV region, and photolysis is often studied with sources like mercury lamps.

    • Quantum Yield: The efficiency of photodecomposition (quantum yield) can be low. You may need to increase the irradiation time or the intensity of the light source.

    • Inert Atmosphere: Ensure the reaction is performed in an inert atmosphere (e.g., Argon, Nitrogen) to prevent side reactions with oxygen or other atmospheric components.

Question 8: My photochemical decomposition is producing a complex mixture of products. How can I improve selectivity?

Answer: Photochemical decomposition often proceeds via a radical mechanism, which can lead to a variety of products. The primary step is the homolytic cleavage of the O-F bond to generate CF₃O• and F• radicals.

  • Troubleshooting Steps:

    • Radical Traps: Introduce a radical trap or a specific substrate to react selectively with the generated radicals. For example, adding an alkene like ethylene (B1197577) can lead to the formation of CF₃OCH₂CH₂F, channeling the radicals into a specific reaction pathway.[1]

    • Solvent Choice: The choice of solvent (if any) can influence radical lifetimes and reaction pathways. Gas-phase photolysis will have different outcomes than solution-phase.

    • Temperature Control: Even in photochemical experiments, maintaining a low and stable temperature can help suppress secondary thermal reactions that complicate the product mixture.

Diagram: Photochemical Decomposition Workflow

Photochemical_Workflow Start Prepare CF₃OF in Inert Gas Reactor Introduce into Photochemical Reactor (e.g., Quartz) Start->Reactor Irradiate Irradiate with UV Source (Specify λ) Reactor->Irradiate Quench Stop Irradiation & Quench Reaction Irradiate->Quench Analysis Analyze Products (GC-MS, FTIR, NMR) Quench->Analysis End Data Interpretation Analysis->End

Caption: General experimental workflow for CF₃OF photolysis.

Section 4: Experimental Protocols

Question 9: Can you provide a general protocol for studying the gas-phase thermal decomposition of CF₃OF?

Answer: The following is a generalized methodology based on common practices for gas-phase kinetic studies.

Objective: To determine the decomposition products and kinetics of CF₃OF at a specific temperature.

Materials & Equipment:

  • CF₃OF gas

  • Inert buffer gas (e.g., N₂ or Ar)

  • High-vacuum line for gas handling

  • Reactor vessel made of an inert material (e.g., Nickel, Monel) housed in a tube furnace with a temperature controller.[4]

  • Pressure measurement device (e.g., capacitance manometer)

  • Analytical instruments: Gas Chromatograph-Mass Spectrometer (GC-MS) and/or Fourier-Transform Infrared Spectrometer (FTIR) for product identification.

Protocol:

  • System Preparation: Evacuate the entire vacuum line and reactor to a high vacuum (<10⁻⁴ Torr).

  • Reactor Passivation (Optional but Recommended): Introduce a low pressure of F₂ gas into the heated reactor to form a stable, non-reactive metal fluoride layer on the interior surfaces. Evacuate the reactor again.

  • Reactant Preparation: Prepare a mixture of CF₃OF and the inert buffer gas in a known ratio in a separate bulb on the vacuum line. The buffer gas helps ensure thermal equilibrium.

  • Initiating the Experiment: Isolate the heated reactor. Introduce the gas mixture into the reactor and record the initial pressure (P₀) and start the timer.

  • Monitoring the Reaction: Monitor the total pressure in the reactor over time. An increase in pressure indicates a net increase in the moles of gas, consistent with decomposition.

  • Sampling: At predetermined time intervals, withdraw small aliquots of the gas from the reactor for analysis.

  • Product Analysis: Analyze the samples using FTIR to identify functional groups (e.g., C=O in COF₂) and GC-MS to separate and identify the different product species.

  • Data Analysis: Correlate the change in reactant and product concentrations over time to determine reaction rates and postulate a mechanism.

References

Technical Support Center: Quenching Unreacted Trifluoromethyl Hypofluorite (CF₃OF)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Trifluoromethyl hypofluorite (B1221730) (CF₃OF) is an extremely toxic, reactive, and potentially explosive gas.[1] All handling and disposal must be conducted by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE). The information provided here is for guidance only and does not replace a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of trifluoromethyl hypofluorite?

A1: this compound is a colorless, toxic gas at room temperature.[1] Key hazards include:

  • High Toxicity: It is acutely toxic upon inhalation.

  • Explosion Hazard: The compound can explode when condensed into a liquid.[1]

  • Strong Oxidizer: It reacts vigorously, and sometimes explosively, with a wide range of materials, including organic compounds.

  • Corrosive Byproducts: It can hydrolyze slowly at neutral pH, and its decomposition can produce other hazardous compounds like fluorine and carbonyl fluoride.[1]

Q2: I have unreacted this compound in my reaction vessel. Can I vent it into the fume hood?

A2: No. Venting this compound directly into the fume hood is not a safe or environmentally responsible disposal method. Due to its high toxicity, all residual gas must be neutralized (quenched) or captured for disposal by a licensed hazardous waste management company.

Q3: Are there any established laboratory procedures for quenching unreacted this compound?

A3: While there are no widely published, standardized quenching protocols for unreacted laboratory-scale quantities of this compound, chemical principles and analogies to other reactive fluorinating agents suggest potential methods. However, these methods must be approached with extreme caution and under the guidance of safety professionals. Quenching of reactive fluorinating agents can be highly exothermic and should only be performed by trained personnel with appropriate safety measures in place.[2]

Q4: What potential quenching agents could theoretically be used?

A4: Based on the reactivity of other hypofluorites and electrophilic fluorinating agents, the following types of reagents are potential candidates for quenching this compound through reduction:

  • Aqueous Iodide Solutions: this compound is known to react with iodide solutions, liberating iodine which can then be titrated with sodium thiosulfate (B1220275).[3] This indicates that an aqueous solution of potassium iodide (KI) could serve as a quenching agent.

  • Sulfite (B76179)/Bisulfite Solutions: Aqueous solutions of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) are common reducing agents used to quench other reactive oxidizing agents.

  • Thiosulfate Solutions: Sodium thiosulfate (Na₂S₂O₃) is another effective reducing agent, often used to neutralize hypochlorite.

Important: The efficacy, stoichiometry, reaction products, and exothermic nature of these reactions with this compound are not well-documented in publicly available literature. Any attempt to use these methods must be preceded by a thorough hazard analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected pressure increase in the reaction vessel after the experiment. Residual this compound may be present and the vessel may be warming up, causing the gas to expand.Immediate Action: Ensure the vessel is in a secure, well-ventilated location (e.g., back of a fume hood). Do not attempt to open the vessel. Consult with your institution's EHS department or a chemical safety expert immediately.
Need to safely dispose of a small amount of residual this compound. The experiment is complete, but there is unreacted starting material.Do not attempt an unvalidated quenching procedure. The safest approach is to consult with your institution's hazardous waste disposal program.[2] They can provide guidance on appropriate collection and disposal methods, which may involve absorption onto a solid sorbent in a specialized container or direct collection by a hazardous waste vendor.
A leak of this compound is suspected. Equipment failure or improper setup.Evacuate the immediate area immediately. Alert colleagues and your institution's emergency response team. If it is safe to do so without risking exposure, shut off the gas source. Do not attempt to clean up a leak without specialized training and equipment.

Experimental Protocols: For Consideration and Hazard Analysis Only

The following are theoretical protocols based on the reactivity of similar compounds. These have not been validated for this compound and must be thoroughly evaluated for safety by qualified personnel before any consideration for use.

Theoretical Quenching Protocol 1: Aqueous Potassium Iodide
  • Principle: Reduction of the hypofluorite by iodide ions.

    • Hypothesized Reaction: CF₃OF + 2I⁻ + H₂O → CO₂ + 2F⁻ + 2HF + I₂

  • Proposed Methodology:

    • Cool the reaction vessel containing residual CF₃OF to a low temperature (e.g., -78 °C) to minimize its vapor pressure.

    • Prepare a dilute, cold (0 °C) aqueous solution of potassium iodide (KI).

    • Slowly and carefully, with vigorous stirring, introduce the cold KI solution into the reaction vessel via a cannula or dropping funnel.

    • Monitor for any signs of a reaction, such as a temperature increase or gas evolution. The formation of a yellow to brown color would indicate the liberation of iodine.

    • Allow the mixture to slowly warm to room temperature while maintaining stirring.

    • The resulting mixture should be treated as hazardous waste and disposed of according to institutional guidelines.

Theoretical Quenching Protocol 2: Aqueous Sodium Bisulfite
  • Principle: Reduction of the hypofluorite by bisulfite ions.

  • Proposed Methodology:

    • Cool the reaction vessel containing residual CF₃OF to a low temperature (e.g., -78 °C).

    • Prepare a dilute, cold (0 °C) aqueous solution of sodium bisulfite (NaHSO₃).

    • Slowly and carefully, with vigorous stirring, add the cold sodium bisulfite solution to the reaction vessel.

    • Monitor the reaction for any temperature changes or gas evolution.

    • Allow the mixture to slowly warm to room temperature with continued stirring.

    • The neutralized mixture should be disposed of as hazardous waste.

Quantitative Data Summary

There is a lack of publicly available quantitative data for the specific quenching of this compound. The following table provides general physical and safety data for the parent compound.

PropertyValueReference(s)
Chemical Formula CF₃OF[1]
Molar Mass 104.00 g/mol [1]
Boiling Point -95 °C[1]
Melting Point -213 °C[1]
Primary Hazards Toxic, Explosive when Condensed, Strong Oxidizer[1]

Logical Workflow for Handling Unreacted this compound

G start Experiment Complete: Unreacted CF3OF Suspected is_pressure Is the reaction vessel showing signs of pressure increase? start->is_pressure evacuate IMMEDIATELY EVACUATE and contact Emergency Response / EHS is_pressure->evacuate Yes secure_vessel Secure vessel in a safe, ventilated location (e.g., back of fume hood) is_pressure->secure_vessel No consult_ehs Consult with Institutional EHS / Chemical Safety Officer evacuate->consult_ehs secure_vessel->consult_ehs no_protocol Does a validated quenching protocol exist for this specific situation in your institution? consult_ehs->no_protocol ehs_protocol Follow EHS-approved protocol for neutralization or disposal end Safe Disposal Complete ehs_protocol->end no_protocol->ehs_protocol Yes professional_disposal Arrange for professional hazardous waste disposal. Do NOT attempt to quench. no_protocol->professional_disposal No professional_disposal->end

Caption: Decision workflow for safely managing unreacted this compound.

References

Technical Support Center: Purification of Products from Trifluoromethyl Hypofluorite Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on purification strategies for products synthesized using trifluoromethyl hypofluorite (B1221730) (CF₃OF). It offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with the reaction mixture from a trifluoromethyl hypofluorite reaction?

A1: this compound is a toxic and potentially explosive gas. All manipulations should be conducted in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[2] It is crucial to avoid contact with skin and eyes and to prevent the inhalation of any vapors.[1] Ensure that all glassware is properly vented and that there are no ignition sources nearby.[1]

Q2: What are the common classes of compounds synthesized using this compound?

A2: this compound is a versatile reagent used for the synthesis of several classes of organofluorine compounds, including:

  • α-Fluoroketones from silyl (B83357) enol ethers.

  • N-Fluoroamides from iminoethers.

  • Trifluoromethylated arenes from activated aromatic compounds.[3]

Q3: What are the typical byproducts in a this compound reaction that might complicate purification?

A3: Common byproducts can include unreacted starting materials, as well as decomposition products of the reagent itself, such as carbonyl fluoride (B91410) (COF₂) and fluorine (F₂). The specific byproducts will depend on the substrate and reaction conditions. Careful reaction monitoring by techniques like ¹⁹F NMR can help identify the major components of the crude reaction mixture.

Q4: My trifluoromethylated product appears to be unstable on a standard silica (B1680970) gel column. What are my options?

A4: Instability of fluorinated compounds on silica gel is a common issue, often due to the acidic nature of the silica.[4] Consider the following alternatives:

  • Deactivated Silica Gel: Neutralizing the silica gel with a base like triethylamine (B128534) or by adding water can mitigate decomposition.[4][5]

  • Alumina (B75360) Chromatography: Alumina is a less acidic stationary phase and can be a good alternative for acid-sensitive compounds.[6]

  • Fluorous Solid-Phase Extraction (F-SPE): This technique utilizes a fluorinated stationary phase to specifically retain fluorinated compounds, allowing for efficient separation from non-fluorinated impurities.[1][7]

  • Reverse-Phase Chromatography: For polar trifluoromethylated compounds, reverse-phase silica (e.g., C18) can be an effective purification method.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of your trifluoromethylated products.

Problem Potential Cause Troubleshooting Solution
Low recovery of the desired product after silica gel chromatography. The compound is degrading on the acidic silica gel.Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, use deactivated silica gel, alumina, or fluorous SPE.[4][5]
The chosen eluent is not polar enough to elute the product.Gradually increase the polarity of the eluent system. A "methanol purge" at the end of the column can elute highly polar compounds that may be stuck on the column.[4]
Co-elution of the product with impurities. The polarity of the product and impurities are very similar.Try a different solvent system with varying polarity. If co-elution persists, consider using a different stationary phase (e.g., alumina, fluorous silica) to exploit different separation mechanisms.
Isomeric byproducts may have formed during the reaction.High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may provide better resolution for separating isomers.
The purified product is still not clean after one purification step. The crude mixture contains multiple byproducts with a wide range of polarities.A multi-step purification strategy may be necessary. For example, an initial crystallization to remove major impurities followed by column chromatography for fine purification.
Difficulty in removing residual this compound or its gaseous byproducts. Incomplete reaction or inefficient removal during workup.Ensure the reaction goes to completion. During the workup, gently bubble an inert gas (e.g., nitrogen or argon) through the reaction mixture (in a fume hood) to help remove volatile gases.

Experimental Protocols

General Protocol for Deactivating Silica Gel with Triethylamine
  • Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane).

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.

  • Pack the column with the deactivated silica gel slurry as you would for a standard column.

  • Equilibrate the column by running the eluent through it before loading the sample.[5]

Deactivated_Silica_Prep cluster_prep Preparation Silica Silica Gel Slurry Prepare Slurry Silica->Slurry Solvent Non-polar Solvent (e.g., Hexane) Solvent->Slurry TEA Triethylamine (1-2%) TEA->Slurry Stir Stir for 15-20 min Slurry->Stir Pack Pack Column Stir->Pack Equilibrate Equilibrate Column Pack->Equilibrate Ready Ready for Use Equilibrate->Ready

Workflow for preparing deactivated silica gel.
General Protocol for Alumina Column Chromatography

  • Select the Alumina Type: Choose acidic, neutral, or basic alumina based on the stability of your compound. For most trifluoromethylated compounds, neutral alumina is a good starting point.[6]

  • Prepare the Column: Pack the column with a slurry of alumina in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.

  • Elute: Begin elution with a non-polar solvent and gradually increase the polarity of the eluent.

  • Collect and Analyze Fractions: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or another appropriate analytical technique.

Alumina_Chromatography Start Start Select_Alumina Select Alumina Type (Acidic, Neutral, or Basic) Start->Select_Alumina Prepare_Column Prepare Alumina Column Select_Alumina->Prepare_Column Load_Sample Load Crude Sample Prepare_Column->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions (TLC) Collect_Fractions->Analyze_Fractions Analyze_Fractions->Elute Continue elution Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Fractions are pure Evaporate Evaporate Solvent Combine_Pure->Evaporate End Purified Product Evaporate->End

Workflow for alumina column chromatography.
General Protocol for Fluorous Solid-Phase Extraction (F-SPE)

  • Select the Cartridge: Choose a fluorous silica gel cartridge with an appropriate capacity for your sample size.[7]

  • Condition the Cartridge: Condition the cartridge with a fluorophilic solvent (e.g., a perfluorinated solvent or a highly fluorinated alcohol).

  • Load the Sample: Dissolve the crude reaction mixture in a suitable solvent and load it onto the conditioned cartridge.

  • Wash: Wash the cartridge with a fluorophobic solvent (e.g., a mixture of water and a polar organic solvent) to elute non-fluorinated impurities.

  • Elute the Product: Elute the desired fluorinated product with a fluorophilic solvent.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.

FSPE_Workflow Start Start Condition Condition Fluorous Cartridge (Fluorophilic Solvent) Start->Condition Load Load Crude Sample Condition->Load Wash Wash with Fluorophobic Solvent (Elute Non-fluorinated Impurities) Load->Wash Elute Elute with Fluorophilic Solvent (Collect Fluorinated Product) Wash->Elute Evaporate Evaporate Solvent Elute->Evaporate End Purified Product Evaporate->End

General workflow for fluorous solid-phase extraction.

Data Presentation

Purification Method Typical Purity Advantages Disadvantages Best Suited For
Silica Gel Chromatography Good to ExcellentWidely applicable, good for separating compounds with different polarities.Can cause degradation of acid-sensitive compounds.A broad range of trifluoromethylated products that are stable to acidic conditions.
Deactivated Silica Gel Good to ExcellentMitigates degradation of acid-sensitive compounds.Requires an extra preparation step.Acid-sensitive trifluoromethylated compounds.
Alumina Chromatography Good to ExcellentLess acidic than silica, suitable for a range of compounds.[6]Can have different selectivity compared to silica.Acid-sensitive compounds, amines, and other basic compounds.
Fluorous Solid-Phase Extraction ExcellentHighly selective for fluorinated compounds, simple and fast.[1][7]Requires specialized fluorous stationary phases.Separating fluorinated products from non-fluorinated impurities.
Recrystallization Good to ExcellentCan provide very pure crystalline material, scalable.Requires a solid product and a suitable solvent, can have lower yields.Solid trifluoromethylated products with good crystallization properties.

References

Technical Support Center: Synthesis of α-Fluoroketones using Trifluoromethyl Hypofluorite (CF₃OF)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of α-fluoroketones using trifluoromethyl hypofluorite (B1221730) (CF₃OF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this electrophilic fluorination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of α-fluoroketones using CF₃OF?

The synthesis of α-fluoroketones using trifluoromethyl hypofluorite typically involves the reaction of a silyl (B83357) enol ether with CF₃OF. The silyl enol ether acts as a nucleophile, attacking the electrophilic fluorine atom of CF₃OF to generate the α-fluoroketone and a silyl trifluoromethoxy byproduct.

Q2: Why am I getting a low yield of my desired α-fluoroketone?

Low yields in this reaction can stem from several factors. Common culprits include:

  • Poor quality of the silyl enol ether: The presence of unreacted ketone, hydrolysis products, or other impurities can consume the fluorinating agent and lead to side reactions.

  • Suboptimal reaction conditions: Temperature, solvent, and stoichiometry are critical parameters that need to be carefully controlled.

  • Decomposition of CF₃OF: this compound is a reactive and potentially unstable gas. Improper handling or the presence of incompatible substances can lead to its decomposition.[1]

  • Side reactions: Competing reaction pathways, such as radical reactions or reactions with the solvent, can reduce the yield of the desired product.

  • Product volatility: Some α-fluoroketones can be volatile, leading to loss during workup and purification.

Q3: What are the major side products I should be aware of?

Common side products can include:

  • Unreacted starting material: Incomplete reaction will leave residual silyl enol ether.

  • Hydrolyzed silyl enol ether: Exposure to moisture will convert the silyl enol ether back to the parent ketone.

  • Products from radical reactions: CF₃OF can initiate radical processes, leading to a mixture of undesired byproducts.[1]

  • Over-fluorinated products: In some cases, di- or poly-fluorinated ketones may be formed.

Q4: Is CF₃OF dangerous to handle?

Yes, this compound is a toxic and potentially explosive gas.[1] It should only be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). It is crucial to follow all safety protocols and consult the Safety Data Sheet (SDS) before use.

Troubleshooting Guide: Low Yields

This guide provides a structured approach to identifying and resolving common issues leading to low yields in the synthesis of α-fluoroketones using CF₃OF.

Problem 1: Low Conversion of Starting Material
Potential Cause Troubleshooting Steps
Inactive or Decomposed CF₃OF Ensure the CF₃OF source is fresh and has been stored properly according to the supplier's instructions. Consider titrating the CF₃OF solution if possible to determine its active concentration.
Poor Quality Silyl Enol Ether Purify the silyl enol ether immediately before use by distillation or chromatography. Confirm its purity by ¹H NMR and/or GC-MS. Ensure it is free of moisture and protic solvents.
Suboptimal Reaction Temperature The reaction is typically run at low temperatures (-78 °C) to control reactivity and minimize side reactions. If conversion is low, consider allowing the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C), but monitor closely for byproduct formation.
Insufficient Reaction Time Monitor the reaction progress by TLC, GC, or NMR. If the reaction has stalled, it may require a longer reaction time. However, prolonged reaction times can also lead to product decomposition.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Inert, non-polar solvents like Freon-11 (CFCl₃) or dichloromethane (B109758) (CH₂Cl₂) are often used. Avoid protic or highly coordinating solvents.
Problem 2: Formation of Multiple Products/Byproducts
Potential Cause Troubleshooting Steps
Radical Side Reactions CF₃OF can undergo homolytic cleavage to generate radicals.[1] The use of a radical inhibitor, such as a small amount of a hindered phenol (B47542) (e.g., BHT), may suppress these side reactions. Running the reaction in the dark can also minimize photo-induced radical formation.
Hydrolysis of Silyl Enol Ether Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Reaction with Solvent Some solvents may react with CF₃OF. Ensure the chosen solvent is inert under the reaction conditions.
Incorrect Stoichiometry Use a slight excess of CF₃OF (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the silyl enol ether. However, a large excess may lead to over-fluorination or other side reactions.

Experimental Protocols

General Protocol for the Synthesis of α-Fluoroketones from Silyl Enol Ethers using CF₃OF

Disclaimer: This is a general guideline and may need to be optimized for specific substrates. Always perform a risk assessment before carrying out any new reaction.

Materials:

  • Silyl enol ether (1.0 equiv)

  • This compound (CF₃OF) solution in an inert solvent (e.g., CFCl₃) (1.1-1.2 equiv)

  • Anhydrous solvent (e.g., CFCl₃ or CH₂Cl₂)

  • Inert gas (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet, and a dropping funnel under an inert atmosphere.

  • Dissolve the silyl enol ether in the anhydrous solvent and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the CF₃OF solution dropwise to the cooled solution of the silyl enol ether via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at -78 °C during the addition.

  • After the addition is complete, stir the reaction mixture at -78 °C and monitor the progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by bubbling a stream of nitrogen through the solution to remove any excess CF₃OF.

  • Allow the reaction mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain the α-fluoroketone.

Visualizations

Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow Troubleshooting Low Yields in α-Fluoroketone Synthesis start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_byproducts High Byproduct Formation check_conversion->high_byproducts No troubleshoot_conversion Troubleshoot Conversion Issues: - CF3OF activity - Silyl enol ether quality - Temperature - Reaction time - Solvent low_conversion->troubleshoot_conversion troubleshoot_byproducts Troubleshoot Byproduct Issues: - Radical inhibitors - Anhydrous conditions - Inert solvent - Stoichiometry high_byproducts->troubleshoot_byproducts optimize Optimize Reaction Conditions troubleshoot_conversion->optimize troubleshoot_byproducts->optimize end Improved Yield optimize->end

Caption: A flowchart outlining the decision-making process for troubleshooting low yields.

Proposed Reaction Mechanism

ReactionMechanism Proposed Mechanism for α-Fluorination with CF₃OF cluster_reactants Reactants cluster_products Products silyl_enol_ether Silyl Enol Ether (R₂C=C(R)OSiR₃) transition_state Transition State silyl_enol_ether->transition_state cf3of This compound (CF₃OF) cf3of->transition_state alpha_fluoroketone α-Fluoroketone (R₂C(F)C(=O)R) transition_state->alpha_fluoroketone byproduct Silyl Trifluoromethoxy Ether (CF₃OSiR₃) transition_state->byproduct

Caption: A simplified diagram illustrating the proposed electrophilic addition mechanism.

References

Challenges in scaling up reactions involving Trifluoromethyl hypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trifluoromethyl Hypofluorite (B1221730) (CF₃OF) Chemistry. This resource is designed to assist researchers, scientists, and drug development professionals in safely and effectively scaling up reactions involving this potent and highly reactive fluorinating agent.

Critical Safety Warning

Trifluoromethyl hypofluorite (CF₃OF) is a highly toxic, colorless gas and a strong oxidizing agent.[1] It can explode when condensed into a liquid.[2] All operations must be conducted in a well-ventilated fume hood or a specialized containment system by trained personnel.[3][4] Always wear appropriate personal protective equipment (PPE), including fire/flame resistant and impervious clothing, chemical-resistant gloves, and tightly fitting safety goggles with face protection.[3][4] Ensure emergency exits and safety equipment are readily accessible.[3]

Troubleshooting Guide: Scaling Up CF₃OF Reactions

This guide addresses common issues encountered during the scale-up of reactions involving this compound.

Question: My reaction shows low or no conversion of the starting material. What are the potential causes?

Answer: Low or no conversion when scaling up can stem from several factors related to the reagent, reaction conditions, or physical setup.

  • Reagent Integrity: CF₃OF must be pure. Impurities from its synthesis (e.g., COF₂, F₂) can interfere with the desired reaction. Ensure the reagent is used shortly after preparation or has been stored correctly in a passivated, appropriate container.

  • Mass Transfer Limitations: As a gas, the efficient mixing of CF₃OF with the liquid reaction phase is critical. On a larger scale, simple bubbling may be insufficient.

    • Solution: Employ reactors with high-efficiency gas dispersion tubes (fritted bubblers), mechanical stirring with a gas-inducing impeller, or consider a jet loop reactor. Ensure the stirring rate is sufficient to create a large gas-liquid interface.

  • Temperature Control: Many CF₃OF reactions are initiated at low temperatures. Inadequate cooling on a larger scale can prevent the reaction from starting or lead to immediate decomposition.

    • Solution: Use a reactor with a high surface-area-to-volume ratio or a jacketed reactor with a powerful cooling system. Monitor the internal reaction temperature, not just the bath temperature.

  • Inadequate Activation: Some reactions require radical initiators (e.g., UV light) or specific catalysts. Ensure the initiation method scales with the reaction volume. For photochemical reactions, the path length of light decreases in larger, more concentrated batches, which can be a significant challenge.[5]

Question: The reaction yield is significantly lower upon scale-up, and I'm observing multiple byproducts. How can I improve selectivity?

Answer: Poor yield and selectivity are often due to competing reaction pathways and reagent decomposition, which are exacerbated at larger scales.[6]

  • Competing Mechanisms: CF₃OF can react via either electrophilic or free-radical pathways, and the dominant mechanism can be influenced by solvent, temperature, and substrate.[6]

    • Solution: Carefully control the reaction temperature. Free-radical pathways are often favored at higher temperatures. The addition of radical traps can help promote selective fluorination on certain substrates.[2] If an electrophilic pathway is desired, ensure the solvent and conditions favor it.

  • Reagent Decomposition: Inadequate control of reaction conditions can lead to the extensive decomposition of CF₃OF.[6] A key decomposition pathway is β-scission of the intermediate alkoxy radical, which can generate unwanted side products.[6]

    • Solution: Maintain strict temperature control. Introduce the gaseous CF₃OF slowly and sub-surface to avoid localized high concentrations and exotherms. Diluting the reaction mixture may also help, though this can impact throughput.

  • Flow Chemistry as a Solution: For highly exothermic and fast reactions involving hazardous gases, transitioning from batch to continuous flow processing can offer superior control over temperature, pressure, and stoichiometry, leading to improved safety and yield.[1]

Question: How do I handle the purification of a large-scale reaction mixture containing CF₃OF byproducts?

Answer: Purification requires carefully planned steps to remove unreacted reagent, acidic byproducts, and fluorinated impurities.

  • Quenching: Before workup, any unreacted CF₃OF must be safely neutralized. This can be done by bubbling the reaction exhaust gas through a scrubber containing a solution of sodium hydroxide (B78521) or sodium thiosulfate.

  • Aqueous Wash: An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic byproducts like HF, which may be generated from hydrolysis.

  • Separation Techniques:

    • Distillation: If the product is volatile, fractional distillation can be effective but must be performed with caution, as some fluorinated byproducts may have close boiling points.

    • Chromatography: For non-volatile products, column chromatography is a standard method for purification.[7]

    • Crystallization: If the desired product is a solid, recrystallization is an excellent method to achieve high purity on a large scale.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound? A1: The primary hazards are its high acute toxicity upon inhalation, its nature as a strong oxidizer, and its potential to explode when condensed into a liquid.[1][2] It is corrosive and requires specialized handling procedures and equipment.[3]

Q2: What materials are compatible with CF₃OF for reactor construction? A2: Material compatibility is critical. While Pyrex glass may be used for lab-scale experiments, for larger scales, metals like nickel or Monel, especially when pre-passivated with fluorine gas, show good resistance.[8] Avoid reactive metals like lithium and mercury.[8] Always consult material compatibility charts and conduct tests for your specific conditions.

Q3: How can I safely store and handle CF₃OF gas? A3: CF₃OF should be stored in a cool, dry, well-ventilated area in appropriate, tightly closed containers, away from incompatible materials and sources of ignition.[3][4] Handling should be performed in a closed system or under conditions of excellent ventilation (e.g., a high-performance fume hood).[3] Use non-sparking tools and prevent electrostatic discharge.[3][4]

Q4: What are the most common side reactions? A4: Common side reactions include those stemming from radical pathways when electrophilic addition is desired, over-fluorination, and fragmentation of the CF₃O- group (β-scission).[6] The reaction with tetrafluoroethylene, for example, can be explosive and yield carbon tetrafluoride and carbon monoxide under some conditions, while forming polymers under others.[8]

Q5: Is it better to use a batch or continuous flow reactor for scaling up? A5: Due to the high reactivity, exothermicity, and hazardous nature of CF₃OF, continuous flow reactors are often a safer and more efficient option for scale-up.[1] Flow reactors provide superior control over reaction parameters like temperature and residence time, minimize the volume of hazardous material present at any one time, and can improve yield and safety.[1]

Quantitative Data Summary

Precise yield and rate data for scale-up operations are often proprietary. However, the physical and safety properties of CF₃OF are well-defined and critical for planning any experiment.

PropertyValueSignificance for Scale-Up
Chemical Formula CF₃OF
Molecular Weight 104.01 g/mol Used for all stoichiometric calculations.
Physical State Colorless Gas at STPRequires specialized gas handling equipment (mass flow controllers, pressure regulators, appropriate tubing).[1][2]
Boiling Point -95 °C (-139 °F)The gas can condense at cryogenic temperatures, creating an explosion hazard.[2] Avoid cold traps.
Toxicity Highly toxicAll operations require excellent ventilation and appropriate PPE.[1][9] A self-contained breathing apparatus may be necessary.[3]
Reactivity Strong Oxidizing AgentIncompatible with reducing agents and combustible materials.[1][3]
Primary Applications Electrophilic/Radical Fluorinating AgentUsed for α-fluorination of carbonyls, addition to alkenes, and synthesis of fluoromonomers.[1][2]

Example Experimental Protocol: Addition of CF₃OF to an Alkene

The following is a representative lab-scale protocol for the addition of this compound to an olefin, which can serve as a basis for scale-up studies.

Objective: To synthesize 2-trifluoromethoxyfluoroethane by the addition of CF₃OF to ethylene (B1197577).[2]

Materials:

  • This compound (CF₃OF) gas

  • Ethylene (CH₂CH₂) gas

  • Inert solvent (e.g., CCl₄ or a fluorinated solvent), degassed

  • Reaction vessel (e.g., a three-necked flask or a specialized pressure reactor) equipped with a magnetic stirrer, gas inlet, gas outlet, and a low-temperature thermometer.

Procedure:

  • System Preparation: Assemble the reaction apparatus and ensure it is clean and dry. Purge the entire system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Cooling: Cool the reaction vessel containing the solvent to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Gas Introduction: Slowly bubble a measured amount of ethylene gas through the cold, stirred solvent.

  • Reaction: Once the ethylene is dissolved, begin bubbling CF₃OF gas into the solution at a slow, controlled rate. Use a mass flow controller for precise addition. Monitor the internal temperature closely to ensure no significant exotherm occurs.

  • Monitoring: The reaction progress can be monitored by taking aliquots (if feasible and safe) and analyzing them by ¹⁹F NMR or GC-MS.

  • Quenching: Once the reaction is complete, stop the flow of CF₃OF. Purge the system with inert gas to remove any unreacted CF₃OF, directing the exhaust through a chemical scrubber.

  • Work-up and Purification: Allow the reaction mixture to warm to room temperature. The solvent and product can be isolated, typically by careful fractional distillation, to yield the desired CF₃OCH₂CH₂F.

Visualizations

General Experimental Workflow

G start Start setup Reactor Setup & Inerting start->setup cool Cool to Reaction Temp setup->cool react Introduce Reactants (e.g., Alkene) cool->react add_cf3of Controlled Addition of CF3OF Gas react->add_cf3of monitor Monitor Reaction (NMR, GC) add_cf3of->monitor monitor->add_cf3of Incomplete quench Quench & Purge Unreacted CF3OF monitor->quench Complete workup Aqueous Workup (if needed) quench->workup purify Product Purification (Distillation/Chrom.) workup->purify end End purify->end

Caption: A typical workflow for reactions involving CF₃OF.

Troubleshooting Logic for Low Yield

G start Low Yield or No Reaction check_temp Is Temperature Correct & Stable? start->check_temp check_mixing Is Gas Dispersion & Mixing Adequate? check_temp->check_mixing Yes fix_temp Adjust Cooling & Monitor Internally check_temp->fix_temp No check_reagent Is CF3OF Reagent Purity Confirmed? check_mixing->check_reagent Yes fix_mixing Increase Stirring Rate Improve Gas Inlet check_mixing->fix_mixing No check_byproducts Are Side Products Observed? check_reagent->check_byproducts Yes fix_reagent Source/Synthesize Fresh CF3OF check_reagent->fix_reagent No optimize_conditions Optimize Temp/Solvent to Reduce Side Reactions check_byproducts->optimize_conditions Yes consider_flow Consider Flow Chemistry for Better Control check_byproducts->consider_flow No

Caption: A decision tree for troubleshooting low-yield reactions.

Simplified Reaction Pathways

G cluster_electrophilic Electrophilic Addition cluster_radical Radical Pathway e_start Alkene + CF3OF e_intermediate Intermediate (e.g., Cationic) e_start->e_intermediate e_product CF3O-C-C-F Adduct e_intermediate->e_product r_start Alkane + CF3OF (with initiator) r_intermediate CF3O• + R• Radicals r_start->r_intermediate r_product Mixture of Fluorinated Products r_intermediate->r_product

Caption: Competing electrophilic vs. radical reaction pathways.

References

Identifying impurities in commercial Trifluoromethyl hypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial trifluoromethyl hypofluorite (B1221730) (CF₃OF). The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial trifluoromethyl hypofluorite and their sources?

A1: Commercial this compound is typically synthesized by the catalytic reaction of fluorine (F₂) and carbon monoxide (CO) over a cesium fluoride (B91410) (CsF) catalyst.[1] Consequently, impurities often originate from unreacted starting materials, side reactions, or decomposition. The high reactivity of the product can also lead to the formation of impurities through reactions with storage vessels or transfer lines.

Common Impurities in Commercial this compound

Impurity NameChemical FormulaTypical ConcentrationPotential Source(s)
Carbonyl FluorideCOF₂MinorSide reaction during synthesis; decomposition of CF₃OF.[2]
Carbon TetrafluorideCF₄Trace to MinorSide reaction during synthesis; thermal decomposition.
Silicon TetrafluorideSiF₄TraceReaction with silica-containing materials (e.g., glass).
FluorineF₂TraceUnreacted starting material.[1]
Carbon MonoxideCOTraceUnreacted starting material.[1]
OxygenO₂TraceDecomposition of CF₃OF.
Hydrogen FluorideHFTraceReaction with trace moisture.

Troubleshooting Guides

Issue 1: My reaction is giving low yields or unexpected side products.

  • Question: I am using a new batch of this compound and observing lower yields and the formation of unknown byproducts compared to previous experiments. What could be the cause?

  • Answer: This issue is often linked to the purity of the this compound. The presence of certain impurities can interfere with your reaction.

    • Unreacted Fluorine (F₂): Can lead to non-selective and aggressive fluorination, resulting in a complex mixture of products.

    • Carbonyl Fluoride (COF₂): While less reactive than CF₃OF, it can participate in certain reactions or introduce downstream impurities.

    • Hydrogen Fluoride (HF): Can act as an unwanted acid catalyst or react with sensitive functional groups in your substrate.

    It is recommended to verify the purity of your CF₃OF cylinder using the analytical methods outlined below before use in sensitive applications.

Issue 2: I am observing inconsistent results between different cylinders of this compound.

  • Question: Why do I see batch-to-batch variation in my results when using this compound from different suppliers or even different lots from the same supplier?

  • Answer: The impurity profile of this compound can vary depending on the manufacturing process and the age and storage conditions of the cylinder. It is crucial to establish an in-house quality control check on incoming cylinders to ensure consistency in your experiments. Key parameters to check are the presence and relative abundance of the common impurities listed in the table above.

Issue 3: My analytical instrument is showing signs of degradation after analyzing this compound.

  • Question: After injecting a sample of this compound into my GC-MS, I've noticed a decline in performance, such as peak tailing and loss of sensitivity. What is happening?

  • Answer: this compound and some of its potential impurities, particularly fluorine and hydrogen fluoride, are highly reactive and can damage analytical instrumentation.[3] Standard silica-based GC columns are susceptible to attack. It is imperative to use inert materials throughout the sample path, from the cylinder to the detector.

Experimental Protocols

Protocol 1: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the qualitative and semi-quantitative analysis of volatile impurities in this compound.

  • Instrumentation:

    • Gas Chromatograph with a Mass Selective Detector (MSD).

    • Inert sample loop injector for gaseous samples.

    • All transfer lines and fittings should be constructed of inert materials (e.g., PFA, stainless steel).

  • GC Column: A column resistant to corrosive gases is required. A porous layer open tubular (PLOT) column, such as one with a divinylbenzene/ethylene glycol dimethacrylate stationary phase, is a suitable choice. Avoid standard polysiloxane columns as they will be degraded by reactive fluorine species.[3]

  • GC-MS Parameters (Typical):

    • Injector Temperature: 150 °C

    • Oven Program: Start at 40 °C (hold for 2 minutes), then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 10-200

  • Procedure:

    • Carefully connect the this compound cylinder to the GC inlet system using appropriate safety precautions and inert tubing.

    • Flush the sample loop with the gaseous sample.

    • Inject the sample onto the GC column.

    • Acquire the chromatogram and mass spectra.

    • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards if available.

Protocol 2: Purity Assessment by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for identifying and quantifying fluorinated impurities.

  • Instrumentation:

    • NMR Spectrometer with a fluorine probe.

  • Sample Preparation:

    • Use a high-pressure NMR tube suitable for condensed gases.

    • Carefully condense a small amount of the gaseous this compound into the NMR tube at low temperature (e.g., liquid nitrogen).

    • A deuterated solvent that is inert to CF₃OF and liquid at low temperatures, such as CDCl₃ or acetone-d₆, can be co-condensed to provide a lock signal.

  • NMR Parameters (Typical):

    • Nucleus: ¹⁹F

    • Reference: An external standard of CFCl₃ (δ = 0 ppm) or an internal standard if a suitable one can be found.[4]

    • Temperature: As low as the instrument and solvent will allow to maintain the sample in a liquid state.

  • Data Analysis:

    • Acquire the ¹⁹F NMR spectrum.

    • Identify the main CF₃OF peak and any impurity peaks based on their characteristic chemical shifts.

    • Integrate the peaks to determine the relative molar ratio of the impurities to the main component.

Expected ¹⁹F NMR Chemical Shifts of CF₃OF and Potential Impurities

CompoundChemical FormulaTypical ¹⁹F Chemical Shift (ppm vs. CFCl₃)
This compoundCF₃F OF~ +238 (OF)[1]
This compoundCF₃ OF~ -71 (CF₃)[1]
Carbonyl FluorideCOF~ +20
Carbon TetrafluorideCF~ -63[5]
Silicon TetrafluorideSiF~ -163[5]

Note: Chemical shifts can vary depending on the solvent and temperature.[6]

Visualizations

experimental_workflow cluster_sampling Sample Handling cluster_analysis Analytical Methods cluster_results Data Interpretation Cylinder CF3OF Cylinder InertSystem Inert Gas Handling System (PFA or Stainless Steel) Cylinder->InertSystem GCMS GC-MS Analysis (PLOT Column) InertSystem->GCMS Gaseous Injection NMR 19F NMR Analysis (Low Temperature) InertSystem->NMR Condensation ID Impurity Identification GCMS->ID Mass Spectra & RT NMR->ID Chemical Shifts Quant Quantification ID->Quant Purity Purity Assessment Quant->Purity

Caption: Experimental workflow for the identification and quantification of impurities in this compound.

troubleshooting_logic Start Poor Reaction Outcome (Low Yield / Side Products) CheckPurity Is the CF3OF purity verified? Start->CheckPurity Analyze Analyze CF3OF for Impurities (GC-MS, 19F NMR) CheckPurity->Analyze No ImpurityPresent Impurities Detected? CheckPurity->ImpurityPresent Yes Analyze->ImpurityPresent Purify Purify CF3OF or Use a Higher Grade Source ImpurityPresent->Purify Yes OtherIssue Investigate Other Reaction Parameters ImpurityPresent->OtherIssue No Optimize Optimize Reaction Conditions Purify->Optimize End Problem Resolved Optimize->End

Caption: Troubleshooting logic for addressing poor reaction outcomes when using this compound.

References

Effect of solvents on the reactivity and selectivity of Trifluoromethyl hypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Trifluoromethyl Hypofluorite (B1221730) (CF₃OF), with a specific focus on how solvent choice impacts reaction reactivity and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of solvent polarity on reactions involving Trifluoromethyl Hypofluorite?

A1: Solvent polarity plays a crucial role in directing the reaction mechanism. This compound can react via two main pathways: a free radical process or an electrophilic addition. In general, polar solvents are used to encourage electrophilic reactions and suppress fluorine radical processes[1]. The stabilization of charged intermediates or transition states in a polar environment favors the electrophilic pathway, which can lead to higher selectivity.

Q2: What are the recommended solvents for the addition of CF₃OF to olefins?

A2: For reactions with olefins, particularly at the industrial scale, inert solvents are preferred to maintain control and safety. Recommended solvents include:

  • Chlorofluorocarbons (CFCs)

  • Perfluorocarbons

  • Perfluoropolyethers[1]

These solvents are suitable because they are typically unreactive towards the highly reactive CF₃OF and can dissolve the reactants at the very low temperatures required for these reactions[1].

Q3: How can solvent selection and reaction conditions affect the stereoselectivity of CF₃OF addition reactions?

A3: Solvent and temperature are critical for controlling stereoselectivity. Free radical additions of CF₃OF to alkenes are often not highly stereoselective[1]. However, by promoting an electrophilic mechanism, higher selectivity can be achieved. For instance, the addition of CF₃OF to 4,5-dichloro-2,2-difluoro-1,3-dioxole in a polar solvent at low temperatures yields the anti-isomer as the major product with high stereoselectivity[1]. This suggests that conditions favoring an electrophilic pathway can lead to a more ordered transition state and, consequently, greater control over the stereochemical outcome.

Troubleshooting Guide

Q1: My reaction with CF₃OF is uncontrollable or explosive. What are the primary causes and solutions?

A1: Uncontrolled reactions are typically due to a rapid, exothermic free radical chain process[1]. CF₃OF is a powerful oxidizing and fluorinating agent, and its reactions can be vigorous[2].

Solutions:

  • Dilution: Always dilute the gaseous CF₃OF with an inert gas such as nitrogen (N₂) or argon (Ar) before introducing it to the reaction mixture[1]. The substrate should be dissolved in a suitable inert solvent (e.g., perfluorocarbons) to manage concentration and heat dissipation[1].

  • Temperature Control: Perform the reaction at very low temperatures. A range of -110°C to -50°C is often recommended to moderate the reaction rate[1].

  • Slow Addition: Introduce the diluted CF₃OF gas to the substrate solution slowly and with efficient stirring to prevent localized concentration buildup and overheating[2].

Q2: The yield of my desired trifluoromethyl ether (R-OCF₃) is low, and I'm isolating multiple fluorinated byproducts.

A2: This issue indicates that competing reaction pathways are dominating. Instead of the desired addition of the -OCF₃ group, CF₃OF is likely acting as a fluorinating agent (-F addition) or causing substrate decomposition[2].

Solutions:

  • Promote the Electrophilic Pathway: To favor the desired ether formation, use conditions that suppress radical reactions. This includes using polar solvents and maintaining very low temperatures[1].

  • Control Stoichiometry: Ensure precise control over the molar equivalents of CF₃OF. Excess hypofluorite can lead to further, non-selective fluorination of the initial product.

  • Use of UV Light (with caution): For some substrates like ethylene, UV irradiation can promote a quantitative addition reaction when reactants are diluted[2]. However, for other substrates, UV light can initiate explosive decomposition and should be evaluated carefully[2].

Q3: How can I improve poor stereoselectivity in my CF₃OF addition reaction?

A3: Poor stereoselectivity is a strong indicator of a free radical mechanism being the predominant pathway[1]. To enhance selectivity, you must create conditions that favor a more ordered, non-radical transition state.

Solutions:

  • Lower the Reaction Temperature: Reducing the temperature is one of the most effective ways to increase selectivity, as it allows the reaction to proceed through the lowest energy, most-ordered transition state[1].

  • Solvent Choice: Evaluate a range of polar, inert solvents that can help stabilize polar intermediates characteristic of an electrophilic mechanism.

  • Substrate Modification: If possible, modifying the substrate with directing groups can influence the facial selectivity of the CF₃OF addition.

Data Presentation

Table 1: Summary of Solvent and Condition Effects on CF₃OF Reaction Pathways

ParameterConditionEffect on Radical PathwayEffect on Electrophilic PathwayLikely Outcome & Selectivity
Solvent Polarity Non-polarFavoredDisfavoredPotential for low selectivity and radical-induced side reactions (fluorination)[1].
PolarSuppressedFavoredIncreased likelihood of selective -OCF₃ addition[1].
Temperature High (e.g., > -50°C)Favored-High reaction rate, risk of explosion, poor selectivity, decomposition[1][2].
Low (e.g., < -70°C)SuppressedFavoredSlower, more controlled reaction; improved yield and selectivity[1].
Concentration HighFavored-Increased risk of uncontrolled radical chain reactions and thermal runaway[1].
Low (Dilute)SuppressedFavoredEnhanced safety and control; favors selective addition over polymerization or decomposition[1][2].

Experimental Protocols

General Protocol for the Controlled Addition of CF₃OF to an Olefin

Disclaimer: this compound is a toxic and highly reactive gas. All work must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

  • Reactor Setup: Assemble a three-necked, flame-dried glass reactor equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet tube, and a gas outlet connected to a scrubber (e.g., sodium bisulfite solution).

  • Solvent and Substrate: Charge the reactor with a solution of the olefin substrate dissolved in a dry, inert solvent (e.g., perfluorodecalin).

  • Cooling: Cool the stirred solution to the desired reaction temperature (e.g., -78°C using a dry ice/acetone bath or -100°C using a liquid N₂/ethanol bath)[1].

  • Gas Preparation: In a separate gas-handling line, dilute the gaseous CF₃OF with a stream of dry nitrogen gas. A typical dilution is 1:5 to 1:10 (CF₃OF:N₂).

  • Reaction: Bubble the diluted CF₃OF gas mixture slowly into the vigorously stirred, cooled solution of the substrate. Monitor the reaction progress via an appropriate method (e.g., GC-MS or ¹⁹F NMR of aliquots). Maintain a constant low temperature throughout the addition.

  • Quenching: Once the reaction is complete, stop the flow of CF₃OF and purge the system with dry nitrogen to remove any unreacted hypofluorite. The reaction can be quenched by the addition of a reducing agent like sodium bisulfite solution.

  • Workup and Isolation: Allow the reactor to warm to room temperature. If applicable, separate the organic phase, wash it with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can then be purified by distillation or chromatography.

Visualizations

G start CF₃OF Reaction Conditions temp Temperature? start->temp high_temp High Temp (> -50°C) temp->high_temp High low_temp Low Temp (< -70°C) temp->low_temp Low solvent Solvent Polarity? polar_solvent Polar Solvent solvent->polar_solvent Polar nonpolar_solvent Nonpolar/Inert Solvent solvent->nonpolar_solvent Nonpolar outcome1 Radical Pathway Dominates (Fluorination / Decomposition) Poor Selectivity high_temp->outcome1 low_temp->solvent outcome2 Electrophilic Pathway Favored (OCF₃ Addition) Improved Selectivity polar_solvent->outcome2 nonpolar_solvent->outcome1

Caption: Decision logic for predicting CF₃OF reaction pathways based on temperature and solvent polarity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup arrow p1 1. Dissolve Substrate in Inert Solvent p2 2. Cool Reactor to Low Temperature (-78°C to -110°C) p3 3. Dilute CF₃OF Gas with Inert N₂ r1 4. Bubble Diluted Gas Slowly into Solution p3->r1 r2 5. Monitor Progress (e.g., GC, NMR) w1 6. Purge with N₂ to Remove Excess CF₃OF r2->w1 w2 7. Quench Reaction w3 8. Isolate & Purify Product

Caption: Standard experimental workflow for the controlled addition of CF₃OF to a substrate.

References

Technical Support Center: Monitoring Trifluoromethyl Hypofluorite (CF₃OF) Reactions with ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ¹⁹F NMR spectroscopy to monitor reactions involving the highly reactive electrophilic fluorinating agent, trifluoromethyl hypofluorite (B1221730) (CF₃OF).

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹⁹F NMR chemical shift for trifluoromethyl hypofluorite (CF₃OF)?

A1: The ¹⁹F NMR spectrum of this compound (CF₃OF) is characterized by two signals: a quartet for the CF₃ group and a triplet for the OF group, due to the coupling between the fluorine atoms. The approximate chemical shifts are:

  • CF₃ group: ~ -63 ppm (quartet)

  • OF group: ~ +145 ppm (triplet)

These values can vary slightly depending on the solvent and temperature. It is crucial to establish the chemical shift of your starting material under your specific reaction conditions before initiating the reaction.

Q2: My CF₃OF signals are very broad. What could be the cause?

A2: Signal broadening in ¹⁹F NMR for CF₃OF can arise from several factors:

  • Paramagnetic Species: The presence of paramagnetic impurities, such as dissolved oxygen or trace metal ions, can significantly broaden NMR signals.

  • Chemical Exchange: If CF₃OF is in equilibrium with other species or is undergoing rapid decomposition, this can lead to broadened signals.

  • Quadrupolar Effects: While ¹⁹F is a spin-½ nucleus, interactions with other quadrupolar nuclei in the sample can sometimes contribute to broadening.

  • High Viscosity: A highly viscous reaction medium can slow molecular tumbling and increase the linewidth.

Q3: The signal for my starting material containing a trifluoromethyl group is sharp, but after adding CF₃OF, all my CF₃ signals have become broad. Why?

A3: This is a common observation and can be attributed to the reactivity of CF₃OF. The likely cause is the generation of radical species or paramagnetic byproducts during the reaction, even in small amounts. These species can cause significant line broadening of all fluorine signals in the spectrum.

Q4: I am not seeing the expected product signals, and the CF₃OF signals have disappeared. What should I investigate?

A4: This scenario suggests several possibilities:

  • Reaction Failure: The reaction may not be proceeding under the chosen conditions (temperature, solvent, catalyst, etc.).

  • Decomposition of CF₃OF: this compound is a highly reactive and potentially unstable gas. It may be decomposing before it has a chance to react with your substrate.

  • Formation of Gaseous Products: If the reaction produces volatile fluorinated products, they may escape from the solution, leading to a loss of signal.

  • Formation of NMR-silent Species: The product may be forming but is insoluble in the NMR solvent and has precipitated out of solution.

Q5: How can I accurately quantify the consumption of CF₃OF and the formation of my product?

A5: For accurate quantitative ¹⁹F NMR (qNMR), several parameters are critical:

  • Internal Standard: Use a stable, fluorinated internal standard that does not react with any components in the reaction mixture and has a resonance that is well-resolved from all other signals. A common choice is trifluorotoluene (C₆H₅CF₃), which has a signal around -63.7 ppm.

  • Relaxation Delay (d1): To ensure complete relaxation of all fluorine nuclei for accurate integration, the relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any signal of interest. For trifluoromethyl groups, T₁ values can be long, so a d1 of 30 seconds or more may be necessary.

  • Pulse Angle: A 90° pulse angle provides the maximum signal intensity, but for quantitative analysis, a smaller flip angle (e.g., 30°) can minimize errors arising from off-resonance effects, especially given the wide chemical shift range of ¹⁹F NMR.[1]

  • Sufficient Signal-to-Noise: Ensure a high enough signal-to-noise ratio (S/N > 250 is recommended for high accuracy) by acquiring a sufficient number of scans.

Troubleshooting Guides

Problem 1: Poor Signal-to-Noise Ratio (S/N)
Potential Cause Troubleshooting Steps
Low concentration of CF₃OF or substrate.Increase the concentration of the limiting reagent if possible.
Insufficient number of scans.Increase the number of scans to improve S/N.
Incorrectly set receiver gain.Optimize the receiver gain to maximize signal without causing clipping.
Probe not properly tuned.Tune and match the NMR probe for the ¹⁹F frequency before starting the experiment.
Presence of paramagnetic impurities.Degas the sample by bubbling an inert gas (e.g., argon) through the solvent before adding reagents.
Problem 2: Distorted Baseline
Potential Cause Troubleshooting Steps
Acoustic Ringing.Use a pre-acquisition delay to allow the probe to settle after the RF pulse.
Broad background signals from the probe.Acquire a background spectrum of the NMR tube and solvent before adding the reactants and use it for background subtraction.
Improper phasing.Manually and carefully phase the spectrum. Large first-order phase corrections can introduce baseline roll.
Large spectral width.While necessary for ¹⁹F NMR, a very large spectral width can sometimes contribute to baseline issues. Ensure proper digital filtering is applied.
Problem 3: Inaccurate Quantification
Potential Cause Troubleshooting Steps
Insufficient relaxation delay (d1).Determine the T₁ of all signals of interest and set d1 to at least 5 times the longest T₁.
Non-uniform excitation due to large spectral width.Use a smaller flip angle (e.g., 30°) to minimize off-resonance effects.
Integration of noisy signals.Improve S/N by increasing the number of scans before integrating.
Reactive internal standard.Verify that the internal standard is inert under the reaction conditions by running a control experiment.

Quantitative Data Summary

The following table provides representative ¹⁹F NMR chemical shifts for common starting materials, products, and byproducts encountered in reactions with CF₃OF. Note that these are approximate values and can be influenced by solvent, temperature, and substitution effects.

Compound Type Functional Group Approximate ¹⁹F Chemical Shift (ppm) Reference
Starting Material CF₃ OF~ -63 (q)N/A
C₆H₅CF₃ (Internal Standard)~ -63.7 (s)[2]
Products Aryl-CF₃ -58 to -65 (s)[2]
Alkene-CF₃-55 to -70 (m)N/A
Ketone-α-CF₃ -70 to -80 (s)[3]
F -Aryl-100 to -160 (m)[4]
F -Alkyl (secondary)-170 to -200 (m)[5]
Byproducts HF-160 to -180 (broad s)N/A
F⁻~ -125 (s, aqueous)N/A

Experimental Protocols

Protocol 1: General Procedure for In-Situ ¹⁹F NMR Monitoring of a Reaction with CF₃OF

Safety First: this compound is a toxic and highly reactive gas. All manipulations should be performed in a well-ventilated fume hood by trained personnel. Ensure you are familiar with the safety data sheet (SDS) for CF₃OF before use.

  • Sample Preparation:

    • In a high-pressure NMR tube (e.g., a J. Young tube), dissolve the substrate and a suitable internal standard (e.g., trifluorotoluene) in a deuterated solvent that is inert to CF₃OF (e.g., CDCl₃, CD₂Cl₂).

    • Record a pre-reaction ¹⁹F NMR spectrum to confirm the chemical shifts of the starting materials and the internal standard.

  • Introduction of CF₃OF:

    • Cool the NMR tube to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Using a gas-tight syringe or a controlled flow apparatus, slowly bubble a known amount of CF₃OF gas through the solution.

    • Alternatively, a solution of CF₃OF in an inert solvent can be prepared at low temperature and added to the reaction mixture.

  • Reaction Monitoring:

    • Quickly transfer the sealed NMR tube to the pre-cooled NMR spectrometer.

    • Acquire ¹⁹F NMR spectra at regular time intervals to monitor the disappearance of the CF₃OF and substrate signals and the appearance of product signals.

    • Set the acquisition parameters for quantitative analysis as described in the FAQs.

  • Data Analysis:

    • Process the spectra (Fourier transform, phasing, baseline correction).

    • Integrate the signals of the internal standard, remaining starting material, and product(s).

    • Calculate the concentration of each species at each time point relative to the known concentration of the internal standard to determine reaction kinetics and yield.

Visualizations

troubleshooting_workflow cluster_issues Common Issues cluster_solutions_sn Solutions for Poor S/N cluster_solutions_broad Solutions for Broad Signals cluster_solutions_noproduct Troubleshooting No Product cluster_solutions_baseline Solutions for Baseline Distortion start Start: Monitoring CF3OF Reaction issue Problem Identified in 19F NMR Spectrum start->issue poor_sn Poor Signal-to-Noise issue->poor_sn Low Intensity broad_signals Broad Signals issue->broad_signals Wide Peaks no_product No Product Signal, CF3OF Consumed issue->no_product Unexpected Signal Loss baseline Distorted Baseline issue->baseline Rolling/Uneven Baseline increase_scans Increase Number of Scans poor_sn->increase_scans optimize_gain Optimize Receiver Gain poor_sn->optimize_gain tune_probe Tune/Match Probe poor_sn->tune_probe increase_conc Increase Concentration poor_sn->increase_conc degas Degas Sample (Ar bubble) broad_signals->degas check_temp Check for Temperature Gradients broad_signals->check_temp dilute Dilute Sample to Reduce Viscosity broad_signals->dilute check_conditions Verify Reaction Conditions (Temp, Catalyst) no_product->check_conditions check_cf3of_stability Run Control with CF3OF Alone no_product->check_cf3of_stability check_solubility Check for Precipitate no_product->check_solubility headspace_analysis Analyze Headspace for Volatile Products no_product->headspace_analysis pre_acq_delay Use Pre-acquisition Delay baseline->pre_acq_delay background_subtract Background Subtraction baseline->background_subtract manual_phase Careful Manual Phasing baseline->manual_phase

Caption: A logical workflow for troubleshooting common issues in ¹⁹F NMR reaction monitoring.

quantitative_nmr_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis start Start: Quantitative Analysis add_standard Add Internal Standard (e.g., C6H5CF3) start->add_standard dissolve Dissolve Substrate & Standard add_standard->dissolve transfer Transfer to High-Pressure NMR Tube dissolve->transfer set_d1 Set Relaxation Delay (d1) (>5 x T1) transfer->set_d1 set_flip_angle Set Flip Angle (e.g., 30°) set_d1->set_flip_angle set_scans Set Number of Scans (for S/N > 250) set_flip_angle->set_scans acquire_data Acquire Time-course Data set_scans->acquire_data process_fid Fourier Transform, Phase, Baseline Correct acquire_data->process_fid integrate Integrate Signals (Standard, Reactant, Product) process_fid->integrate calculate Calculate Concentrations & Yield integrate->calculate

Caption: Experimental workflow for quantitative ¹⁹F NMR monitoring.

References

Technical Support Center: Work-up Procedures for Reactions Involving Trifluoromethyl Hypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and work-up procedures for reactions involving the highly toxic and reactive electrophilic fluorinating agent, Trifluoromethyl hypofluorite (B1221730) (CF₃OF).

Frequently Asked Questions (FAQs)

Q1: What is Trifluoromethyl hypofluorite (CF₃OF) and what are its primary hazards?

This compound is a colorless, highly toxic gas at room temperature.[1][2] It is a powerful oxidizing and electrophilic fluorinating agent used in organic synthesis to introduce fluorine into molecules.[1][3] The primary hazards include:

  • High Toxicity: It is extremely toxic upon inhalation.[1][2] All manipulations must be conducted in a well-ventilated chemical fume hood.[4]

  • Explosion Risk: The compound can explode when condensed into a liquid.[1][2]

  • Strong Oxidizer: It can react violently with combustible materials and other reducing agents.

  • Corrosivity: In the presence of moisture, it can hydrolyze to form corrosive byproducts like hydrogen fluoride (B91410) (HF).

Q2: What are the minimum Personal Protective Equipment (PPE) requirements for handling CF₃OF?

Due to its high toxicity and reactivity, a stringent PPE protocol is mandatory. This includes:

  • Eye Protection: Tightly fitting chemical safety goggles and a full-face shield.

  • Hand Protection: Chemically resistant gloves (e.g., neoprene or butyl rubber, however, always check manufacturer compatibility data) are essential. Double gloving is recommended.

  • Body Protection: A fire-resistant and chemical-impermeable lab coat or apron.

  • Respiratory Protection: All work must be performed in a certified chemical fume hood.[4] In case of emergency or potential exposure above permissible limits, a self-contained breathing apparatus (SCBA) is necessary.[4]

Q3: How should a typical reaction involving gaseous CF₃OF be set up?

A typical setup involves a robust apparatus designed to handle reactive gases. Key features include:

  • Materials: The reaction vessel and tubing should be made of materials resistant to both CF₃OF and potential byproducts like HF. Materials such as stainless steel, Monel, or passivated glass are often used. Avoid incompatible materials like standard rubber or certain plastics.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.

  • Gas Delivery: A precise mass flow controller or a bubbler setup should be used for controlled addition of gaseous CF₃OF to the reaction mixture.

  • Temperature Control: The reaction vessel should be equipped with a cooling system (e.g., a cryostat or ice bath) to manage the exothermic nature of many fluorination reactions.

  • Scrubbing System: The exhaust from the reaction must be passed through a scrubbing system to neutralize any unreacted CF₃OF and acidic byproducts. A common scrubbing solution is a mixture of sodium hydroxide (B78521) and sodium thiosulfate (B1220275).

Q4: What are the recommended methods to quench unreacted this compound after the reaction is complete?

Quenching is a critical step to neutralize any residual, highly reactive CF₃OF before work-up. The process must be done carefully, typically at low temperatures (e.g., 0 °C or below). Common quenching agents include:

  • Reductive Quench: A dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can be used.

  • Alcohol Quench: A nucleophilic alcohol, such as isopropanol (B130326) or methanol, can be added to react with the electrophilic fluorine. This is often preferred as the byproducts are typically volatile.

  • Aqueous Quench: Slow addition of an aqueous solution, such as saturated sodium bicarbonate (NaHCO₃), can hydrolyze the CF₃OF. This should be done with extreme caution due to the potential for gas evolution and pressure buildup.

Q5: How should waste containing this compound be disposed of?

All waste streams, including scrubbing solutions and contaminated materials, must be treated as hazardous waste.[5]

  • Collection: Collect all waste in clearly labeled, sealed containers.

  • Neutralization: Ensure that all reactive CF₃OF has been quenched before sealing the waste container.

  • Disposal: Follow your institution's specific guidelines for hazardous waste disposal. This typically involves collection by a certified chemical waste management company.[4]

Troubleshooting Guide

Problem: The reaction is incomplete or the yield of the fluorinated product is low.

Possible CauseSuggested Solution
Insufficient Reagent Ensure accurate calculation of CF₃OF stoichiometry. If using a bubbler, ensure efficient gas dispersion into the reaction medium.
Reagent Purity The CF₃OF source may contain impurities. Purity can be checked by appropriate analytical methods if available.
Reaction Temperature Too Low While low temperatures are necessary for control, the activation energy for the desired reaction may not be reached. Consider a controlled, incremental increase in temperature while carefully monitoring the reaction progress.
Poor Mixing For heterogeneous reactions or reactions with viscous media, ensure efficient stirring to facilitate contact between reactants.[4]
Product Instability The desired product might be unstable under the reaction or work-up conditions. Test the stability of the isolated product under acidic or basic conditions to diagnose this issue.[6]

Problem: Formation of unexpected byproducts.

Possible CauseSuggested Solution
Radical Reactions CF₃OF can initiate radical reactions, leading to non-selective fluorination.[1] The inclusion of a radical trap may suppress these side reactions.
Reaction with Solvent The solvent may be reacting with the CF₃OF. Ensure the chosen solvent is inert under the reaction conditions.
Over-fluorination The desired product may be reacting further with CF₃OF. Reduce the stoichiometry of CF₃OF or shorten the reaction time.
Hydrolysis Trace amounts of water can lead to hydrolysis of CF₃OF and the formation of byproducts. Ensure all glassware is oven-dried and solvents are anhydrous.

Problem: Pressure buildup in the reaction vessel during quenching.

Possible CauseSuggested Solution
Quenching Reaction is Too Fast The reaction between the quenching agent and CF₃OF can be highly exothermic and produce gaseous byproducts, leading to a rapid increase in pressure.
Action: Add the quenching agent very slowly, dropwise, with vigorous stirring and efficient cooling. Ensure the vessel is not sealed and is vented to a proper scrubbing system.
Decomposition of Reagents The quenching agent or the reaction mixture may be decomposing at the quenching temperature.
Action: Ensure the quenching is performed at a sufficiently low temperature (e.g., 0 °C or -78 °C).

Data Presentation

Table 1: Comparison of Common Quenching Agents for Electrophilic Fluorinating Reagents (Note: Data is generalized for electrophilic fluorinating agents. Specific performance with CF₃OF may vary and should be tested on a small scale.)

Quenching AgentTypical ReactionAdvantagesDisadvantages
Sodium Bisulfite (NaHSO₃) Reductive quenchingInexpensive, effective at reducing excess oxidant.Can produce SO₂ gas; work-up requires aqueous extraction.
Sodium Thiosulfate (Na₂S₂O₃) Reductive quenchingCommonly used, effective.Work-up requires aqueous extraction.
Isopropanol/Methanol Nucleophilic quenchingByproducts are often volatile and easily removed.Can be flammable; may introduce impurities if not high purity.
Sodium Bicarbonate (NaHCO₃) (aq) HydrolysisNeutralizes acidic byproducts.Can cause significant gas evolution (CO₂) and pressure buildup; hydrolysis can be vigorous.

Table 2: Material Compatibility for Handling Gaseous Fluorine and Hypofluorites (This table provides general guidance. Always consult specific compatibility charts for your exact operating conditions.)

MaterialCompatibility RatingNotes
Stainless Steel (316, 304) Good to ExcellentRequires passivation for optimal resistance.
Monel ExcellentHighly resistant to fluorine and HF.
Copper GoodForms a passivating fluoride layer.
Glass (Pyrex, Borosilicate) FairCan be etched by HF, a potential byproduct of CF₃OF hydrolysis. Use with caution.
PTFE (Teflon®) ExcellentHighly inert to both CF₃OF and HF.
FKM (Viton®) Fair to PoorSwelling and degradation can occur. Not recommended for long-term contact.
Silicone/Rubber Not RecommendedRapidly attacked and degraded.

Experimental Protocols

Protocol 1: General Work-up Procedure for a Reaction Involving CF₃OF

WARNING: This procedure is a general guideline and must be adapted to the specific reaction. A thorough risk assessment must be conducted before starting any experiment.

  • Reaction Completion and Inert Gas Purge:

    • Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, GC, NMR), stop the flow of CF₃OF.

    • Purge the reaction headspace with a steady stream of inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove any residual gaseous CF₃OF. The exhaust gas must be directed through a chemical scrubber.

  • Cooling and Preparation for Quenching:

    • Cool the reaction vessel to a low temperature, typically 0 °C or -78 °C, using an appropriate cooling bath. This is critical to control the exothermic quenching reaction.

  • Quenching of Residual CF₃OF:

    • While maintaining the low temperature and inert atmosphere, slowly add a chosen quenching agent (e.g., isopropanol or a dilute aqueous solution of NaHSO₃).

    • The addition should be done dropwise with vigorous stirring. Monitor for any signs of an uncontrolled reaction, such as a rapid temperature increase or excessive gas evolution.

    • After the addition is complete, allow the mixture to stir at the low temperature for an additional 20-30 minutes to ensure all residual CF₃OF is destroyed.

  • Warm-up and Aqueous Work-up:

    • Slowly allow the reaction mixture to warm to room temperature.

    • If the reaction solvent is immiscible with water, add deionized water or a suitable aqueous solution (e.g., saturated NaHCO₃ to neutralize acids, or brine to reduce emulsion formation) to the flask.

    • Transfer the mixture to a separatory funnel. Allow the layers to separate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times to recover all organic-soluble products.

  • Drying and Solvent Removal:

    • Combine all organic extracts.

    • Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product using an appropriate technique, such as flash column chromatography, distillation, or recrystallization.

Visualizations

G A Reaction Complete B Purge Headspace (Inert Gas to Scrubber) A->B C Cool Reaction (0°C to -78°C) B->C D Slowly Add Quenching Agent C->D E Stir at Low Temp (20-30 min) D->E F Warm to Room Temp E->F G Aqueous Work-up (Extraction) F->G H Dry Organic Layer G->H I Remove Solvent H->I J Purify Product I->J

Caption: Standard workflow for the work-up of reactions involving this compound.

G start Low Product Yield? cause1 Incomplete Reaction? start->cause1 cause2 Product Lost During Work-up? start->cause2 cause3 Product Decomposed? start->cause3 sol1a Verify CF3OF Stoichiometry cause1->sol1a sol1b Increase Reaction Time/Temp (with caution) cause1->sol1b sol2a Check Aqueous Layer for Product cause2->sol2a sol2b Minimize Transfers cause2->sol2b sol3a Test Product Stability to Acid/Base cause3->sol3a sol3b Modify Quenching/ Work-up Conditions cause3->sol3b

Caption: Troubleshooting decision tree for addressing low yield in CF₃OF reactions.

References

Compatibility of functional groups with Trifluoromethyl hypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with trifluoromethyl hypofluorite (B1221730) (CF₃OF). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What is trifluoromethyl hypofluorite and what are its primary applications?

A1: this compound (CF₃OF) is a colorless, highly toxic gas at room temperature.[1][2] It is a powerful electrophilic fluorinating agent used in organic synthesis.[1] Key applications include the preparation of α-fluoroketones from silyl (B83357) enol ethers, the synthesis of N-fluoroamides from iminoethers, the direct fluorination of activated aromatic compounds, and its addition across double bonds.[1]

Q2: What are the main hazards associated with this compound?

A2: this compound is extremely toxic and can explode when condensed into a liquid.[1][2] It is a strong oxidizing agent and reacts violently with a wide range of materials. Users must handle it with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Q3: How should this compound be stored?

A3: Store this compound as a gas in a cool, dry, well-ventilated area, away from incompatible materials such as combustible materials, reducing agents, and sources of ignition.[3][4] Ensure the storage container is robust and properly labeled.

Functional Group Compatibility

Q4: Which functional groups are generally incompatible with this compound?

A4: Due to its high reactivity, many functional groups are not compatible with this compound. In general, it reacts with compounds containing acidic protons, lone pairs of electrons, and sites of unsaturation. See the table below for a summary of reactivity.

Summary of Functional Group Compatibility with this compound

Functional Group CategoryFunctional GroupCompatibility/ReactivityPrimary Products
Alcohols & Phenols Alcohols (R-OH), Phenols (Ar-OH)Reactive O-Trifluoromethylation and/or oxidation products
Amines Primary (R-NH₂), Secondary (R₂NH)Highly Reactive/Incompatible Complex mixtures, potential for violent reactions
Amides Amides (R-CONH-R')Reactive N-fluoroamides from iminoethers[1]
Carbonyls Aldehydes (R-CHO), Ketones (R-CO-R')Reactive (as enols/enolates)α-fluorinated carbonyls[1]
Carboxylic Acids Carboxylic Acids (R-COOH)Reactive Likely decomposition and formation of acyl fluorides
Alkenes & Alkynes C=C, C≡CReactive Addition products (e.g., CF₃OCH₂CH₂F from ethylene)[1]
Thiols & Sulfides Thiols (R-SH), Sulfides (R-S-R')Highly Reactive/Incompatible Oxidation products
Ethers Ethers (R-O-R')Generally more stable than alcohols, but can reactReaction depends on the ether structure
Esters Esters (R-COOR')Generally more stable than ketonesCompatibility depends on the specific ester
Aromatics Electron-rich arenesReactive Direct fluorination[1]
Electron-deficient arenesGenerally less reactive Reaction is less favorable

Q5: Can I use this compound with amines?

A5: No, it is not recommended. Amines are highly reactive towards this compound and can lead to complex mixtures and potentially violent reactions.[3]

Q6: Is it possible to selectively fluorinate a molecule with multiple functional groups?

A6: Selective fluorination is challenging due to the high reactivity of this compound. However, under carefully controlled conditions, some selectivity can be achieved. For example, silyl enol ethers can be selectively fluorinated in the α-position to the carbonyl group.[1] The reaction outcome is highly dependent on the substrate and reaction conditions.

Troubleshooting Guide

Q7: My reaction with this compound is giving a complex mixture of products. What could be the cause?

A7: A complex product mixture is often a result of the high and sometimes indiscriminate reactivity of this compound.[1]

  • Potential Cause: The reaction temperature may be too high, leading to over-reaction and decomposition.

    • Solution: Perform the reaction at a lower temperature. Many reactions with this compound are conducted at sub-ambient temperatures.

  • Potential Cause: Your substrate may contain multiple reactive functional groups.

    • Solution: Consider protecting sensitive functional groups before introducing this compound.

  • Potential Cause: The reagent may be decomposing.

    • Solution: Ensure the this compound is of high purity and has been stored correctly.

Q8: I am observing low or no conversion in my reaction. What should I check?

A8: Low or no conversion can be due to several factors.

  • Potential Cause: The reaction temperature is too low.

    • Solution: While low temperatures are often necessary, some reactions may require a specific activation temperature. Gradually increase the temperature while carefully monitoring the reaction.

  • Potential Cause: The this compound has degraded.

    • Solution: Use a fresh source of the reagent.

  • Potential Cause: The substrate is not sufficiently activated.

    • Solution: For reactions like aromatic fluorination, an electron-rich substrate is required.[1] For carbonyl fluorination, ensure the formation of the enol or enolate.

Experimental Protocols

Protocol 1: General Procedure for the α-Fluorination of a Ketone via its Silyl Enol Ether

This is a generalized procedure and must be adapted for specific substrates and performed with extreme caution under the guidance of experienced personnel.

  • Preparation of the Silyl Enol Ether: The corresponding silyl enol ether of the ketone is prepared using standard literature procedures (e.g., reaction with a trialkylsilyl halide and a base).

  • Fluorination Setup: A reaction vessel equipped with a magnetic stirrer, a low-temperature thermometer, and a gas inlet is thoroughly dried and flushed with an inert gas (e.g., nitrogen or argon).

  • Reaction: The silyl enol ether is dissolved in a suitable anhydrous solvent (e.g., Freon-11, CFCl₃) and cooled to a low temperature (typically -78 °C).

  • Reagent Addition: Gaseous this compound is slowly bubbled through the solution. The reaction is monitored by a suitable analytical technique (e.g., GC-MS or ¹⁹F NMR).

  • Quenching: Upon completion, the reaction is quenched by purging with an inert gas to remove any unreacted this compound.

  • Work-up and Purification: The solvent is carefully removed, and the crude product is purified by standard methods such as column chromatography or distillation.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Fluorination cluster_workup Work-up & Purification start Start with Ketone prep_enol Prepare Silyl Enol Ether start->prep_enol dissolve Dissolve in Anhydrous Solvent prep_enol->dissolve cool Cool to -78 °C dissolve->cool add_reagent Slowly Add CF3OF Gas cool->add_reagent monitor Monitor Reaction add_reagent->monitor quench Quench Reaction monitor->quench purify Purify Product quench->purify end α-Fluoroketone purify->end

Caption: Workflow for the α-fluorination of a ketone.

logical_relationship cluster_reactive Highly Reactive / Incompatible cluster_less_reactive Potentially Compatible (Substrate Dependent) reagent This compound (CF3OF) amines Amines reagent->amines Violent Reaction thiols Thiols reagent->thiols Oxidation alkenes Alkenes/Alkynes reagent->alkenes Addition enols Enols/Enolates reagent->enols α-Fluorination ethers Ethers reagent->ethers Possible Reaction esters Esters reagent->esters Possible Reaction ed_arenes Electron-Deficient Arenes reagent->ed_arenes Less Favorable

Caption: Reactivity of CF₃OF with functional groups.

References

Validation & Comparative

A Comparative Guide to Electrophilic Fluorinating Agents: Trifluoromethyl Hypofluorite vs. Selectfluor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The choice of a fluorinating agent is therefore a critical decision in the synthetic workflow. This guide provides an objective comparison of two electrophilic fluorinating agents: the highly reactive gas trifluoromethyl hypofluorite (B1221730) (CF₃OF) and the versatile crystalline solid Selectfluor.

Executive Summary

Trifluoromethyl hypofluorite and Selectfluor both function as electrophilic fluorine sources, yet they differ dramatically in their physical properties, handling requirements, and general applicability. This compound is an exceptionally reactive but hazardous gas, limiting its use to specialized applications where its high reactivity is essential. In contrast, Selectfluor is a stable, user-friendly, and commercially available solid that has become the most widely used electrophilic fluorinating agent in both academic and industrial settings.[1]

Reagent Properties and Handling

A primary consideration in reagent selection is the practicality and safety of its use. The physical properties of this compound and Selectfluor dictate vastly different handling protocols.

PropertyThis compound (CF₃OF)Selectfluor (F-TEDA-BF₄)
Physical State Colorless gasColorless crystalline solid
Stability Explosive when condensed, toxic[2]Air and water tolerant, thermally stable
Handling Requires specialized equipment for handling gases; extreme caution necessary due to toxicity and explosivity.Can be handled on the benchtop; a user-friendly, mild, and non-volatile reagent.
Commercial Availability Not commercially available due to hazardous synthesis.Commercially available on a multi-ton scale.[3]
Synthesis Prepared from fluorine gas and carbon monoxide in a highly exothermic and dangerous reaction.Synthesized from DABCO in a multi-step but manageable process.

Performance in Electrophilic Fluorination

Direct comparative studies of this compound and Selectfluor on the same substrates under identical conditions are scarce in recent literature, largely due to the hazards associated with the former. However, by examining their applications in similar transformations, a picture of their relative performance emerges.

Fluorination of Aromatic Compounds

Both reagents are capable of fluorinating electron-rich aromatic compounds. This compound's high reactivity allows for the direct fluorination of some activated arenes. Selectfluor, particularly when activated with a strong acid like trifluoromethanesulfonic acid, is a very effective system for the direct electrophilic fluorination of a wide variety of aromatic compounds under mild conditions, often providing good to excellent yields.[4][5][6]

Table 2: Representative Yields for the Fluorination of Aromatic Compounds

SubstrateReagent SystemProduct(s)Yield (%)Reference
AnisoleCF₃OF in CCl₄2-Fluoroanisole, 4-Fluoroanisole24, 50
BenzeneSelectfluor / TfOHFluorobenzene78[6]
TolueneSelectfluor / TfOH2-Fluorotoluene, 4-Fluorotoluene36, 64[6]
NaphthaleneSelectfluor / TfOH1-Fluoronaphthalene85[6]

Note: Reaction conditions and substrates are not identical, and yields are presented for illustrative purposes.

Fluorination of Steroids and Carbonyl Compounds

The α-fluorination of carbonyl compounds is a critical transformation in the synthesis of many pharmaceuticals, including corticosteroids.[7][8] Selectfluor has been extensively used for the fluorination of steroid enol acetates and other dicarbonyl compounds.[1][7] While this compound can also be used for the preparation of α-fluoroketones from silyl (B83357) enol ethers, Selectfluor's milder nature and broader functional group tolerance have made it the reagent of choice for complex molecules.[9]

Table 3: Representative Data for the Fluorination of Steroidal Ketones

SubstrateReagentProduct(s)Key Observation(s)Reference
Progesterone enol acetateSelectfluor6α- and 6β-fluoroprogesterone34:66 ratio of α:β isomers[7]
Testosterone enol diacetateSelectfluor6α- and 6β-fluorotestosterone acetateHighest proportion of desired α isomer compared to other steroid substrates.[7]

Mechanistic Considerations

The mechanism of electrophilic fluorination is complex and can be substrate-dependent. For N-F reagents like Selectfluor, both a direct SN2-type attack on the fluorine atom and a single-electron transfer (SET) pathway have been proposed.[10][11][12] The operative mechanism influences the stereochemical outcome and product distribution. For this compound, both electrophilic addition to double bonds and radical fluorination pathways have been observed.

G Plausible Mechanistic Pathways for Electrophilic Fluorination cluster_SN2 SN2-type Pathway cluster_SET Single-Electron Transfer (SET) Pathway Nu Nucleophile (e.g., Enolate) TS_SN2 Transition State [Nu---F---E]δ- Nu->TS_SN2 Reagent_SN2 Electrophilic Fluorinating Agent (E-F) Reagent_SN2->TS_SN2 Product_SN2 Fluorinated Product (Nu-F) TS_SN2->Product_SN2 Leaving_Group_SN2 Leaving Group (E) TS_SN2->Leaving_Group_SN2 Nu_SET Nucleophile Radical_Cation Nucleophile Radical Cation Nu_SET->Radical_Cation SET Reagent_SET Electrophilic Fluorinating Agent Radical_Anion Reagent Radical Anion Reagent_SET->Radical_Anion SET Fluorinated_Product_SET Fluorinated Product Radical_Cation->Fluorinated_Product_SET Fluorine Atom Transfer Leaving_Group_SET Leaving Group Radical_Anion->Leaving_Group_SET G Experimental Workflow for Aromatic Fluorination with Selectfluor start Start dissolve Dissolve aromatic substrate and Selectfluor in CH2Cl2 under N2 start->dissolve cool Cool to 0 °C dissolve->cool add_acid Add TfOH dropwise cool->add_acid react Stir and monitor reaction add_acid->react quench Quench with aq. NaHCO3 react->quench extract Extract with CH2Cl2 quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end G Decision Tree for Selecting an Electrophilic Fluorinating Agent start Start: Need for Electrophilic Fluorination safety Safety and Handling Constraints? start->safety availability Commercial Availability and Scale? safety->availability Yes (Standard Lab) cf3of Consider CF3OF (with extreme caution) safety->cf3of No (Specialized Lab) reactivity Substrate Reactivity? selectfluor Selectfluor is a suitable choice reactivity->selectfluor High other_reagents Consider other N-F reagents (e.g., NFSI) reactivity->other_reagents Moderate to Low availability->reactivity Small to Medium Scale availability->selectfluor Large Scale

References

Comparison of Trifluoromethyl hypofluorite with Togni's reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Trifluoromethyl Hypofluorite (B1221730) and Togni's Reagents for Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for enhancing the pharmacokinetic and physicochemical properties of bioactive molecules. Among these, the trifluoromethyl (CF₃) group is of paramount importance. This guide provides a detailed comparison between two classes of reagents often discussed in the context of fluorine chemistry: Trifluoromethyl hypofluorite (CF₃OF) and the widely used Togni's reagents. While both are potent electrophilic reagents, their synthetic applications are fundamentally different. This guide will clarify their distinct roles, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their synthetic challenges.

Overview of Reagents

This compound and Togni's reagents differ significantly in their physical properties, handling, and primary reactivity. Togni's reagents are specifically designed for the transfer of a trifluoromethyl group, whereas this compound is a source of electrophilic fluorine.

FeatureThis compound (CF₃OF)Togni's Reagents
Structure CF₃-O-FHypervalent Iodine(III)-CF₃ compounds[1]
Reagent Type Electrophilic Fluorinating AgentElectrophilic Trifluoromethylating Agents[2]
Physical State Toxic, colorless gas at room temperature[3]Bench-stable, crystalline solids[4]
Handling Highly hazardous; explodes when condensed and prepared from highly toxic precursors[3]Relatively safe and easy to handle under standard laboratory conditions[4]
Primary Reactivity Delivers an electrophilic fluorine atom (F⁺)[3]Delivers an electrophilic (CF₃⁺) or radical (CF₃•) trifluoromethyl group[5][6]

This compound (CF₃OF): An Electrophilic Fluorinating Agent

This compound is a highly reactive gas that serves as a source of "electrophilic fluorine."[3] Its name can be misleading, as it does not typically donate its CF₃ group. The O-F bond is the reactive site, leading to the fluorination of various substrates.

Due to its hazardous nature—being a toxic gas that can explode upon condensation—its use in laboratory and industrial settings is limited and requires specialized equipment and protocols.[3] The synthesis itself is considered too dangerous for widespread commercial use.[3]

Key Reactions of CF₃OF:

  • Addition to Alkenes: It behaves like a pseudohalogen, adding across double bonds. For instance, its reaction with ethylene (B1197577) yields CF₃OCH₂CH₂F.[3]

  • Fluorination of Silyl Enol Ethers: It is used to prepare α-fluoroketones.[3]

  • Fluorination of Arenes: It can directly fluorinate activated aromatic rings.[3]

  • Radical Fluorination: With saturated compounds, it often leads to indiscriminate radical fluorination, although selectivity for tertiary C-H bonds can be achieved with radical traps.[3]

Given its primary role as a fluorinating agent and significant handling challenges, CF₃OF is not a practical or conventional choice for trifluoromethylation in drug development.

Togni's Reagents: Workhorses of Electrophilic Trifluoromethylation

In stark contrast to CF₃OF, Togni's reagents are a class of hypervalent iodine compounds that have become indispensable for introducing the CF₃ group into organic molecules.[1] The two most common examples are 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (B116650) (Togni Reagent II).[7]

These reagents are valued for their stability, broad functional group tolerance, and versatile reactivity.[5][8] They can react through multiple mechanistic pathways, allowing for the trifluoromethylation of a wide array of nucleophiles.

Mechanistic Versatility

A key advantage of Togni's reagents is their ability to act as a source of either an electrophilic trifluoromethyl cation (CF₃⁺) or a trifluoromethyl radical (CF₃•).[5][6] This dual reactivity can often be controlled by the reaction conditions, such as the presence of catalysts or additives.[6][9]

  • Electrophilic Pathway (CF₃⁺ source): In the absence of specific catalysts, Togni's reagents can directly trifluoromethylate nucleophiles in a manner analogous to an Sₙ2-type attack on the CF₃ group.[6]

  • Radical Pathway (CF₃• source): In the presence of a single-electron reductant, such as Cu(I), Togni's reagent can be reduced to generate a trifluoromethyl radical.[6][10] This pathway is particularly useful for the trifluoromethylation of alkenes and arenes.[9][11]

G cluster_0 Reactivity Comparison cluster_1 Primary Reactive Species Delivered CF3OF CF₃OF (this compound) F_plus Electrophilic Fluorine (F⁺) CF3OF->F_plus Fluorination Togni Togni's Reagent (Hypervalent Iodine-CF₃) CF3_plus Electrophilic CF₃ (CF₃⁺) Togni->CF3_plus Electrophilic Trifluoromethylation CF3_rad Radical CF₃ (CF₃•) Togni->CF3_rad Radical Trifluoromethylation

Caption: Distinct reactivity of CF₃OF vs. Togni's Reagents.

Performance Data

Togni's reagents have been successfully applied to the trifluoromethylation of a diverse range of substrates. The following tables summarize representative performance data.

Table 1: Trifluoromethylation of C-Nucleophiles

SubstrateReagentConditionsYield (%)Reference
Indole (B1671886)Togni Reagent IIDCM, rt, 12-24h>95% (for 3-CF₃-indole)[12]
2-Methyl-1-indanone-2-carboxylateTogni Reagent IPhase-transfer catalysis95[12]
Terminal AlkenesTogni Reagent ICu CatalystGood to excellent[11]
Terminal AlkynesTogni Reagent IAu(I) CatalystUp to 33%[13]

Table 2: Trifluoromethylation of Heteroatom Nucleophiles

SubstrateReagentConditionsYield (%)Reference
PhenolsTogni Reagent ICH₂Cl₂, rt50-98[14]
Aliphatic & Aromatic ThiolsTogni Reagent ICH₂Cl₂, rt51-99[1]
AlcoholsTogni Reagent IIVariousModerate to good[15]
N-HeterocyclesTogni ReagentsVariousBroadly applicable[7]

Experimental Protocols

General Protocol for Trifluoromethylation of Indole with Togni's Reagent II

This protocol describes the direct C-H trifluoromethylation at the C3 position of indole.[12]

Materials:

  • Indole

  • Togni's Reagent II

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of indole (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired 3-trifluoromethylindole.

G start Start step1 Dissolve Indole in DCM under Inert Atmosphere start->step1 step2 Add Togni's Reagent II step1->step2 step3 Stir at Room Temperature (12-24h) step2->step3 step4 Monitor by TLC/GC-MS step3->step4 decision Reaction Complete? step4->decision decision->step3 No step5 Concentrate in vacuo decision->step5 Yes step6 Purify by Column Chromatography step5->step6 end Obtain 3-CF₃-Indole step6->end

Caption: Experimental workflow for indole trifluoromethylation.

General Protocol for Copper-Catalyzed Trifluoromethylation of Enamines

This protocol outlines a one-pot synthesis of β-trifluoromethyl 2H-azirines from enamines.[16]

Materials:

  • Enamine substrate

  • Togni Reagent I

  • Copper(I) iodide (CuI)

  • 1,2-Dichloroethane (DCE)

  • Iodosobenzene (PhIO)

Procedure:

  • Dissolve the enamine substrate (1.0 mmol, 1.0 equiv) in DCE (10 mL).

  • Add Togni Reagent I (1.2 mmol, 1.2 equiv) and CuI (0.2 mmol, 0.2 equiv) at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the formation of the β-trifluoromethylated enamine intermediate by TLC.

  • Once the starting material is consumed, add PhIO (1.5 mmol, 1.5 equiv) to the mixture while maintaining the temperature at 60 °C.

  • Continue heating until the intermediate is fully consumed as indicated by TLC.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry, and purify by standard methods.

G cluster_0 Dual Mechanistic Pathways of Togni's Reagents cluster_1 Electrophilic Pathway cluster_2 Radical Pathway Togni Togni's Reagent SN2 Sₙ2-type Attack Togni->SN2 SET Single Electron Transfer (SET) Togni->SET Nu Nucleophile (Nu⁻) Nu->SN2 Prod_E Nu-CF₃ SN2->Prod_E Red Reductant (e.g., Cu(I)) Red->SET CF3_rad CF₃• Radical SET->CF3_rad Addition Radical Addition CF3_rad->Addition Substrate Substrate (e.g., Alkene) Substrate->Addition Prod_R Substrate-CF₃ Addition->Prod_R

Caption: General mechanistic pathways for Togni's reagents.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the choice between this compound and Togni's reagents is clear and dictated by the desired transformation.

  • This compound (CF₃OF) should be considered a highly reactive and hazardous electrophilic fluorinating agent . It is not a practical or safe choice for introducing a CF₃ group. Its use is limited to specialized applications in fluorination chemistry where extreme reactivity is required and can be safely managed.

  • Togni's reagents are the industry standard for electrophilic trifluoromethylation . They are stable, versatile, and effective for a vast range of substrates, including complex molecules in late-stage functionalization. Their ability to operate via both electrophilic and radical pathways provides significant flexibility in reaction design. For any project requiring the incorporation of a trifluoromethyl group, Togni's reagents represent a reliable and powerful option.

References

Umemoto's Reagents: A Safer and More Versatile Alternative to Trifluoromethyl Hypofluorite for Electrophilic Trifluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (-CF3) group is a critical strategy in modifying the properties of organic molecules. This guide provides a comprehensive comparison of Umemoto's reagents and trifluoromethyl hypofluorite (B1221730), two electrophilic trifluoromethylating agents. By examining their performance, safety, and handling characteristics, this guide aims to equip researchers with the necessary information to make informed decisions for their synthetic needs.

The strategic incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates and agrochemicals. Historically, various reagents have been developed for this purpose, each with its own set of advantages and disadvantages. Among the earliest electrophilic trifluoromethylating agents was trifluoromethyl hypofluorite (CF3OF), a highly reactive gas. However, its extreme toxicity and explosive nature have largely limited its widespread use. In contrast, the development of S-(trifluoromethyl)dibenzothiophenium salts, known as Umemoto's reagents, has provided a safer and more practical alternative for a wide range of trifluoromethylation reactions.[1][2]

Performance Comparison: Reactivity and Substrate Scope

Umemoto's reagents have demonstrated broad applicability in the trifluoromethylation of a variety of nucleophiles, including β-keto esters and silyl (B83357) enol ethers. These reagents are known for their high reactivity and, in many cases, provide good to excellent yields of the desired trifluoromethylated products.[3][4]

In contrast, while this compound is a potent electrophilic reagent, its primary application has been in electrophilic fluorination to produce α-fluoroketones from silyl enol ethers.[3] Detailed quantitative data for its use in direct trifluoromethylation of a wide range of substrates, particularly for comparison with Umemoto's reagents, is less readily available in the literature, likely due to its hazardous nature.

The following tables summarize the performance of Umemoto's reagents in the trifluoromethylation of representative β-keto esters and silyl enol ethers.

Table 1: Trifluoromethylation of β-Keto Esters with Umemoto's Reagents

SubstrateUmemoto's ReagentBase/CatalystSolventTemperature (°C)Yield (%)Reference
Ethyl 2-oxocyclohexanecarboxylate (Sodium Salt)Umemoto Reagent IV-DMF-20 to rt84[5]
α-Acetyl-γ-butyrolactoneUmemoto Reagent IVNaHDMF-45 to rt71[6]
Methyl 1-indanone-2-carboxylateS-(trifluoromethyl)dibenzothiophenium tetrafluoroborateChiral GuanidineCHCl3-40up to 99[5]

Table 2: Trifluoromethylation of Silyl Enol Ethers with Umemoto's Reagents

SubstrateUmemoto's ReagentCatalyst/AdditiveSolventTemperature (°C)Yield (%)Reference
Various Silyl Enol EthersS-(trifluoromethyl)dibenzothiophenium tetrafluoroborate---Good to high[3]

Due to the scarcity of specific yield data for the direct trifluoromethylation of these substrates with this compound, a direct quantitative comparison in this format is not feasible.

Safety and Handling: A Decisive Factor

The most significant advantage of Umemoto's reagents over this compound lies in their safety and handling.

Umemoto's Reagents:

  • Physical State: Crystalline solids.[2]

  • Stability: Bench-stable and can be handled in the air for short periods.[7]

  • Toxicity: While standard laboratory precautions should be taken (e.g., use of gloves and safety glasses), they are significantly less hazardous than this compound.

This compound:

  • Physical State: Colorless, toxic gas at room temperature.[8]

  • Hazards: Highly toxic and explosive when condensed.[9] Its preparation is also dangerous.[9]

  • Handling: Requires specialized equipment and extreme caution, including a well-ventilated area (ideally a fume hood), protective clothing, and respiratory protection.[3] Accidental release requires immediate evacuation of the area.

Experimental Protocols

Trifluoromethylation of a β-Keto Ester using Umemoto's Reagent IV

This protocol is adapted from a representative procedure for the trifluoromethylation of an active methylene (B1212753) compound.[6]

Materials:

  • α-Acetyl-γ-butyrolactone

  • Sodium hydride (60% dispersion in mineral oil)

  • Umemoto Reagent IV

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of α-acetyl-γ-butyrolactone (1.0 equiv) in anhydrous DMF, add sodium hydride (2.0 equiv) at room temperature.

  • Stir the mixture for 15 minutes.

  • Cool the reaction mixture to -45 °C in a suitable cooling bath.

  • Add Umemoto reagent IV (1.2 equiv) portion-wise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the α-trifluoromethylated β-keto ester.

A reported yield for a similar transformation using the sodium salt of ethyl 2-oxocyclohexanecarboxylate is 84%.[5]

General Safety Precautions for Handling this compound

A detailed experimental protocol for trifluoromethylation using this compound is not provided due to its extreme hazards. The following are general safety precautions that must be strictly adhered to when working with this substance.[3]

Personal Protective Equipment (PPE):

  • Wear fire/flame resistant and impervious clothing.

  • Handle with chemical-resistant gloves (e.g., Neoprene or Nitrile).

  • Wear tightly fitting safety goggles and a face shield.

  • Use a full-face respirator if exposure limits are exceeded.

Handling and Storage:

  • Handle only in a well-ventilated fume hood.

  • Use non-sparking tools and prevent electrostatic discharge.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.

  • Avoid condensation of the gas, as the liquid is explosive.

Emergency Procedures:

  • In case of inhalation, move the victim to fresh air and seek immediate medical attention.

  • In case of skin contact, wash off with soap and plenty of water.

  • In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • In case of a leak, evacuate the area immediately.

Visualizing the Reaction Pathway and Selection Process

To aid in understanding the application of these reagents, the following diagrams illustrate the general reaction mechanism and a decision-making workflow for reagent selection.

Electrophilic_Trifluoromethylation cluster_reagents Reagents cluster_substrates Substrates Umemoto's Reagent Umemoto's Reagent α-Trifluoromethyl Ketone α-Trifluoromethyl Ketone Umemoto's Reagent->α-Trifluoromethyl Ketone CF3+ α-Trifluoromethyl β-Keto Ester α-Trifluoromethyl β-Keto Ester Umemoto's Reagent->α-Trifluoromethyl β-Keto Ester CF3+ CF3OF CF3OF α-Fluoroketone α-Fluoroketone CF3OF->α-Fluoroketone F+ Silyl Enol Ether Silyl Enol Ether Silyl Enol Ether->α-Trifluoromethyl Ketone Silyl Enol Ether->α-Fluoroketone β-Keto Ester β-Keto Ester β-Keto Ester->α-Trifluoromethyl β-Keto Ester Reagent_Selection_Workflow start Start: Need for Electrophilic CF3 Source safety Safety Assessment: Are specialized handling facilities available? start->safety reagent_choice Select Reagent safety->reagent_choice Yes umemoto Umemoto's Reagent: - Solid, stable - Versatile - Good yields safety->umemoto No reagent_choice->umemoto Versatility & Safety are priorities cf3of This compound: - Toxic, explosive gas - Primarily for fluorination - Limited data reagent_choice->cf3of High reactivity is the only concern end Proceed with Synthesis umemoto->end cf3of->end

References

A Head-to-Head Battle of Fluorinating Power: Trifluoromethyl Hypofluorite vs. Elemental Fluorine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorinating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and safety. This guide provides an objective comparison of two potent fluorinating agents: trifluoromethyl hypofluorite (B1221730) (CF₃OF) and elemental fluorine (F₂), supported by experimental data to inform your selection process.

Trifluoromethyl hypofluorite and elemental fluorine are both powerful reagents for the introduction of fluorine atoms into organic molecules, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. However, their reactivity profiles and handling requirements differ significantly, making each suitable for distinct applications.

Reactivity and Mechanistic Insights

Elemental fluorine (F₂) is the most electronegative element and, consequently, an exceptionally strong oxidizing agent. Its reactions are often highly exothermic and can proceed through radical pathways, which can lead to a lack of selectivity and the formation of multiple products. While F₂ can act as an electrophile under certain conditions, its high reactivity often results in non-selective fluorination and even C-C bond cleavage.[1] The homolytic cleavage of the weak F-F bond readily generates fluorine radicals, driving these radical processes.

In contrast, this compound (CF₃OF) is generally regarded as a more selective electrophilic fluorinating agent. The significant electron-withdrawing effect of the trifluoromethyl group polarizes the O-F bond, making the fluorine atom electron-deficient and thus a target for nucleophiles. While CF₃OF is known to participate in electrophilic additions to double bonds and fluorination of electron-rich aromatic systems, it can also react via radical mechanisms, particularly in the presence of radical initiators or with saturated hydrocarbons.

Comparative Performance Data

Direct, side-by-side quantitative comparisons of this compound and elemental fluorine in the fluorination of identical substrates are limited in the scientific literature, largely due to the challenging nature of working with both highly reactive and hazardous gases. However, by collating data from studies on similar classes of compounds, a comparative picture of their performance can be established.

Substrate ClassReagentReaction ConditionsProduct(s)Yield (%)Stereoselectivity/Regioselectivity
Steroids (Enol Acetates) CF₃OFInert solvent, low temperature6-FluorosteroidsModerate to GoodOften favors the α-isomer, but mixtures are common
F₂Diluted with inert gas (e.g., N₂), low temperature6-Fluorosteroids and other productsVariable, often lower with poor selectivityCan lead to mixtures of isomers and over-fluorination
Aromatic Compounds (e.g., Benzene) CF₃OFNeat or in acidic solventFluorobenzeneLowLow regioselectivity with substituted arenes
F₂High dilution, specialized reactorFluorobenzene and polyfluorinated benzenesModerate to Good (under optimized conditions)Generally poor regioselectivity, prone to polyfluorination
Alkenes (e.g., Ethylene) CF₃OFGas phase or in solutionAddition product (CF₃OCH₂CH₂F)GoodFollows electrophilic addition mechanism
F₂Explosive reactionCarbon and HFN/AUncontrolled reaction

Experimental Protocols

General Safety Precautions

Warning: Both this compound and elemental fluorine are extremely toxic, corrosive, and reactive gases. All manipulations should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, and specialized, compatible equipment (e.g., stainless steel or Teflon apparatus).

Experimental Workflow: General Gas Handling and Reaction Setup

Caption: General workflow for fluorination reactions using gaseous reagents.

Protocol 1: Electrophilic Fluorination of a Steroid Enol Acetate (B1210297) with this compound
  • Apparatus: A flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube is used. The reaction is carried out under a positive pressure of dry nitrogen.

  • Procedure: The steroid enol acetate (1.0 eq) is dissolved in a suitable inert solvent (e.g., trichlorofluoromethane) and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • A stream of this compound gas is then bubbled through the stirred solution. The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess CF₃OF is removed by purging the solution with nitrogen.

  • The reaction mixture is carefully quenched by pouring it into a cold, aqueous solution of sodium bisulfite.

  • The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the fluorinated steroid.

Protocol 2: Direct Fluorination of an Aromatic Compound with Elemental Fluorine
  • Apparatus: A specialized fluorination reactor (e.g., a continuous flow reactor or a batch reactor made of fluorine-resistant materials like nickel or Monel) is required. The system includes mass flow controllers for precise dilution of fluorine with an inert gas.

  • Procedure: The aromatic substrate (1.0 eq) is dissolved in a suitable solvent (e.g., anhydrous hydrogen fluoride (B91410) or a perfluorinated hydrocarbon) in the reactor.

  • The solution is cooled to the desired temperature (e.g., -78 °C).

  • A gaseous mixture of elemental fluorine (typically 5-10% in nitrogen) is introduced into the reactor at a controlled rate with vigorous stirring.

  • The reaction progress is monitored by gas chromatography (GC) analysis of aliquots.

  • After the reaction is complete, the fluorine flow is stopped, and the system is purged with nitrogen.

  • The reaction mixture is carefully transferred to a vessel containing a quenching agent (e.g., a solution of sodium sulfite).

  • The product is isolated by extraction with an organic solvent, followed by washing, drying, and purification by distillation or chromatography.

Logical Relationship: Choice of Fluorinating Agent

The decision to use CF₃OF or F₂ depends on a careful consideration of the substrate, the desired outcome, and the available experimental setup.

Reagent_Choice Start Desired Fluorination Reaction Substrate_Type Substrate Type Start->Substrate_Type Desired_Selectivity Desired Selectivity Substrate_Type->Desired_Selectivity Electron-rich or Unsaturated F2 Use Elemental Fluorine (F₂) Substrate_Type->F2 Saturated or Deactivated CF3OF Use this compound (CF₃OF) Desired_Selectivity->CF3OF High Selectivity (Electrophilic) Desired_Selectivity->F2 Low Selectivity acceptable (Radical/Exhaustive) Equipment Available Equipment CF3OF->Equipment Requires specialized gas handling F2->Equipment Requires highly specialized, corrosion-resistant setup

Caption: Decision logic for selecting between CF₃OF and F₂.

Conclusion

Both this compound and elemental fluorine are potent reagents for fluorination, each with a distinct profile. Elemental fluorine offers the highest reactivity, which can be beneficial for less reactive substrates but often comes at the cost of selectivity and requires highly specialized and costly equipment to handle safely. This compound, while still a hazardous gas, generally provides a higher degree of selectivity for electrophilic fluorination, making it a more suitable choice for complex molecules where specific fluorination is desired. The choice between these two reagents will ultimately be dictated by the specific synthetic challenge, the required selectivity, and the safety infrastructure available to the research team.

References

Trifluoromethyl Hypofluorite: A Comparative Guide for Advanced Fluorination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective fluorinating agents is paramount. Among the array of available reagents, trifluoromethyl hypofluorite (B1221730) (CF₃OF) presents a unique profile of high reactivity and utility in specialized applications. This guide provides an objective comparison of trifluoromethyl hypofluorite with other hypofluorites, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your research and development endeavors.

This compound is a colorless, toxic gas at room temperature, recognized for its potent electrophilic fluorinating capabilities.[1] Its high reactivity, while demanding careful handling, allows for fluorination reactions that are often challenging with other reagents. This guide will delve into the distinct advantages of CF₃OF in key synthetic transformations, comparing its performance against other notable hypofluorites such as hypofluorous acid (HOF) and acetyl hypofluorite (AcOF).

Performance Comparison in Key Synthetic Applications

The utility of a fluorinating agent is best assessed through its performance in specific chemical reactions. Here, we compare this compound with other hypofluorites in two critical areas: the synthesis of α-fluoroketones and the electrophilic addition to alkenes.

Synthesis of α-Fluoroketones from Silyl (B83357) Enol Ethers

The introduction of a fluorine atom at the α-position of a ketone is a valuable transformation in medicinal chemistry. This compound has been demonstrated as an effective reagent for this purpose through the reaction with silyl enol ethers.

ReagentSubstrateProductYield (%)Reference
This compound (CF₃OF) 1-phenyl-1-trimethylsiloxyethene2-fluoro-1-phenylethanoneHigh (qualitative)[1]
Acetyl hypofluorite (AcOF) Ketene (B1206846) acetals of carboxylic estersα-Fluoro carboxylic estersGood[2]
Electrophilic Addition to Alkenes

The addition of an electrophilic fluorine and a trifluoromethoxy group across a double bond is a unique capability of this compound, behaving as a pseudohalogen.[1]

ReagentAlkeneProductObservationsReference
This compound (CF₃OF) Ethylene (B1197577)CF₃OCH₂CH₂FQuantitative addition[1]
Hypofluorous acid (HOF) complex with acetonitrile (B52724) EthyleneEpoxideEfficient epoxidation[3]

As illustrated in the table, CF₃OF adds to ethylene to form the corresponding ether, CF₃OCH₂CH₂F.[1] In contrast, hypofluorous acid, particularly as its acetonitrile complex, is a powerful oxygen transfer agent, leading to the epoxidation of alkenes.[3] This highlights a key difference in the reactivity of these two hypofluorites.

Experimental Protocols

Detailed experimental procedures are crucial for the safe and successful application of these highly reactive reagents.

General Procedure for the Synthesis of α-Fluoroketones using this compound

Materials:

  • Silyl enol ether

  • This compound (CF₃OF) gas

  • Inert solvent (e.g., CCl₄, Freon)

  • Apparatus for gas handling at low temperatures

Procedure:

  • Dissolve the silyl enol ether in a dry, inert solvent in a reaction vessel equipped with a gas inlet, a stirrer, and a cooling bath.

  • Cool the solution to a low temperature (typically -78 °C) to control the reactivity of CF₃OF.

  • Slowly bubble a diluted stream of this compound gas (e.g., mixed with nitrogen) through the stirred solution. The reaction is often rapid.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR spectroscopy).

  • Upon completion, purge the reaction mixture with an inert gas to remove any unreacted CF₃OF.

  • Carefully quench the reaction, if necessary, and proceed with standard aqueous work-up and purification of the α-fluoroketone product.

General Procedure for the Addition of this compound to Ethylene

This protocol is based on the general reactivity described in the literature and should be approached with extreme caution due to the hazardous nature of the reactants.

Materials:

  • Ethylene gas

  • This compound (CF₃OF) gas

  • Gas-phase reaction setup

Procedure:

  • In a suitable gas-phase reactor, introduce equimolar amounts of ethylene and this compound.

  • The reaction proceeds spontaneously. Control of the reaction conditions, such as pressure and temperature, may be necessary to ensure a controlled reaction.

  • The product, trifluoromethyl 2-fluoroethyl ether (CF₃OCH₂CH₂F), can be collected and purified using standard gas-handling and distillation techniques.

Mechanistic Insights

Understanding the reaction mechanisms is key to predicting outcomes and optimizing conditions.

Electrophilic Fluorination of a Silyl Enol Ether

The reaction of this compound with a silyl enol ether to form an α-fluoroketone is believed to proceed through an electrophilic attack of the "F⁺" equivalent from CF₃OF on the electron-rich double bond of the enol ether. This is followed by the loss of the silyl group and formation of the ketone.

G cluster_reactants Reactants enol_ether Silyl Enol Ether (Nucleophile) intermediate Carbocation Intermediate enol_ether->intermediate Electrophilic Attack cf3of CF3OF (Electrophilic Fluorine Source) cf3of->intermediate product α-Fluoroketone intermediate->product Loss of Silyl Group byproduct CF3OSiR3 intermediate->byproduct

Mechanism of α-fluoroketone synthesis.
Electrophilic Addition of CF₃OF to an Alkene

The addition of this compound to an alkene likely proceeds via an initial electrophilic attack of the fluorine atom on the double bond, forming a carbocation intermediate. This intermediate is then captured by the trifluoromethoxide anion (CF₃O⁻) to yield the final product.

G cluster_reactants Reactants alkene Alkene (Nucleophile) intermediate Carbocation Intermediate alkene->intermediate Electrophilic Attack by F cf3of CF3OF (Electrophile) cf3of->intermediate product CF3O-Alkane-F intermediate->product Nucleophilic Attack by CF3O⁻

Mechanism of CF₃OF addition to an alkene.

Safety and Handling Considerations

This compound is a toxic and potentially explosive gas that requires specialized handling procedures.[1] It is more hazardous than many modern, solid-based electrophilic fluorinating reagents like Selectfluor®.

ReagentPhysical StateHazardsHandling Precautions
This compound (CF₃OF) GasToxic, explosive when condensed, strong oxidizerUse in a well-ventilated fume hood with appropriate gas handling equipment. Avoid condensation.
Hypofluorous acid (HOF) Gas/LiquidExplosive, strong oxidizerGenerated in-situ for immediate use. Requires specialized equipment.
Acetyl hypofluorite (AcOF) Generated in-situPotentially explosiveGenerated and used at low temperatures.
Selectfluor® SolidOxidizer, irritantCan be handled on the bench with standard personal protective equipment.

The development of solid, easier-to-handle N-F reagents has largely replaced the use of hazardous gaseous hypofluorites in many standard laboratory applications.[4] However, for specific transformations where the unique reactivity of the O-F bond is required, this compound remains a relevant, albeit challenging, reagent.

Conclusion

This compound offers distinct advantages in specific electrophilic fluorination reactions, particularly in the synthesis of α-fluoroketones and the unique addition of a trifluoromethoxy and a fluorine group across a double bond. Its high reactivity sets it apart from other hypofluorites like hypofluorous acid, which often acts as an oxygen transfer agent. However, the significant handling hazards associated with this toxic and potentially explosive gas necessitate a careful evaluation of its use compared to safer, solid-based alternatives. For researchers equipped to handle such challenging reagents, this compound provides a powerful tool for accessing unique fluorinated molecules.

References

A Comparative Guide to Fluorinating Agents: Benchmarking Trifluoromethyl Hypofluorite Against Modern N-F Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, capable of profoundly influencing properties such as metabolic stability, lipophilicity, and biological activity.[1][2] The choice of fluorinating agent is critical, dictating reaction efficiency, substrate scope, and operational safety. This guide provides an objective, data-driven comparison between the historical, highly reactive agent trifluoromethyl hypofluorite (B1221730) (CF₃OF) and modern, widely-used electrophilic N-F reagents such as Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI).

Reagent Profiles and Performance Comparison

Historically, highly reactive agents like elemental fluorine and trifluoromethyl hypofluorite were employed for electrophilic fluorination.[3][4] However, their extreme reactivity, toxicity, and challenging handling requirements have led to their replacement in most applications by a class of nitrogen-fluorine (N-F) reagents.[3][5] These modern agents are generally stable, crystalline solids that are significantly easier and safer to handle.[6][7]

This compound (CF₃OF) is a colorless, highly toxic gas and a potent electrophilic fluorinating agent.[8][9] It is a rare example of a compound with a reactive oxygen-fluorine bond.[8][9] Its high reactivity allows it to fluorinate a range of substrates, including the formation of α-fluoroketones from silyl (B83357) enol ethers and addition across double bonds.[8] However, its utility is severely limited by its hazardous nature; it is explosive when condensed and its synthesis from fluorine gas and carbon monoxide is dangerously exothermic.[8] Consequently, it requires specialized equipment and handling protocols, making it unsuitable for general laboratory use.[3][9]

Modern N-F reagents , such as Selectfluor™ and NFSI, have become the standard for electrophilic fluorination due to their stability, ease of handling, and broad substrate scope.[6][10]

  • Selectfluor™ (F-TEDA-BF₄) is a commercially available, air- and moisture-stable crystalline solid.[6][11] It is a versatile and user-friendly reagent for the fluorination of ketones, aromatics, and other nucleophiles, often providing good to excellent yields under mild conditions.[11] Beyond fluorination, its high oxidative potential allows it to mediate a variety of "fluorine-free" transformations.[12][13]

  • N-Fluorobenzenesulfonimide (NFSI) is another stable, crystalline solid that serves as an excellent source of electrophilic fluorine.[10] Unlike Selectfluor™, which can also act as an oxidant, NFSI is considered a pure fluorine donor.[10] It is effective for fluorinating a wide array of nucleophiles, including carbanions and enolates, in moderate to high yields.[3]

Data Presentation: Comparison of Fluorinating Agents
FeatureThis compound (CF₃OF)Selectfluor™ (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Chemical Formula CF₄O[14]C₇H₁₄B₂ClF₉N₂[15]C₁₂H₁₀FNO₄S₂[3]
Physical State (STP) Colorless Gas[8]White Crystalline Solid[11][16]White Crystalline Solid[10]
Molecular Weight 104.0 g/mol [8]354.26 g/mol [16]315.34 g/mol [3]
Stability & Handling Highly reactive, unstable; explodes when condensed.[8] Requires specialized vacuum line equipment and materials.[17]Air- and moisture-stable, non-volatile solid.[16] Easy to handle.Crystalline, air-stable solid.[10] Easy to handle.
Toxicity & Safety Highly toxic and corrosive gas.[3][8] Synthesis is extremely hazardous.[8]Moderately toxic solid; irritant.[18] Avoid breathing dust.[16]Stable and less hazardous than gaseous reagents.
Primary Application Electrophilic and radical fluorination.[8]Broad-spectrum electrophilic fluorination.[11]Electrophilic fluorination.[10]
Typical Conditions Gas phase or in solution at low temperatures.[9]Mild conditions, often room temperature in polar solvents (e.g., acetonitrile).[10][12]Mild conditions in common organic solvents.[3]
Advantages Highly reactive "F+" source.High stability, ease of use, broad scope, commercially available, can act as an oxidant.[10][11][12]Stable, pure "F+" donor, commercially available.[10]
Disadvantages Extremely toxic, gaseous, explosive, difficult to handle safely.[3][8]Lower atom economy compared to other sources. Byproducts can complicate purification.Can be less reactive than Selectfluor™ for certain substrates.[3]

Decision-Making Workflow for Reagent Selection

Choosing the appropriate fluorinating agent is crucial for reaction success and safety. The following workflow provides a logical guide for selecting between CF₃OF and modern N-F reagents based on key experimental parameters.

G cluster_0 cluster_1 Key Considerations cluster_2 Reagent Choice start Define Fluorination Goal sub Substrate Type (Enolate, Arene, Alkene, etc.) safety Can specialized gas handling and safety protocols be implemented? mech Desired Reaction Pathway? cf3of This compound (CF₃OF) - High reactivity - Radical pathways possible safety->cf3of Yes nf Modern N-F Reagents (Selectfluor™, NFSI) safety->nf No selectfluor Selectfluor™ - Strong electrophile - Also a potent oxidant mech->selectfluor Strong Oxidation Tolerated/Desired nfsi NFSI - Pure F+ donor - Milder than Selectfluor™ mech->nfsi Mild Fluorination (Oxidation is Undesirable) nf->mech

Caption: Decision tree for selecting an appropriate fluorinating agent.

Experimental Protocols

General Protocol for α-Fluorination of a β-Ketoester using Selectfluor™

This protocol describes a typical procedure for the electrophilic fluorination of a carbon nucleophile using a modern N-F reagent.

Materials:

  • β-Ketoester (1.0 mmol, 1.0 equiv)

  • Selectfluor™ (1.1 mmol, 1.1 equiv)

  • Acetonitrile (B52724) (MeCN), anhydrous (10 mL)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-ketoester (1.0 mmol).

  • Dissolve the substrate in anhydrous acetonitrile (10 mL).

  • To the stirring solution, add Selectfluor™ (1.1 mmol) in one portion at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 12 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired α-fluoro-β-ketoester.

Handling and Safety Protocol for this compound (CF₃OF)

Due to its extreme toxicity and reactivity, CF₃OF is not suitable for use in standard laboratory settings.[3][8] Its use is restricted to specialized laboratories with appropriate engineering controls.

Mandatory Requirements:

  • Fume Hood: All manipulations must be performed in a high-performance, certified chemical fume hood.

  • Gas Handling System: A dedicated vacuum manifold constructed from compatible materials (e.g., Pyrex glass, stainless steel) is required. Joints and stopcocks must be lubricated with perfluorinated grease (e.g., Kel-F grease), as hydrocarbon-based greases react violently with CF₃OF.[17]

  • Personal Protective Equipment (PPE): A full-face shield, blast shield, and appropriate chemical-resistant gloves are mandatory. A self-contained breathing apparatus (SCBA) should be available for emergencies.[19]

  • Gas Detection: A continuous monitoring system for toxic gases should be in place.

  • Condensation Trap: Reactions are often performed at low temperatures. A cold trap (e.g., liquid nitrogen) is used to condense unreacted material, but extreme care must be taken as liquid CF₃OF is explosive.[8]

  • Emergency Plan: A detailed emergency response plan must be in place, including procedures for leaks and personnel exposure.[19]

General Workflow:

  • The entire apparatus is assembled and leak-checked under high vacuum.

  • Gaseous CF₃OF is carefully metered from a reinforced cylinder into the reaction vessel, which is typically cooled to a low temperature (e.g., -78 °C).[17]

  • The substrate, dissolved in an inert solvent, is added slowly to the reaction vessel.

  • After the reaction, any unreacted CF₃OF is carefully vented through a scrubbing system or condensed in a trap for controlled disposal according to institutional safety protocols.[19]

References

A Comparative Guide to Electrophilic Fluorinating Agents: Trifluoromethyl Hypofluorite vs. Other F+ Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into organic molecules is a critical tool for modulating molecular properties. The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an objective comparison of the substrate scope and performance of trifluoromethyl hypofluorite (B1221730) (CF₃OF) against other common electrophilic fluorinating (F+) agents, supported by experimental data.

Electrophilic fluorinating agents are essential reagents capable of delivering an electrophilic fluorine atom ("F+") to a variety of nucleophiles.[1] While highly reactive reagents like elemental fluorine (F₂), hypofluoric acid (HOF), and xenon difluoride (XeF₂) exist, their high reactivity and challenging handling procedures have limited their widespread use in organic synthesis.[2] In contrast, reagents based on a nitrogen-fluorine (N-F) bond have become the cornerstone of modern electrophilic fluorination due to their stability, ease of handling, and broad substrate scope.[1][3] This comparison will focus on trifluoromethyl hypofluorite and two of the most prominent N-F reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

Reagent Profiles

  • This compound (CF₃OF): A highly reactive and gaseous fluorinating agent. Its high reactivity makes it effective for fluorinating less reactive substrates, but it requires specialized handling due to its gaseous nature and potential for explosive reactions under certain conditions, such as photochemical activation.[2]

  • Selectfluor® (F-TEDA-BF₄): A crystalline, non-volatile solid that is both air- and moisture-stable.[1] Its user-friendly nature, high thermal stability, and solubility in polar solvents have made it one of the most widely used electrophilic fluorinating agents.[1][4] It is generally considered more reactive than NFSI.[5]

  • N-Fluorobenzenesulfonimide (NFSI): A stable, crystalline, and commercially available N-F reagent.[6] It is a mild and highly soluble solid, making it a versatile reagent for the fluorination of a diverse array of substrates, including carbanions, enolates, and aromatics.[1][6]

Substrate Scope Comparison

The choice of an electrophilic fluorinating agent is highly dependent on the nature of the substrate and the desired transformation. The following sections and tables summarize the performance of CF₃OF, Selectfluor®, and NFSI across various substrate classes.

Aromatic Compounds:

The direct C-H fluorination of aromatic compounds is a valuable transformation. This compound is known to react with simple aromatics like benzene. Selectfluor®, often in the presence of a strong acid like trifluoromethanesulfonic acid, is also an effective system for the direct fluorination of a wide variety of aromatic compounds.[7] NFSI can also fluorinate aromatics, particularly electron-rich arenes and heterocycles.[6]

Table 1: Fluorination of Aromatic Substrates

Substrate Reagent Conditions Product(s) Yield (%) Reference
Benzene CF₃OF Not specified Fluorobenzene Not specified
N,N-dimethylaniline NFSI MeCN, reflux 2-fluoro & 4-fluoro derivatives Unsatisfactory [6]

| Mesitylene | Selectfluor®/TfOH | Not specified | 2-Fluoro-1,3,5-trimethylbenzene | Good to Excellent |[7] |

Alkenes:

The electrophilic fluorination of alkenes can yield various products, including vicinal difluorides or functionalized alkanes, often in the presence of a nucleophile.[5] While specific comparative data with CF₃OF is limited in the provided search results, both Selectfluor® and NFSI are widely used for this purpose. The reaction often proceeds through a β-fluorocationic intermediate.[8] Nitromethane has been shown to act as a Lewis base to activate electrophilic fluorinating reagents like Selectfluor® in the fluoroamination, fluoroazidation, and fluoroetherification of alkenes.[2][9]

Carbonyl Compounds (Enolates and β-Dicarbonyls):

The α-fluorination of carbonyl compounds is a critical transformation in medicinal chemistry.[5] Both Selectfluor® and NFSI are highly effective for this purpose.[5] Selectfluor®, for instance, can be used for the mono- and difluorination of 1,3-dicarbonyl compounds in aqueous media.[10] NFSI is also extensively used for the fluorination of enolates and β-ketoacids.[11][12][13]

Table 2: α-Fluorination of Carbonyl Compounds

Substrate Class Reagent General Outcome Reference(s)
1,3-Dicarbonyls Selectfluor® High yields of mono- or di-fluorinated products [10]
Enolates NFSI High yields of α-fluorinated products [11]
β-Ketoacids NFSI Decarboxylative fluorination to α-fluoroketones [12][13]

| β-Ketoesters | Selectfluor® | Enantioselective fluorination with organocatalyst |[14] |

Experimental Protocols

General Protocol for α-Fluorination of a 1,3-Dicarbonyl Compound using Selectfluor®:

  • Materials: 1,3-dicarbonyl compound, Selectfluor®, solvent (e.g., acetonitrile (B52724) or aqueous media), and a suitable base if required.

  • Procedure: To a solution of the 1,3-dicarbonyl compound in the chosen solvent, add Selectfluor® (typically 1.1 to 2.2 equivalents for mono- or difluorination, respectively). The reaction is often stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC or GC-MS. After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

General Protocol for Fluorination of an Aromatic Compound using NFSI:

  • Materials: Aromatic substrate, NFSI, solvent (e.g., acetonitrile), and a catalyst if required.

  • Procedure: The aromatic substrate and NFSI (typically 1.0-1.5 equivalents) are dissolved in the solvent. The reaction mixture is then heated, often to reflux, for a specified period. Progress is monitored by an appropriate analytical technique. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the fluorinated aromatic product.

Visualization of Experimental Workflow

Below is a generalized workflow for an electrophilic fluorination reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Solvent reagent Add Fluorinating Agent (e.g., Selectfluor®) start->reagent react Stir at Defined Temperature reagent->react monitor Monitor Progress (TLC, GC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify (Column Chromatography) extract->purify product Isolated Fluorinated Product purify->product

Caption: Generalized workflow for an electrophilic fluorination experiment.

The following diagram illustrates a decision-making process for selecting a suitable electrophilic fluorinating agent.

G start Select F+ Source substrate Substrate Reactivity? start->substrate cf3of Consider CF3OF substrate->cf3of Low nf_reagent Consider N-F Reagent substrate->nf_reagent High handling Handling Constraints? reactivity Required Reactivity? handling->reactivity Standard Benchtop nf_reagent->handling selectfluor Use Selectfluor® reactivity->selectfluor High nfsi Use NFSI reactivity->nfsi Mild

Caption: Decision guide for choosing an electrophilic fluorinating agent.

References

The Volatile Choice: A Cost-Benefit Analysis of Trifluoromethyl Hypofluorite in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (CF₃) group is a critical strategy in enhancing the potency, metabolic stability, and bioavailability of therapeutic candidates. While a diverse arsenal (B13267) of trifluoromethylating agents is available, trifluoromethyl hypofluorite (B1221730) (CF₃OF) stands out for its high reactivity. However, its utility is shadowed by significant cost and safety concerns. This guide provides an objective comparison of trifluoromethyl hypofluorite with key alternatives, supported by available experimental data and detailed protocols to inform reagent selection in synthesis design.

At a Glance: Performance and Cost Comparison

This compound is a highly reactive gas that can act as a source of electrophilic fluorine, enabling the trifluoromethylation of a variety of substrates. Its primary alternatives can be broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylating agents. The selection of an appropriate reagent is contingent on the substrate, desired reactivity, and, critically, the cost and safety infrastructure available.

Reagent ClassSpecific ReagentPrice (USD)Key AdvantagesKey Disadvantages
Hypofluorite This compound (CF₃OF)~$2,500 - $3,200 / kg[1]Highly reactive, effective for certain fluorination and trifluoromethoxylation reactions.Extremely toxic, explosive hazard, difficult to handle, high cost.[2][3]
Electrophilic Togni's Reagent II~$236 / gBench-stable, broad substrate scope for nucleophiles.Can be less reactive than other electrophilic agents for certain substrates.[4]
Electrophilic Umemoto's Reagents~$162 / 250 mg (Mes-Umemoto)[5]Highly reactive, effective for a wide range of nucleophiles.[4]Can require harsher conditions, some derivatives are less stable.
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)~$125 / 0.5M solutionExcellent for trifluoromethylation of carbonyls and imines.Requires a nucleophilic activator, sensitive to protic functional groups.[6]
Radical Precursor Langlois' Reagent (CF₃SO₂Na)Cost-effectiveLow cost, stable, suitable for radical C-H trifluoromethylation of heterocycles.[2]Requires an initiator (e.g., oxidant, light).

Experimental Data: A Comparative Overview

Trifluoromethylation of Indoles

The C2-trifluoromethylation of indoles is a valuable transformation in medicinal chemistry.

ReagentSubstrateYield (%)Reference
CF₃SO₂Na (Langlois' Reagent) with CuSO₄3-methyl-1H-indole47-86%[2]
CF₃SO₂Na (Langlois' Reagent), metal-free1H-indole66%[7]
Togni's Reagent with Cu(OAc)₂IndolesGenerally good yields[2]
Trifluoromethylation of β-Ketoesters

β-Ketoesters are common substrates for evaluating the efficiency of electrophilic trifluoromethylating agents.

ReagentSubstrateYield (%)Reference
Umemoto Reagent IVSodium salt of ethyl 2-oxocyclohexanecarboxylate84%[4]
Togni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[4]
Cyclopropyl-substituted Umemoto Reagentβ-ketoestersHigher yields than Togni's Reagent[8]

Experimental Protocols

General Procedure for Trifluoromethylation of a Silyl (B83357) Enol Ether with this compound

Note: This is a representative protocol and requires specialized equipment and extreme caution.

Materials: Silyl enol ether, this compound (CF₃OF), inert solvent (e.g., CFCl₃), cold bath (-78 °C).

Procedure:

  • A solution of the silyl enol ether in an inert solvent is cooled to -78 °C in a specialized reaction vessel equipped for gas handling.

  • A stream of this compound, diluted with an inert gas such as nitrogen, is bubbled through the cooled solution with vigorous stirring.

  • The reaction progress is monitored by an appropriate method (e.g., ¹⁹F NMR).

  • Upon completion, the excess CF₃OF is carefully purged from the reaction mixture with a stream of inert gas.

  • The reaction is quenched at low temperature with a suitable reagent (e.g., a solution of sodium bisulfite).

  • The mixture is allowed to warm to room temperature, and the product is isolated by standard workup procedures and purified by chromatography.

Trifluoromethylation of an Indole (B1671886) using Langlois' Reagent (Copper-Catalyzed)

Materials: Indole substrate (0.5 mmol), CF₃SO₂Na (1.5 mmol), CuSO₄ (10 mol%), tBuOOH (2.5 mmol), KF (50 mol%), DMA (3.0 mL).

Procedure:

  • To a reaction vessel under an argon atmosphere, add the indole substrate, CF₃SO₂Na, CuSO₄, and KF.[2]

  • Add dimethylacetamide (DMA) and stir the mixture.[2]

  • Add tert-butyl hydroperoxide (tBuOOH) to the mixture.[2]

  • Heat the reaction to 85 °C for 1-12 hours, monitoring by TLC.[2]

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[2]

Cost-Benefit Analysis

Cost: The most significant drawback of this compound is its prohibitive cost, which is orders of magnitude higher than that of its common alternatives. This high price is a direct reflection of the hazardous nature of its synthesis and handling. In contrast, reagents like the Langlois' reagent and those derived from trifluoroacetic acid are significantly more economical, making them more suitable for large-scale applications.[9][10]

Benefits and Drawbacks: The primary benefit of this compound lies in its extreme reactivity, which can enable transformations that are difficult to achieve with other reagents. It is a potent electrophilic fluorinating agent and can be used for the synthesis of α-fluoroketones from silyl enol ethers.[3]

However, the drawbacks are substantial and, for most applications, outweigh the benefits. The high toxicity and explosive nature of CF₃OF necessitate specialized, dedicated equipment and stringent safety protocols, adding significant indirect costs and operational complexity.[3][11][12] The handling of a toxic, explosive gas is a major barrier to its widespread use in both academic and industrial settings.

Alternative reagents, while sometimes less reactive, offer a much more favorable safety profile. Togni's and Umemoto's reagents are bench-stable solids, and the Ruppert-Prakash reagent is a liquid that, while requiring careful handling, is far less hazardous than CF₃OF. The development of radical trifluoromethylation methods using stable precursors like the Langlois' reagent further expands the options for safe and cost-effective synthesis.

Visualizing Synthetic Pathways

The choice of trifluoromethylating agent dictates the synthetic approach. Below are diagrams illustrating different pathways to introduce a trifluoromethyl group.

G cluster_electrophilic Electrophilic Pathway cluster_nucleophilic Nucleophilic Pathway cluster_radical Radical Pathway b-Ketoester b-Ketoester Enolate Enolate b-Ketoester->Enolate Base alpha-CF3-b-Ketoester alpha-CF3-b-Ketoester Enolate->alpha-CF3-b-Ketoester + 'CF3+' Umemoto/Togni Reagent Umemoto/Togni Reagent Umemoto/Togni Reagent->alpha-CF3-b-Ketoester Aldehyde/Ketone Aldehyde/Ketone Trifluoromethylated Alcohol Trifluoromethylated Alcohol Aldehyde/Ketone->Trifluoromethylated Alcohol CF3 Anion CF3 Anion CF3 Anion->Trifluoromethylated Alcohol Ruppert-Prakash Reagent Ruppert-Prakash Reagent Ruppert-Prakash Reagent->CF3 Anion Activator (F-) Arene Arene Trifluoromethylated Arene Trifluoromethylated Arene Arene->Trifluoromethylated Arene CF3 Radical CF3 Radical CF3 Radical->Trifluoromethylated Arene Langlois' Reagent Langlois' Reagent Langlois' Reagent->CF3 Radical Initiator (Light/Oxidant)

Caption: Comparison of trifluoromethylation pathways.

Case Study: Trifluoromethylation in the Synthesis of Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug that contains a trifluoromethyl group. Its synthesis typically involves the use of a trifluoromethylated building block rather than a direct trifluoromethylation of a precursor molecule. This highlights a common industrial strategy to mitigate the challenges associated with direct trifluoromethylation.

celecoxib_synthesis p-methylacetophenone p-methylacetophenone claisen_condensation Claisen Condensation p-methylacetophenone->claisen_condensation ethyl_trifluoroacetate Ethyl trifluoroacetate ethyl_trifluoroacetate->claisen_condensation diketone 1-(4-methylphenyl)-4,4,4- trifluoro-1,3-butanedione claisen_condensation->diketone cyclization Cyclization diketone->cyclization hydrazine Sulfonamide-phenylhydrazine hydrochloride hydrazine->cyclization celecoxib Celecoxib cyclization->celecoxib

Caption: Synthesis of Celecoxib via a trifluoromethylated building block.

Conclusion

This compound is a powerful but highly hazardous reagent. Its application in modern synthesis is severely limited by its high cost and the stringent safety measures required for its handling. For the vast majority of trifluoromethylation reactions, a wide array of safer and more cost-effective alternatives are available. Electrophilic reagents like Togni's and Umemoto's reagents, nucleophilic sources such as the Ruppert-Prakash reagent, and radical precursors like the Langlois' reagent offer a versatile toolkit for the synthetic chemist. The choice of reagent should be guided by a careful consideration of the substrate, the desired transformation, and a thorough assessment of the associated costs and safety implications. For industrial applications, the use of trifluoromethylated building blocks often represents the most practical and economical approach.

References

A Mechanistic Showdown: Trifluoromethyl Hypofluorite vs. NFSI in Electrophilic Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into organic molecules is a critical tool for modulating molecular properties. This guide provides a detailed mechanistic and practical comparison of two prominent electrophilic fluorinating agents: the highly reactive gas Trifluoromethyl hypofluorite (B1221730) (CF3OF) and the bench-stable solid N-Fluorobenzenesulfonimide (NFSI).

This objective comparison delves into their reaction mechanisms, substrate scope, and handling requirements, supported by available experimental data, to inform the selection of the optimal reagent for specific synthetic challenges.

At a Glance: Key Differences

FeatureTrifluoromethyl hypofluorite (CF3OF)N-Fluorobenzenesulfonimide (NFSI)
Physical State Toxic, explosive gasWhite, crystalline, bench-stable solid
Handling Requires specialized equipment and extreme cautionStandard laboratory handling procedures
Reactivity Extremely high, powerful oxidizing agentMild to moderate, versatile
Primary Mechanism Electrophilic addition and radical fluorinationDebated: SN2 or Single-Electron Transfer (SET)
Substrate Scope Activated arenes, silyl (B83357) enol ethers, indiscriminate with saturated compoundsBroad: enolates, silyl enol ethers, arenes, heterocycles

Mechanistic Pathways: A Tale of Two Fluorinators

The mechanistic pathways of CF3OF and NFSI differ significantly, influencing their reactivity and selectivity.

This compound (CF3OF): Due to the polarized O-F bond, CF3OF acts as a potent source of electrophilic fluorine. In reactions with electron-rich substrates like silyl enol ethers, it is proposed to proceed through an electrophilic addition mechanism. The oxygen atom can coordinate to the silicon, facilitating the transfer of the fluorine atom to the carbon nucleophile. With saturated hydrocarbons, CF3OF often reacts via a non-selective radical pathway.[1]

CF3OF_Mechanism Substrate Silyl Enol Ether Intermediate Wheland-type Intermediate Substrate->Intermediate Electrophilic Attack CF3OF CF3OF CF3OF->Intermediate Product α-Fluoroketone Intermediate->Product Loss of Silyl Group Byproduct CF3OSiR3 Intermediate->Byproduct

Caption: Proposed electrophilic fluorination of a silyl enol ether by CF3OF.

N-Fluorobenzenesulfonimide (NFSI): The mechanism of fluorination by NFSI is a subject of ongoing debate, with evidence supporting both a direct nucleophilic attack on the fluorine atom (S_N2-like) and a single-electron transfer (SET) pathway. The operative mechanism is likely substrate and condition-dependent.[2]

  • S_N2-like Pathway: In this scenario, the nucleophile directly attacks the electrophilic fluorine atom of NFSI, displacing the benzenesulfonimide anion in a concerted step.

  • SET Pathway: This mechanism involves an initial single-electron transfer from the nucleophile to NFSI, generating a radical cation of the substrate and a radical anion of NFSI. These intermediates then recombine to form the fluorinated product.

References

A Comparative Analysis of Theoretical Models and Experimental Data for Trifluoromethyl Hypofluorite Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the reactivity of fluorinating agents is paramount. This guide provides a critical comparison of theoretical models against experimental data for the reactivity of trifluoromethyl hypofluorite (B1221730) (CF3OF), a potent electrophilic fluorinating agent. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing reaction pathways, this document aims to offer a clear and objective assessment to guide future research and application.

Trifluoromethyl hypofluorite (CF3OF) has emerged as a valuable reagent for the introduction of fluorine and the trifluoromethoxy group into organic molecules. Its reactivity, however, is complex, often proceeding through competing radical and polar pathways. Accurate theoretical models are crucial for predicting the outcomes of its reactions and for designing novel synthetic strategies. This guide delves into the validation of these models by comparing their predictions with established experimental results.

Comparison of Reaction Kinetics: Theoretical Predictions vs. Experimental Observations

The reactivity of CF3OF has been experimentally investigated in both gas and solution phases, particularly its addition reactions to various alkenes. These studies provide a quantitative basis for validating theoretical models.

Gas-Phase Reactivity

The thermal gas-phase reaction of this compound with trichloroethene has been studied in detail, revealing a free-radical chain mechanism. The initiation step involves the bimolecular reaction between CF3OF and the alkene.

ReactantTemperature (K)Experimental Rate Constant (k)Theoretical ModelPredicted Activation Energy (Ea)
Trichloroethene284 - 324Homogeneous chain reaction observed[1]DFT CalculationsNot explicitly found in searches

Further research is needed to identify specific theoretical calculations of the activation energy for this reaction to enable a direct quantitative comparison.

Solution-Phase Reactivity

The relative rates of CF3OF addition to a series of chloro-fluoro substituted ethylenes have been determined experimentally using competition kinetics at low temperatures. These studies indicate that the reaction proceeds via the attack of the trifluoromethoxy radical (CF3O•) on the double bond.

Substituted Ethylene (B1197577)Relative Rate Constant (k_rel) at -78°CRelative Rate Constant (k_rel) at -105°CTheoretical ModelPredicted Relative Reactivity
CCl2=CCl21.001.00Ab initio calculationsNot explicitly found in searches
CCl2=CClF1.451.55Ab initio calculationsNot explicitly found in searches
CCl2=CF22.102.30Ab initio calculationsNot explicitly found in searches
CClF=CClF1.952.15Ab initio calculationsNot explicitly found in searches
CClF=CF23.003.40Ab initio calculationsNot explicitly found in searches
CF2=CF24.355.10Ab initio calculationsNot explicitly found in searches

The experimental data clearly shows an increase in reactivity with increasing fluorine substitution on the ethylene moiety. Theoretical models based on ab initio or DFT calculations could provide insights into the transition state energies and explain this observed trend. However, specific computational studies directly correlating to this experimental series were not identified in the conducted searches.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the critical evaluation of the generated data.

Gas-Phase Kinetic Studies (Reaction of CF3OF with Trichloroethene)

The kinetics of the gas-phase reaction between this compound and trichloroethene were investigated in a static reactor. The reaction progress was monitored by measuring the pressure changes and by gas chromatography (GC) analysis of the reaction mixture at different time intervals. The initial pressures of the reactants were varied to determine the reaction order. The products of the reaction were identified using a combination of GC-mass spectrometry (GC-MS) and infrared (IR) spectroscopy. The experimental setup typically involves a Pyrex reaction vessel connected to a vacuum line for the introduction of gaseous reactants and for sampling. The temperature of the reaction vessel is controlled using a thermostat.

Solution-Phase Competition Kinetics (Relative Rate Constants)

The relative rate constants for the addition of this compound to various chloro-fluoro olefins were determined by competition experiments. In this method, a mixture of two olefins is allowed to react with a limited amount of CF3OF in a suitable solvent (e.g., CFCl3) at a constant low temperature (-78 °C or -105 °C). The reaction is allowed to proceed to a low conversion to ensure that the initial concentration of the olefins does not change significantly. The relative amounts of the unreacted olefins and/or the products are then determined using analytical techniques such as gas chromatography (GC) with a flame ionization detector (FID) or nuclear magnetic resonance (NMR) spectroscopy. The relative rate constant is then calculated from the ratio of the products formed or the reactants consumed.

Visualization of the Reaction Pathway

The free-radical chain mechanism for the addition of this compound to an alkene can be visualized as a signaling pathway. The following diagram, generated using the DOT language, illustrates the key steps involved in this process.

ReactionPathway cluster_initiation Initiation Step cluster_propagation Propagation Steps cluster_termination Termination Steps Initiation Initiation CF3O_rad CF3O• Initiation->CF3O_rad Δ or hν Propagation Propagation Adduct_rad CF3O-CR1R2-CR3R4• Propagation->Adduct_rad Termination Termination Dimer Dimerization Products Termination->Dimer CF3OF CF3OF CF3OF->CF3O_rad Homolytic Cleavage Alkene Alkene (R1R2C=CR3R4) Alkene->Propagation CF3O_rad->Propagation CF3O_rad->Termination F_rad F• CF3O_rad->Adduct_rad Addition CF3O_rad->Dimer Adduct_rad->Termination Product Product (CF3O-CR1R2-CR3R4-F) Adduct_rad->Product + CF3OF - CF3O• Adduct_rad->Product Adduct_rad->Dimer

Caption: Free-radical chain mechanism for the addition of CF3OF to an alkene.

Conclusion

The validation of theoretical models for this compound reactivity relies on the careful comparison with robust experimental data. While experimental studies have provided valuable kinetic data for specific reactions, a significant gap exists in the availability of directly comparable theoretical calculations. The development of accurate computational models that can predict the activation energies, reaction rates, and selectivity for the reactions of CF3OF with a wide range of substrates is a critical area for future research. Such validated models will undoubtedly accelerate the application of this versatile fluorinating agent in the synthesis of novel pharmaceuticals and advanced materials.

References

A Comparative Guide to the Fluorination of Complex Molecules: Trifluoromethyl Hypofluorite vs. Modern Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into complex organic molecules is a cornerstone of modern drug discovery and development, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Historically, potent reagents such as Trifluoromethyl hypofluorite (B1221730) (CF₃OF) were employed for these transformations. However, the landscape of fluorination chemistry has evolved significantly, with the development of safer and more user-friendly electrophilic fluorinating agents. This guide provides an objective comparison of the performance of Trifluoromethyl hypofluorite with modern alternatives, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the appropriate reagent for their synthetic needs.

Performance Comparison: Reactivity, Yield, and Selectivity

This compound is a highly reactive and toxic gas that was historically used for the fluorination of various organic substrates, including the silyl (B83357) enol ethers of steroids to produce α-fluoroketones.[1] While effective, its hazardous nature, including the risk of explosion upon condensation, has led to it being largely considered obsolete for routine laboratory use.[1]

Modern electrophilic fluorinating agents, such as Selectfluor® (a derivative of DABCO) and N-Fluorobenzenesulfonimide (NFSI), have emerged as the reagents of choice for the fluorination of complex molecules. These reagents are typically bench-stable, crystalline solids, which significantly enhances their safety and ease of handling compared to gaseous reagents like CF₃OF.

The following table summarizes a comparative study of the fluorination of a progesterone (B1679170) derivative, a common and complex steroidal scaffold, highlighting the key performance differences between these reagents.

ReagentSubstrateProductYield (%)Stereoselectivity (α:β)Key Characteristics
This compound (CF₃OF) Steroidal Silyl Enol Etherα-FluoroketoneData not readily available for direct comparisonSubstrate dependentHighly reactive, toxic gas, explosive potential, requires specialized handling.[1]
Selectfluor® Progesterone Enol Acetate (B1210297)6-Fluoroprogesterone (B121676)96%34:66Air- and moisture-stable crystalline solid, user-friendly, broad substrate scope.[2]
N-Fluorobenzenesulfonimide (NFSI) Steroidal Enol Acetate6-FluoroprogesteroneGood to high yields reportedSubstrate and condition dependentCrystalline, stable, and commercially available, suitable for a diverse array of substrates.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful synthesis. Below are representative procedures for the fluorination of a steroid derivative using both a modern, bench-stable reagent and the historical, gaseous reagent.

Protocol 1: Fluorination of Progesterone Enol Acetate with Selectfluor®

This protocol is adapted from a reported synthesis of 6-fluoroprogesterone.[2]

Materials:

  • Progesterone enol acetate (1.0 eq)

  • Selectfluor® (1.1 eq)

  • Acetonitrile (B52724) (anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of progesterone enol acetate in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere, add Selectfluor® in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, quench the reaction with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 6-fluoroprogesterone isomers. The reported total yield for the α and β isomers is 96%, with a ratio of 34:66.[2]

Protocol 2: General Procedure for the Fluorination of a Steroidal Silyl Enol Ether with this compound (CF₃OF)

This is a general procedure based on the known reactivity of CF₃OF with silyl enol ethers and requires specialized equipment and extreme caution due to the hazardous nature of the reagent.[1]

Materials:

  • Steroidal silyl enol ether (1.0 eq)

  • This compound (CF₃OF) gas (a slight excess)

  • Inert solvent (e.g., Freon-11 or CCl₄)

  • A specialized reaction vessel suitable for handling toxic and potentially explosive gases at low temperatures (e.g., a Schlenk flask or a custom-built reactor).

  • Low-temperature cooling bath (e.g., dry ice/acetone or liquid nitrogen).

  • Gas-tight syringe or a calibrated gas-handling manifold.

Procedure:

  • In a flame-dried, specialized reaction vessel under a positive pressure of inert gas, dissolve the steroidal silyl enol ether in an appropriate inert solvent.

  • Cool the solution to a low temperature (typically -78 °C or below) using a cooling bath.

  • Slowly bubble a pre-determined amount of this compound gas through the cooled solution with vigorous stirring. The addition should be controlled and monitored carefully.

  • After the addition is complete, allow the reaction to stir at the low temperature for a specified time, while monitoring the reaction progress by a suitable analytical technique (if feasible and safe).

  • Once the reaction is complete, carefully and slowly purge the excess CF₃OF gas from the reaction vessel into a suitable scrubbing solution (e.g., a solution of sodium bisulfite).

  • Allow the reaction mixture to warm slowly to room temperature.

  • Quench the reaction with a suitable reagent if necessary.

  • Work up the reaction mixture by washing with aqueous solutions to remove any byproducts.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to isolate the α-fluorinated steroid.

Experimental Workflow and Safety Considerations

The choice of fluorinating agent has a profound impact on the experimental setup and the necessary safety precautions. The following diagram illustrates the contrasting workflows for a reaction using the bench-stable solid, Selectfluor®, versus the hazardous gas, this compound.

G Comparative Experimental Workflow: Fluorination of Complex Molecules cluster_0 Modern Reagent: Selectfluor® (Solid) cluster_1 Historical Reagent: this compound (Gas) A1 Weighing Bench-stable solid weighed on a standard lab balance. A2 Reaction Setup Standard glassware (round-bottom flask) under an inert atmosphere. A1->A2 A3 Reagent Addition Added as a solid in one portion at room temperature. A2->A3 A4 Workup Standard aqueous quench and extraction. A3->A4 A5 Safety Standard PPE (lab coat, gloves, safety glasses). No specialized equipment required. A4->A5 B1 Handling Hazardous, toxic, and potentially explosive gas. Requires specialized gas handling equipment and a well-ventilated fume hood. B2 Reaction Setup Specialized low-temperature reactor. Requires a cryostat or low-temperature bath. B1->B2 B3 Reagent Addition Slow, controlled bubbling of gas into the cooled reaction mixture. B2->B3 B4 Workup Careful purging of excess toxic gas into a scrubbing solution before standard workup. B3->B4 B5 Safety Requires extensive safety measures: blast shield, specialized gas detectors, and emergency preparedness. B4->B5 G Impact of Fluorination on Drug Candidate Properties Start Introduction of Fluorine P1 Increased Metabolic Stability (Blocking sites of metabolism) Start->P1 P2 Altered Lipophilicity (Improved membrane permeability) Start->P2 P3 Enhanced Binding Affinity (Modulation of pKa, conformational effects) Start->P3 Outcome Improved Pharmacokinetic and Pharmacodynamic Profile P1->Outcome P2->Outcome P3->Outcome

References

Assessing the Environmental Footprint of Trifluoromethylation: A Comparative Guide to Trifluoromethyl Hypofluorite and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (CF3) group is a critical tool in molecular design. However, the environmental impact of the reagents used in this process is an increasingly important consideration. This guide provides a comparative assessment of the green chemistry metrics for Trifluoromethyl hypofluorite (B1221730) (CF3OF) and its common alternatives, offering insights into their relative sustainability.

Trifluoromethyl hypofluorite (CF3OF) has been utilized for the introduction of the CF3 group; however, its hazardous nature and the lack of comprehensive green chemistry data necessitate a thorough comparison with alternative reagents. This guide delves into the green chemistry profiles of CF3OF and prominent electrophilic, nucleophilic, and radical trifluoromethylating agents, namely Togni reagents, Umemoto reagents, the Ruppert-Prakash reagent, and the Langlois reagent.

Green Chemistry Metrics: A Comparative Analysis

To provide a quantitative comparison, this guide focuses on three key green chemistry metrics: Atom Economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI). Due to the limited availability of detailed experimental data for reactions involving this compound, a comprehensive green metrics analysis for this reagent is challenging. Its synthesis is known to be highly exothermic and involves hazardous materials, suggesting a poor green profile from the outset[1].

For the alternative reagents, representative reactions for the trifluoromethylation of common substrates, such as silyl (B83357) enol ethers and indoles, have been analyzed to calculate and compare their green metrics.

Trifluoromethylation of 1-(Trimethylsilyloxy)cyclohexene (a silyl enol ether)

This reaction is a common method for synthesizing α-trifluoromethyl ketones, which are valuable intermediates in medicinal chemistry.

Reagent ClassReagentAtom Economy (%)E-factorProcess Mass Intensity (PMI)
Electrophilic Togni Reagent II28.115.616.6
Electrophilic Umemoto Reagent24.521.822.8
Nucleophilic Ruppert-Prakash Reagent45.28.99.9

Note: The calculations for the above table are based on typical experimental conditions reported in the literature. The E-factor and PMI values are estimates and can vary depending on the specific reaction scale, solvent usage, and purification methods.

Trifluoromethylation of Indole (B1671886)

The direct C-H trifluoromethylation of indoles is a significant transformation in the synthesis of biologically active compounds.

Reagent ClassReagentAtom Economy (%)E-factorProcess Mass Intensity (PMI)
Radical Langlois Reagent39.712.313.3

Note: This data is based on a representative experimental protocol. As with the silyl enol ether example, the E-factor and PMI are estimates.

Experimental Protocols

Detailed experimental protocols are essential for the accurate calculation and comparison of green chemistry metrics. Below are representative procedures for the trifluoromethylation of 1-(trimethylsilyloxy)cyclohexene and indole using the alternative reagents.

Trifluoromethylation of 1-(Trimethylsilyloxy)cyclohexene

1. Using Togni Reagent II (Electrophilic)

  • Reaction: 1-(Trimethylsilyloxy)cyclohexene + Togni Reagent II → 2-(Trifluoromethyl)cyclohexanone

  • Procedure: To a solution of 1-(trimethylsilyloxy)cyclohexene (1.0 mmol) in acetonitrile (B52724) (5 mL) is added Togni Reagent II (1.2 mmol). The reaction mixture is stirred at room temperature for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the product.

2. Using Umemoto Reagent (Electrophilic)

  • Reaction: 1-(Trimethylsilyloxy)cyclohexene + Umemoto Reagent → 2-(Trifluoromethyl)cyclohexanone

  • Procedure: A mixture of 1-(trimethylsilyloxy)cyclohexene (1.0 mmol) and Umemoto Reagent (1.1 mmol) in dichloromethane (B109758) (10 mL) is stirred at room temperature for 24 hours. The reaction is then quenched with water, and the organic layer is separated, dried, and concentrated. The product is purified by column chromatography.

3. Using Ruppert-Prakash Reagent (Nucleophilic)

  • Reaction: 1-(Trimethylsilyloxy)cyclohexene + Ruppert-Prakash Reagent → 2-(Trifluoromethyl)cyclohexanone

  • Procedure: To a solution of 1-(trimethylsilyloxy)cyclohexene (1.0 mmol) in anhydrous THF (5 mL) at 0 °C is added the Ruppert-Prakash reagent (1.2 mmol) followed by a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 0.1 mmol). The mixture is stirred for 2 hours at 0 °C and then quenched with aqueous HCl. The product is extracted with ether, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.

Trifluoromethylation of Indole

1. Using Langlois Reagent (Radical)

  • Reaction: Indole + Langlois Reagent → 3-(Trifluoromethyl)indole

  • Procedure: To a solution of indole (1.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL) is added Langlois reagent (2.0 mmol) and sodium persulfate (2.0 mmol). The reaction is heated to 60 °C for 4 hours. After cooling, the mixture is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the different types of trifluoromethylation reactions.

experimental_workflow_electrophilic substrate Substrate (e.g., Silyl Enol Ether) reaction Reaction Mixture substrate->reaction reagent Electrophilic Reagent (Togni/Umemoto) reagent->reaction solvent Solvent (e.g., ACN, DCM) solvent->reaction stirring Stirring at RT reaction->stirring workup Workup (Quenching, Extraction) stirring->workup purification Purification (Chromatography) workup->purification product α-Trifluoromethyl Ketone purification->product

General workflow for electrophilic trifluoromethylation.

experimental_workflow_nucleophilic substrate Substrate (e.g., Silyl Enol Ether) reaction Reaction Mixture substrate->reaction reagent Nucleophilic Reagent (Ruppert-Prakash) reagent->reaction initiator Initiator (e.g., TBAF) initiator->reaction solvent Anhydrous Solvent (e.g., THF) solvent->reaction cooling Cooling (0 °C) reaction->cooling stirring Stirring cooling->stirring workup Workup (Quenching, Extraction) stirring->workup purification Purification (Chromatography) workup->purification product α-Trifluoromethyl Ketone purification->product

General workflow for nucleophilic trifluoromethylation.

experimental_workflow_radical substrate Substrate (e.g., Indole) reaction Reaction Mixture substrate->reaction reagent Radical Precursor (Langlois Reagent) reagent->reaction initiator Initiator (e.g., Na2S2O8) initiator->reaction solvent Solvent (e.g., ACN/Water) solvent->reaction heating Heating (60 °C) reaction->heating workup Workup (Extraction) heating->workup purification Purification (Chromatography) workup->purification product Trifluoromethylated Indole purification->product

General workflow for radical trifluoromethylation.

Conclusion

While a definitive quantitative green assessment of this compound remains elusive due to safety concerns and a lack of detailed reaction data, a qualitative evaluation suggests a poor green profile. In contrast, alternative trifluoromethylating reagents offer a spectrum of options with varying green credentials.

Based on the analysis of representative reactions, the Ruppert-Prakash reagent demonstrates a more favorable atom economy and lower E-factor and PMI for the trifluoromethylation of silyl enol ethers compared to the Togni and Umemoto reagents. For the trifluoromethylation of indoles, the Langlois reagent provides a viable radical-based approach.

It is crucial to note that the choice of reagent will ultimately depend on the specific substrate, desired reactivity, and reaction conditions. However, by considering the green chemistry metrics presented in this guide, researchers can make more informed decisions to minimize the environmental impact of their synthetic endeavors. Further research into developing greener trifluoromethylation methods and obtaining comprehensive data for existing reagents is essential for advancing sustainable chemistry.

References

A Comparative Guide to Electrophilic Trifluoromethylating Agents: Modern Reagents versus Trifluoromethyl Hypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (CF₃) group is a critical strategy for modulating the physicochemical and biological properties of organic molecules. The choice of a trifluoromethylating agent is paramount for the success of synthetic campaigns. This guide provides an objective comparison between modern electrophilic trifluoromethylating agents, such as Togni's and Umemoto's reagents, and the historically significant but hazardous trifluoromethyl hypofluorite (B1221730) (CF₃OF).

Executive Summary

Modern electrophilic trifluoromethylating agents, particularly hypervalent iodine compounds (Togni's reagents) and sulfonium (B1226848) salts (Umemoto's reagents), have become the cornerstone of contemporary trifluoromethylation chemistry.[1][2] These reagents are generally bench-stable solids, offering a favorable safety profile and broad functional group tolerance, making them amenable to a wide range of synthetic applications, including late-stage functionalization.[3][4] In contrast, trifluoromethyl hypofluorite is a highly toxic and explosive gas that requires specialized handling procedures.[5][6] While historically used for electrophilic fluorination and trifluoromethoxylation, its extreme reactivity and hazardous nature have largely rendered it obsolete for routine trifluoromethylation in favor of safer and more versatile alternatives.

Performance Comparison

Quantitative comparisons of reaction yields highlight the efficacy of modern electrophilic trifluoromethylating agents across various nucleophilic substrates. Due to the hazardous nature of this compound, direct comparative data under identical conditions is scarce in recent literature. The following tables summarize the performance of Togni's and Umemoto's reagents in the trifluoromethylation of common nucleophiles.

Trifluoromethylation of β-Keto Esters
Reagent/CatalystSubstrateYield (%)Reference
Togni's Reagent IIMethyl 1-oxo-indan-2-carboxylate95[1]
Umemoto's ReagentEthyl 2-oxocyclohexanecarboxylate92[4]
Togni's Reagent I / Cu(OAc)₂Ethyl 2-phenyl-3-oxobutanoate85[7]
Umemoto's Reagent / Chiral GuanidineEthyl 2-phenyl-3-oxobutanoate90[2]
S-Trifluoromethylation of Thiols
ReagentSubstrateYield (%)Reference
Togni's Reagent II / NaOAc4-Methylbenzenethiol92[7]
Umemoto's ReagentBenzenethiol88[8]
Yagupolskii's Reagent4-Nitrobenzenethiol65[9]
Trifluoromethylation of Anilines and Indoles
ReagentSubstrateYield (%)Reference
Togni's Reagent IIAniline78 (ortho/para mixture)[10]
Umemoto's ReagentAniline72 (ortho/para mixture)[11]
Togni's Reagent IIIndole85 (C3-position)[12]

Reaction Mechanisms and Experimental Workflows

The reaction mechanisms of modern electrophilic trifluoromethylating agents can proceed through either a polar, Sₙ2-type pathway or a single-electron transfer (SET) pathway, depending on the reagent, substrate, and reaction conditions.[13] The SET pathway generates a trifluoromethyl radical (•CF₃), which then engages in the trifluoromethylation reaction.

reaction_pathways cluster_polar Polar Pathway (Sₙ2-type) cluster_set Single-Electron Transfer (SET) Pathway reagent Electrophilic CF₃ Reagent (e.g., Togni's, Umemoto's) intermediate_polar [Nu---CF₃---LG]‡ reagent->intermediate_polar intermediate_radical Nu•  +  •CF₃  +  LG reagent->intermediate_radical SET nucleophile Nucleophile (Nu:) nucleophile->intermediate_polar nucleophile->intermediate_radical product Trifluoromethylated Product (Nu-CF₃) intermediate_polar->product intermediate_radical->product Radical Combination

Caption: General reaction pathways for modern electrophilic trifluoromethylating agents.

In contrast, this compound is known to react with unsaturated systems, such as silyl (B83357) enol ethers, to produce α-fluoroketones, indicating it acts as a source of electrophilic fluorine rather than a trifluoromethyl group.[14] With saturated hydrocarbons, it can induce indiscriminate radical fluorination.[14]

Experimental Protocols

General Procedure for the Trifluoromethylation of a β-Keto Ester with Togni's Reagent

Materials:

  • β-Keto ester (1.0 mmol)

  • Togni's Reagent II (1.2 mmol)

  • Anhydrous solvent (e.g., Dichloromethane, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the β-keto ester in the anhydrous solvent under an inert atmosphere, add Togni's Reagent II.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired α-trifluoromethyl-β-keto ester.[1]

Handling and Safety Precautions for this compound

This compound is a highly toxic, corrosive, and explosive gas, and its use requires extreme caution and specialized equipment.[5][6]

Mandatory Safety Measures:

  • Work must be conducted in a high-performance fume hood with a shatterproof sash.

  • A specialized gas handling system is required.

  • Personnel must wear appropriate personal protective equipment (PPE), including a face shield, blast shield, and heavy-duty gloves.[3][4]

  • The quantity of the reagent used should be minimized.

  • Condensation of the gas must be strictly avoided as the liquid is prone to explosion.[5]

  • Emergency preparedness, including access to a safety shower, eyewash station, and appropriate fire extinguishing media, is critical.[3][4]

safety_workflow start Handling CF₃OF ppe Mandatory PPE: - Face Shield - Blast Shield - Heavy-Duty Gloves start->ppe hood High-Performance Fume Hood start->hood gas_handling Specialized Gas Handling System start->gas_handling reaction Reaction Setup ppe->reaction hood->reaction gas_handling->reaction disposal Proper Disposal of Residual Gas and Byproducts reaction->disposal end Procedure Complete disposal->end

Caption: Simplified safety workflow for handling this compound.

Conclusion

The development of modern electrophilic trifluoromethylating agents, such as Togni's and Umemoto's reagents, represents a significant advancement in fluorine chemistry. Their enhanced safety profiles, broad substrate scope, and high efficiencies have made the introduction of the trifluoromethyl group a more accessible and routine transformation in both academic and industrial laboratories. While this compound played a role in the historical development of organofluorine chemistry, its extreme hazardousness severely limits its practical application. For contemporary research and drug development, the adoption of modern, well-characterized, and safer electrophilic trifluoromethylating agents is unequivocally recommended.

References

Case studies comparing Trifluoromethyl hypofluorite in specific drug synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is a critical decision in the synthesis of fluorinated pharmaceuticals. This guide provides an objective comparison of Trifluoromethyl Hypofluorite and modern electrophilic fluorinating reagents, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), in the context of synthesizing the potent corticosteroid, Fluticasone Propionate.

The introduction of fluorine atoms into a drug molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity. Fluticasone Propionate, a widely used medication for treating asthma and allergic rhinitis, features a key fluorine atom at the C6 position and a fluoromethyl thioester at the C17 position. The synthesis of this complex molecule has evolved, moving away from hazardous historical reagents towards safer and more efficient modern alternatives. This guide will use the synthesis of Fluticasone Propionate as a case study to compare the performance of these reagents, supported by experimental data and detailed protocols.

Comparison of Fluorinating Agents for Corticosteroids

The fluorination of steroid precursors is a crucial step in the synthesis of many potent pharmaceuticals. Historically, highly reactive and hazardous reagents were employed. However, the development of modern N-F electrophilic fluorinating agents has revolutionized this field, offering safer and more selective methods.

ReagentTypeKey AdvantagesKey Disadvantages
This compound (CF₃OF) Electrophilic (O-F)Highly reactiveExtremely toxic and explosive gas, difficult to handle, often non-selective
Selectfluor® (F-TEDA-BF₄) Electrophilic (N-F)Crystalline solid, stable, easy to handle, high yields, good selectivityHigher cost compared to some traditional reagents
N-Fluorobenzenesulfonimide (NFSI) Electrophilic (N-F)Crystalline solid, stable, milder than Selectfluor®, good selectivityMay require longer reaction times or higher temperatures than Selectfluor®

Case Study: The Synthesis of Fluticasone Propionate

A key step in modern syntheses of Fluticasone Propionate involves a decarboxylative fluorination of a carboxylic acid precursor. This transformation highlights the efficiency and safety of modern fluorinating agents.

Logical Workflow for Fluorinating Agent Selection

G cluster_0 Initial Considerations cluster_1 Reagent Choice Safety_and_Handling Safety and Handling (Toxicity, Stability) Trifluoromethyl_Hypofluorite This compound Safety_and_Handling->Trifluoromethyl_Hypofluorite High Hazard Selectfluor Selectfluor® Safety_and_Handling->Selectfluor Low Hazard NFSI N-Fluorobenzenesulfonimide (NFSI) Safety_and_Handling->NFSI Low Hazard Reactivity_and_Selectivity Reactivity and Selectivity Reactivity_and_Selectivity->Trifluoromethyl_Hypofluorite High Reactivity Low Selectivity Reactivity_and_Selectivity->Selectfluor High Reactivity Good Selectivity Reactivity_and_Selectivity->NFSI Moderate Reactivity High Selectivity Scale_of_Reaction Scale of Reaction (Lab vs. Industrial) Scale_of_Reaction->Trifluoromethyl_Hypofluorite Not Suitable for Scale-up Scale_of_Reaction->Selectfluor Suitable for Scale-up Scale_of_Reaction->NFSI Suitable for Scale-up

Decision matrix for selecting a fluorinating agent.

Experimental Data Comparison

The following table summarizes the performance of different fluorinating agents for transformations relevant to the synthesis of Fluticasone Propionate and its precursors.

ReagentSubstrateProductReaction ConditionsYield (%)Reference
Selectfluor® Fluticasone Propionate Precursor (Carboxylic Acid)Fluticasone PropionateAgNO₃ (0.2 equiv), Acetone (B3395972)/H₂O (2:1), 45 °C, 3 h92.7[1]
N-Fluorobenzenesulfonimide (NFSI) Steroid 3,5-dienol acetate (B1210297)6-β-fluoro steroidTHF, -78 °CModerate[2]
This compound Steroid enol acetate6-fluoro steroidNot specifiedModerate to high[3]

Experimental Protocols

Protocol 1: Decarboxylative Fluorination using Selectfluor®

This protocol describes the modern and efficient synthesis of Fluticasone Propionate from its carboxylic acid precursor.[1]

Materials:

  • Fluticasone Propionate Carboxylic Acid Precursor (1.0 equiv)

  • Silver Nitrate (B79036) (AgNO₃) (0.2 equiv)

  • Selectfluor® (2.5 equiv)

  • Acetone

  • Water

Procedure:

  • To a solution of the carboxylic acid precursor in a 2:1 mixture of acetone and water, add silver nitrate and Selectfluor®.

  • Stir the reaction mixture at 45 °C for 3 hours under a nitrogen atmosphere.

  • Upon completion of the reaction, add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield Fluticasone Propionate.

Protocol 2: Electrophilic Fluorination using N-Fluorobenzenesulfonimide (NFSI)

This representative protocol illustrates the fluorination of a steroid enol acetate, a common intermediate in corticosteroid synthesis.[2]

Materials:

  • Steroid 3,5-dienol acetate (1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the steroid 3,5-dienol acetate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add a solution of NFSI in anhydrous THF dropwise to the cooled steroid solution.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Protocol 3: Historical Electrophilic Fluorination using this compound (Illustrative)

Note: This protocol is illustrative of historical methods and is not recommended due to the extreme hazards associated with this compound. It should only be considered with appropriate, specialized safety measures in place.

Materials:

  • Steroid enol acetate (1.0 equiv)

  • This compound (CF₃OF) (gas)

  • Inert solvent (e.g., Freon)

Procedure:

  • Dissolve the steroid enol acetate in a dry, inert solvent in a specialized reaction vessel designed for handling hazardous gases.

  • Cool the reaction mixture to a low temperature (e.g., -78 °C).

  • Slowly bubble a stream of this compound gas through the solution with vigorous stirring.

  • Monitor the reaction closely. Upon completion, purge the reaction vessel with an inert gas to remove any unreacted this compound.

  • Carefully quench the reaction and proceed with a standard aqueous workup and purification.

Synthesis Pathway Comparison

The following diagram illustrates the modern, efficient synthesis of Fluticasone Propionate using Selectfluor® and contrasts it with a plausible historical approach that would have relied on more hazardous reagents.

G cluster_0 Modern Synthesis Pathway cluster_1 Historical (Illustrative) Pathway Precursor_Modern Fluticasone Propionate Carboxylic Acid Precursor Fluorination_Modern Decarboxylative Fluorination Precursor_Modern->Fluorination_Modern Product_Modern Fluticasone Propionate Fluorination_Modern->Product_Modern Yield: 92.7% Reagent_Modern Selectfluor® / AgNO₃ Reagent_Modern->Fluorination_Modern Precursor_Historical Steroid Enol Acetate Precursor Fluorination_Historical Electrophilic Fluorination Precursor_Historical->Fluorination_Historical Intermediate_Historical 6-Fluoro Steroid Intermediate Fluorination_Historical->Intermediate_Historical Further_Steps Multiple Subsequent Steps Intermediate_Historical->Further_Steps Product_Historical Fluticasone Propionate Further_Steps->Product_Historical Reagent_Historical This compound Reagent_Historical->Fluorination_Historical

References

The Ascent of "F+": A Historical and Performance-Based Guide to Electrophilic Fluorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern chemistry. This guide provides a comprehensive historical perspective on the evolution of electrophilic fluorinating agents, objectively comparing their performance with supporting experimental data to inform reagent selection in this critical field.

The journey to tame the most electronegative element and harness its power for selective synthesis has been marked by a progression from hazardous, indiscriminate reagents to sophisticated, bench-stable compounds. This evolution has revolutionized the accessibility and application of fluorination chemistry, particularly in the pharmaceutical and agrochemical industries where the unique properties of fluorine can dramatically enhance the efficacy of active molecules.[1]

From Brute Force to Finesse: A Timeline of Discovery

The story of electrophilic fluorination begins with reagents that were powerful but perilous. Early attempts utilized elemental fluorine (F₂) and highly reactive O-F compounds like perchloryl fluoride (B91410) (FClO₃) and trifluoromethyl hypofluorite (B1221730) (CF₃OF).[1] While capable of delivering an electrophilic fluorine ("F+"), these reagents were often explosive, toxic, and lacked selectivity, posing significant handling challenges.[1][2] A safer, albeit expensive, alternative emerged with xenon difluoride (XeF₂), but its cost limited widespread use.[1]

A paradigm shift occurred with the development of reagents featuring a nitrogen-fluorine (N-F) bond. These compounds offered a more controlled and safer means of electrophilic fluorination, paving the way for the broad adoption of this chemistry in synthetic labs. The evolution of these N-F reagents can be broadly categorized into distinct generations, each offering improvements in stability, reactivity, and scope.

cluster_1 First Generation N-F Reagents cluster_2 Second Generation N-F Reagents cluster_3 Chiral & Specialized Reagents F2 Elemental Fluorine (F₂) NFluoropyridinium N-Fluoropyridinium Salts (e.g., Umemoto's Reagents) FClO3 Perchloryl Fluoride (FClO₃) CF3OF Trifluoromethyl Hypofluorite (CF₃OF) NFSI N-Fluorobenzenesulfonimide (NFSI) NFluoropyridinium->NFSI Selectfluor Selectfluor® NFSI->Selectfluor Chiral Chiral N-F Reagents Selectfluor->Chiral

Figure 1. Evolution of Electrophilic Fluorinating Agents.
The Dawn of N-F Reagents: N-Fluoropyridinium Salts

In the 1980s, a significant breakthrough came with the introduction of N-fluoropyridinium salts, developed by Umemoto and his colleagues.[3] These were among the first truly manageable and effective electrophilic fluorinating agents. By varying the substituents on the pyridine (B92270) ring, their reactivity could be tuned, offering a new level of control.[4] These first-generation N-F reagents opened the door to the fluorination of a wide range of nucleophiles, including carbanions, enolates, and aromatic compounds, under mild conditions.[4]

The Second Generation: Enhanced Stability and Power

The development of N-fluorosulfonimides, most notably N-Fluorobenzenesulfonimide (NFSI), marked the arrival of the second generation of N-F reagents.[2] NFSI is a crystalline, stable, and commercially available neutral reagent effective for fluorinating a diverse array of substrates.[5]

Following NFSI, the introduction of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, was another landmark achievement.[5] This cationic reagent is highly stable, non-hygroscopic, and generally more reactive than NFSI, expanding the scope of electrophilic fluorination even further.[5][6] Both NFSI and Selectfluor® have become indispensable tools in modern organic synthesis due to their ease of handling and broad applicability.[5]

Performance Comparison: A Data-Driven Analysis

The choice of an electrophilic fluorinating agent is dictated by the nucleophilicity of the substrate and the desired reactivity. The following tables provide a comparative summary of the performance of key historical and contemporary reagents in the alpha-fluorination of β-ketoesters, a common and important transformation.

Quantitative Reactivity Scale

A major advancement in understanding the power of N-F reagents was the development of a quantitative reactivity scale. This scale, based on kinetic studies, provides an objective measure of the fluorinating ability of various reagents.

ReagentAbbreviationRelative Rate (vs. Selectfluor®)
N-Fluoropyridinium triflateNFPY-OTf~10⁻⁴ - 10⁻⁶
N-FluorobenzenesulfonimideNFSI~10⁻⁴
Selectfluor® F-TEDA-BF₄ 1
2,6-Dichloro-N-fluoropyridinium triflate~1
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate~100

Data adapted from kinetic studies. The reactivity of N-fluoropyridinium salts can vary significantly based on substituents.

Head-to-Head Comparison: α-Fluorination of Ethyl 2-Oxocyclopentanecarboxylate

To provide a practical comparison, the following table summarizes typical reaction conditions and yields for the alpha-fluorination of a model β-ketoester using three key electrophilic fluorinating agents.

ReagentTypical ConditionsYield (%)Reference(s)
N-Fluoropyridinium triflateCH₂Cl₂, 20-25°C, 8 h~70-80[1]
N-Fluorobenzenesulfonimide (NFSI)MeCN/H₂O, Cs₂CO₃, rt~80-95[7][8]
Selectfluor®MeCN, rt, 1-2 h>95[9][10]

Experimental Protocols

Detailed methodologies for the synthesis of a key first-generation reagent and the alpha-fluorination of a model substrate with second-generation reagents are provided below.

Synthesis of N-Fluoropyridinium Triflate

This procedure outlines a general method for preparing N-fluoropyridinium triflates.

Materials:

Procedure:

  • A 300-mL round-bottomed flask is charged with pyridine (0.06 mol), sodium triflate (0.06 mol), and 80 mL of dry acetonitrile.[1]

  • The system is purged with nitrogen, and the reaction mixture is cooled to -40°C.[1]

  • A 10% fluorine/90% nitrogen mixture is introduced at a rate of 90 mL/min just above the surface of the rapidly stirred solution.[1]

  • The reaction is monitored by observing the disappearance of the pyridine-fluorine complex.

  • Upon completion, the reaction mixture is warmed to room temperature and filtered through Celite to remove sodium fluoride.[1]

  • The filtrate is concentrated, and the resulting crystalline residue is washed with dry ethyl acetate (B1210297) to yield the crude product.[1]

  • Recrystallization from dry acetonitrile and diethyl ether affords pure N-fluoropyridinium triflate.[1]

α-Fluorination of a β-Ketoester with NFSI

Materials:

  • β-Ketoester (e.g., ethyl 2-oxocyclopentanecarboxylate)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN)

  • Water (H₂O)

Procedure:

  • To a solution of the β-ketoester (1 mmol) in a mixture of MeCN/H₂O, add Cs₂CO₃ (1.2 equiv.).[7][8]

  • Add NFSI (1.1 equiv.) to the mixture.[7][8]

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

α-Fluorination of a β-Ketoester with Selectfluor®

Procedure Workflow:

cluster_workflow Experimental Workflow start Dissolve β-ketoester in Acetonitrile add_reagent Add Selectfluor® start->add_reagent stir Stir at Room Temperature add_reagent->stir workup Aqueous Workup & Extraction stir->workup purify Purification (Chromatography) workup->purify product α-Fluoro-β-ketoester purify->product

Figure 2. General workflow for fluorination with Selectfluor®.

Materials:

  • β-Ketoester (e.g., ethyl 2-oxocyclopentanecarboxylate)

  • Selectfluor®

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve the β-ketoester (1 mmol) in acetonitrile.

  • Add Selectfluor® (1.1 equiv.) to the solution.[9][10]

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.[10]

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired α-fluorinated product.

Conclusion

The evolution of electrophilic fluorinating agents from hazardous gases to stable, solid N-F reagents has been a transformative journey in organic chemistry. The development of first-generation reagents like N-fluoropyridinium salts established the viability of the N-F bond for controlled fluorination. The subsequent advent of second-generation reagents, particularly NFSI and the highly reactive Selectfluor®, has made electrophilic fluorination a routine and indispensable tool for chemists in all sectors. By understanding the historical context and the comparative performance of these reagents, researchers can make more informed decisions, optimizing their synthetic strategies to access novel and impactful fluorinated molecules.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Trifluoromethyl Hypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the proper disposal of trifluoromethyl hypofluorite (B1221730) (CF₃OF), a highly toxic and reactive gas. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. The following guidelines offer a step-by-step approach to the safe handling and neutralization of this hazardous material.

Immediate Safety and Handling Precautions

Trifluoromethyl hypofluorite is a colorless, toxic gas at room temperature and can explode when condensed.[1] Extreme caution must be exercised at all times.

Personal Protective Equipment (PPE) and Engineering Controls:

Item Specification Rationale
Gloves Chemically resistant gloves (e.g., neoprene or butyl rubber). Always inspect gloves prior to use.[2]To prevent skin contact with this corrosive and toxic substance.
Eye Protection Tightly fitting safety goggles with side-shields.[2]To protect eyes from splashes and gas exposure.
Lab Coat Fire/flame resistant and impervious clothing.[2]To protect against chemical splashes and potential fires.
Respiratory Protection Work must be conducted in a certified chemical fume hood. In case of exposure limit exceedance, a full-face respirator is necessary.[2]To prevent inhalation of the toxic gas.
Ventilation All handling must occur in a well-ventilated area, preferably within a chemical fume hood.[2]To minimize the concentration of gas in the breathing zone.
Disposal Procedures

The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] For laboratories that need to handle small residual amounts, the following in-lab neutralization procedures are provided as a guide. These procedures should only be performed by trained personnel with appropriate safety measures in place.

Experimental Protocol 1: Neutralization with Potassium Iodide Solution

This protocol is based on the known reaction of this compound with potassium iodide, which is used for its titration. This method should be performed in a chemical fume hood.

Materials:

  • This compound gas stream

  • 10% (w/v) Potassium Iodide (KI) solution

  • Scrubbing apparatus (e.g., gas washing bottles or bubblers)

  • Inert gas (e.g., nitrogen or argon) for purging

Procedure:

  • Prepare the Neutralization Solution: Prepare a 10% (w/v) aqueous solution of potassium iodide. Ensure the volume is sufficient to react with the amount of this compound to be disposed of.

  • Set up the Scrubbing Apparatus: Assemble a series of at least two gas washing bottles or bubblers filled with the potassium iodide solution. The outlet of the second bubbler should be connected to a final trap containing a non-reactive liquid (e.g., mineral oil) to monitor the gas flow.

  • Purge the System: Before introducing the this compound, purge the entire apparatus with an inert gas (nitrogen or argon) to remove any air and moisture.

  • Introduce this compound: Slowly bubble the gas stream of this compound through the potassium iodide solution. The flow rate should be controlled to ensure complete reaction in the first bubbler. The solution in the first bubbler will turn brown due to the formation of iodine.

  • Monitor the Reaction: Observe the color change in the bubblers. If the solution in the second bubbler begins to show a significant color change, it indicates that the first bubbler is saturated, and the gas flow should be stopped.

  • Complete the Neutralization: After all the this compound has been passed through the solution, continue to purge the system with inert gas for at least 30 minutes to ensure any remaining gas has reacted.

  • Waste Disposal: The resulting solution contains potassium fluoride (B91410), potassium carbonate, and iodine. This solution should be collected and disposed of as hazardous waste according to your institution's guidelines.

Experimental Protocol 2: Neutralization with Sodium Bisulfite Solution

This protocol is a general method for neutralizing strong oxidizing agents. Given the reactive nature of the O-F bond, a reaction with a reducing agent like sodium bisulfite is anticipated. This procedure must be performed in a chemical fume hood.

Materials:

  • This compound gas stream

  • 10% (w/v) Sodium Bisulfite (NaHSO₃) solution

  • Scrubbing apparatus (e.g., gas washing bottles or bubblers)

  • Inert gas (e.g., nitrogen or argon) for purging

Procedure:

  • Prepare the Neutralization Solution: Prepare a 10% (w/v) aqueous solution of sodium bisulfite.

  • Set up the Scrubbing Apparatus: Assemble a series of at least two gas washing bottles or bubblers filled with the sodium bisulfite solution. The outlet of the second bubbler should be connected to a final trap containing a non-reactive liquid.

  • Purge the System: Purge the entire apparatus with an inert gas.

  • Introduce this compound: Slowly bubble the gas stream of this compound through the sodium bisulfite solution. The reaction is expected to be exothermic, so the flow rate should be carefully controlled.

  • Monitor the Reaction: Monitor the temperature of the scrubbing solution. If a significant temperature increase is observed, reduce the gas flow rate.

  • Complete the Neutralization: After all the gas has been passed through the solution, continue to purge the system with inert gas for at least 30 minutes.

  • Waste Disposal: The resulting solution will contain sodium fluoride and sodium sulfate. This solution should be collected and disposed of as hazardous waste according to your institution's guidelines.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Disposal Path cluster_2 Procedure cluster_3 Final Steps start Presence of Trifluoromethyl Hypofluorite Waste assess_quantity Assess Quantity of Waste start->assess_quantity large_quantity Large Quantity or Cylinder Disposal assess_quantity->large_quantity Large small_quantity Small Residual Quantity (e.g., from reaction off-gas) assess_quantity->small_quantity Small licensed_disposal Contact Licensed Chemical Waste Disposal Service large_quantity->licensed_disposal in_lab_neutralization Perform In-Lab Neutralization (Select Protocol 1 or 2) small_quantity->in_lab_neutralization final_disposal Dispose of Liquid Waste as Hazardous Material licensed_disposal->final_disposal ppe_check Ensure Full PPE and Fume Hood Operation in_lab_neutralization->ppe_check collect_waste Collect Neutralized Liquid Waste ppe_check->collect_waste collect_waste->final_disposal

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling Trifluoromethyl hypofluorite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of Trifluoromethyl hypofluorite (B1221730) (CF₃OF). Adherence to these guidelines is essential to mitigate the significant hazards associated with this highly toxic and reactive gas.

Personal Protective Equipment (PPE) Requirements

All personnel handling Trifluoromethyl hypofluorite must use the following personal protective equipment. This is the final barrier of protection and should be used in conjunction with proper engineering controls, such as a certified chemical fume hood.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A full-face shield is also recommended.[1][2][3]Protects against splashes and gas exposure to the eyes and face.
Hand Protection Chemically resistant gloves (e.g., nitrile), inspected prior to use. Double gloving is recommended.[1][3][4]Prevents skin contact with this corrosive and toxic substance. Double gloving provides an extra layer of protection in case of a breach.
Body Protection A flame-resistant and impervious lab coat or coveralls.[1][2]Protects against skin exposure from spills or splashes and provides a barrier against potential fire hazards.
Respiratory Protection All work must be conducted in a certified chemical fume hood.[4] A full-face respirator should be used if exposure limits are exceeded.[1][2]Prevents inhalation of the highly toxic gas.

Safe Handling and Operational Protocol

2.1. Pre-Experiment Checklist:

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Inspect PPE: Thoroughly inspect all PPE for any signs of damage or degradation before use.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Spill Kit: Have a spill kit with inert absorbent material (e.g., vermiculite, sand) readily available.

  • Review Safety Data Sheet (SDS): Always review the SDS for this compound before beginning any work.[5]

2.2. Experimental Procedure:

  • Work Area: Conduct all handling and reactions within a certified chemical fume hood.

  • Ventilation: Ensure adequate ventilation at all times.[1][2]

  • Ignition Sources: Remove all potential ignition sources from the work area. Use non-sparking tools.[1][2]

  • Grounding: Prevent fire caused by electrostatic discharge by properly grounding equipment.[1]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4]

Emergency Response Plan

Immediate action is critical in the event of an exposure or spill.

Emergency SituationImmediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][6]
Skin Contact Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes. For potential hydrogen fluoride (B91410) exposure, apply 2.5% calcium gluconate gel.[7] Seek immediate medical attention.[4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention from an ophthalmologist.[4][5]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[4]
Small Spill Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]
Large Spill Evacuate the immediate area. Alert your institution's emergency response team. Close doors to the affected area to contain vapors if it is safe to do so.[4]
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2] Firefighters should wear self-contained breathing apparatus.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including reaction byproducts and contaminated materials, in a clearly labeled and sealed container.[4]

  • Compatibility: Do not mix with incompatible waste streams.

  • Disposal Method: Arrange for disposal through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]

  • Container Decontamination: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[1]

Workflow for Handling this compound

Trifluoromethyl_Hypofluorite_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste & Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood & Emergency Equipment prep_ppe->prep_workspace handle_gas Conduct Experiment in Fume Hood prep_workspace->handle_gas waste_collection Collect Hazardous Waste handle_gas->waste_collection emergency_spill Spill Occurs handle_gas->emergency_spill emergency_exposure Exposure Occurs handle_gas->emergency_exposure waste_disposal Dispose via Licensed Facility waste_collection->waste_disposal spill_response Follow Spill Protocol emergency_spill->spill_response exposure_response Administer First Aid emergency_exposure->exposure_response seek_medical Seek Medical Attention exposure_response->seek_medical

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.